1-Propyl-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-propylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h3-6,8-9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQNEXSVVNEUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of a Functionalized Indole Scaffold
An In-Depth Technical Guide to the Chemical Properties of 1-Propyl-1H-indole-3-carbaldehyde
The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. While synthetic modifications most commonly target the electron-rich C2 and C3 positions, functionalization of the indole nitrogen (N1) and the C3 position in tandem offers a powerful strategy for creating structurally diverse molecules with significant biological potential.[1][2]
This compound is a prime example of such a scaffold. It combines N-alkylation, which can modulate physicochemical properties like lipophilicity and metabolic stability, with a versatile C3-formyl group. This aldehyde functionality serves as a crucial synthetic handle, enabling a wide range of subsequent chemical transformations, including condensations, oxidations, and reductions.[3][4] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and handling of this compound, offering field-proven insights for researchers in drug discovery and chemical synthesis.
Physicochemical and Spectroscopic Profile
A clear understanding of the fundamental properties of a compound is the bedrock of its successful application in research. The key physicochemical and computed properties of this compound are summarized below.
Table 1: Core Chemical Properties
| Property | Value | Source |
| IUPAC Name | 1-propylindole-3-carbaldehyde | [5] |
| CAS Number | 119491-08-6 | [6][7] |
| Molecular Formula | C₁₂H₁₃NO | [5][8] |
| Molecular Weight | 187.24 g/mol | [5][8] |
| Appearance | Expected to be a solid (based on related compounds) | N/A |
| XLogP3 | 2.3 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
Table 2: Predicted Spectroscopic Data
| Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H, CHO); δ ~8.3 ppm (d, 1H, Ar-H); δ ~7.7 ppm (s, 1H, Ar-H); δ ~7.3-7.4 ppm (m, 3H, Ar-H); δ ~4.1 ppm (t, 2H, N-CH₂); δ ~1.9 ppm (m, 2H, CH₂); δ ~0.9 ppm (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃) | δ ~184.5 ppm (C=O); δ ~138 ppm (Ar-C); δ ~125 ppm (Ar-C); δ ~124 ppm (Ar-C); δ ~123 ppm (Ar-C); δ ~122 ppm (Ar-C); δ ~118 ppm (Ar-C); δ ~110 ppm (Ar-C); δ ~48 ppm (N-CH₂); δ ~23 ppm (CH₂); δ ~11 ppm (CH₃) |
| IR (KBr) | ~1640-1660 cm⁻¹ (C=O stretch, aldehyde); ~2900-3100 cm⁻¹ (C-H stretch, aromatic/aliphatic) |
| MS (ESI) | m/z 188 [M+H]⁺ |
Note: NMR chemical shifts are estimations based on spectral data for structurally similar N-alkylated indole-3-carbaldehydes.[9]
Strategic Synthesis: A Two-Stage Approach
The synthesis of this compound is most efficiently achieved through a sequential, two-step process: (1) N-alkylation of the indole core, followed by (2) C3-formylation. This pathway ensures high regioselectivity and good overall yield.
Stage 1: N-Alkylation of the Indole Ring
The direct alkylation of the indole nitrogen presents a common challenge due to the mitigated nucleophilicity of the N-H bond compared to the C3 position.[1] The standard and reliable approach involves the deprotonation of the indole N-H with a strong base to form the highly nucleophilic indole anion, which is then trapped by an alkylating agent.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.
-
Indole Addition: Once the hydrogen evolution ceases, add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise, maintaining the temperature at 0 °C. Allow the mixture to stir for 30 minutes.
-
Alkylation: Add 1-iodopropane or 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-propyl-1H-indole.
Caption: Workflow for the N-propylation of indole.
Stage 2: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the preeminent method for formylating electron-rich aromatic systems like N-substituted indoles.[10] It offers excellent regioselectivity for the C3 position and typically proceeds with high yields. The key to this reaction is the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[10][11]
Caption: Mechanism of the Vilsmeier-Haack formylation.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (4.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1-propyl-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10 °C.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to 35 °C. Stir at this temperature for 1-2 hours. The reaction mixture will typically become a thick paste.
-
Hydrolysis: Cool the flask back to 0 °C and carefully add crushed ice, followed by cold water. Then, add a solution of sodium hydroxide (e.g., 5M NaOH) dropwise until the solution is strongly basic (pH > 12), which hydrolyzes the iminium intermediate.[12]
-
Isolation: The product often precipitates as a solid upon basification and cooling. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems primarily from the reactivity of its aldehyde group. This functional group is a gateway to a multitude of chemical transformations, making the molecule a valuable intermediate in the synthesis of complex bioactive compounds.[2][3]
Key reaction pathways include:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 1-propyl-1H-indole-3-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction to 1-propyl-1H-indole-3-methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: The aldehyde undergoes various C-C bond-forming condensation reactions. For instance, the Knoevenagel condensation with active methylene compounds (e.g., malononitrile) or Henry reactions with nitroalkanes introduces further functional complexity.[4]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of N-substituted tryptamine analogues.
-
Wittig Reaction: Conversion of the aldehyde to an alkene is accomplished via the Wittig reaction, allowing for chain extension.
The indole-3-carbaldehyde scaffold is a cornerstone in the synthesis of numerous indole alkaloids and pharmacologically active agents demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[13][14][15]
Caption: Key reaction pathways for this compound.
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety. While specific toxicological data for this compound is limited, data from the parent compound, indole-3-carboxaldehyde, provides a strong basis for safety protocols.
-
Hazards: The compound is expected to be an irritant. It may cause skin irritation, serious eye irritation, and respiratory tract irritation.[16][17] Avoid breathing dust, fumes, or spray.[16][18]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[16][18] Handle in a well-ventilated area or a chemical fume hood.[19][20]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents and sources of ignition.[17][18][19]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information before handling this chemical.
References
-
Zhang, Z., Le, C. & Zheng, W. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. Available at: [Link]
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
-
DePorre, Y., Remeza, J. A., & Garcia-Losada, P. (2021). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 23(6), 2299–2303. Available at: [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
-
Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15648–15658. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
LabSolutions. (n.d.). This compound. Available at: [Link]
-
El Sawy, E. R., Mandour, A. H., & El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Available at: [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. Available at: [Link]
-
Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
-
PubChem. (n.d.). Indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No: 119491-08-6 | Product Name: this compound. Available at: [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Available at: [Link]
-
ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Available at: [Link]
-
ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Available at: [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 119491-08-6 [chemicalbook.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. scbt.com [scbt.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 16. fishersci.com [fishersci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. synquestlabs.com [synquestlabs.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]
Synthesis and characterization of 1-Propyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Propyl-1H-indole-3-carbaldehyde
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, indole-3-carbaldehyde derivatives serve as versatile precursors for compounds targeting a wide array of diseases, including cancer, infections, and inflammatory conditions.[1][3][4] This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.
Strategic Approach to Synthesis
The synthesis of this compound requires two primary transformations: N-alkylation of the indole nitrogen with a propyl group and C-formylation at the electron-rich C3 position. There are two logical pathways to achieve the target molecule:
-
Route A: N-propylation of indole, followed by C3-formylation.
-
Route B: C3-formylation of indole, followed by N-propylation.
Route A is often preferred. The N-alkylation step is typically straightforward, and the subsequent formylation of the N-alkylated indole proceeds cleanly. The Vilsmeier-Haack reaction, the most common and effective method for this transformation, is highly selective for the C3 position in N-substituted indoles.[5][6] Route B is also viable; however, the presence of the electron-withdrawing aldehyde group at C3 slightly deactivates the indole ring, potentially requiring more forcing conditions for the subsequent N-alkylation step.
This guide will focus on the execution of Route A, which provides a reliable and high-yielding pathway to the target compound.
Caption: Synthetic pathways to this compound.
Synthesis Protocol: A Step-by-Step Guide (Route A)
This section details the two-step synthesis from commercially available indole.
Step 2.1: N-Propylation of Indole
Principle: The indole N-H proton is weakly acidic and can be removed by a suitable base, such as potassium hydroxide (KOH), to generate the indolide anion. This potent nucleophile then readily attacks an alkyl halide, like 1-bromopropane, in an SN2 reaction to form the N-propylated product. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation without deactivating the nucleophile.[7]
Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add powdered potassium hydroxide (1.2 equivalents). Place the flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add anhydrous DMSO to the flask, followed by indole (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Alkylation: Add 1-bromopropane (1.1 equivalents) dropwise to the stirring suspension.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by carefully pouring the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 1-propyl-1H-indole can be purified by silica gel column chromatography if necessary, though it is often sufficiently pure for the next step.
Step 2.2: Vilsmeier-Haack Formylation of 1-Propyl-1H-indole
Principle: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds.[6] The Vilsmeier reagent, an electrophilic iminium salt (chloro-N,N-dimethylmethyleneammonium chloride), is generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electron-rich C3 position of the 1-propyl-1H-indole ring attacks this electrophile. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Protocol:
-
Reagent Preparation: In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both reagent and solvent) in an ice-salt bath (0 to 5 °C). Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.[8][9]
-
Indole Addition: Dissolve 1-propyl-1H-indole (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 35-40 °C and stir for 1-2 hours. The reaction mixture will typically become a thick, colored paste.[9]
-
Hydrolysis: Cool the flask in an ice bath and carefully add crushed ice to the paste, followed by a cold aqueous solution of sodium hydroxide or sodium carbonate until the mixture is alkaline. This step hydrolyzes the intermediate and neutralizes the acid.[8][9]
-
Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization and Data Interpretation
Confirmation of the structure and purity of the synthesized this compound is achieved through standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are detailed below.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | - | 1H |
| Indole H2 | 7.7 - 7.8 | Singlet (s) | - | 1H |
| Indole H4/H7 | 8.2 - 8.4 / 7.3 - 7.4 | Multiplet (m) | ~7-8 | 2H |
| Indole H5/H6 | 7.3 - 7.4 | Multiplet (m) | ~7-8 | 2H |
| N-CH₂- | 4.1 - 4.3 | Triplet (t) | ~7.3 | 2H |
| -CH₂-CH₂- | 1.8 - 2.0 | Sextet | ~7.4 | 2H |
| -CH₃ | 0.9 - 1.0 | Triplet (t) | ~7.4 | 3H |
Note: These are typical values based on analogous structures. Actual shifts may vary. Data for similar N-alkyl indole-3-carbaldehydes supports these ranges.[7]
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 184 - 185 |
| Indole C3 | 118 - 119 |
| Indole C2 | 137 - 138 |
| Indole C3a (bridgehead) | 137 - 138 |
| Indole C7a (bridgehead) | 125 - 126 |
| Indole C4, C5, C6, C7 | 110 - 124 |
| N-CH₂- | 45 - 47 |
| -CH₂-CH₂- | 23 - 24 |
| -CH₃ | 11 - 12 |
Note: Data for similar N-alkyl indole-3-carbaldehydes supports these ranges.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Aldehyde) | 1650 - 1680 | Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Note: The absence of a broad N-H stretch around 3300-3400 cm⁻¹ confirms successful N-propylation.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Expected Result (EI-MS): A prominent molecular ion peak (M⁺) at m/z = 187.
Conclusion
This guide outlines a robust and reliable two-step synthesis for this compound via N-propylation of indole followed by a Vilsmeier-Haack formylation. The causality behind each procedural step and the underlying chemical principles have been explained to provide a deeper understanding for the practicing scientist. The detailed characterization data provides a clear framework for validating the identity and purity of the final product, ensuring its suitability for downstream applications in medicinal chemistry and drug discovery.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8)IR1.
- Nagaraja Naik, et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012, 4(2):783-790.
- PubChem. This compound.
- ResearchGate.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- PubChem. Indole-3-Carboxaldehyde.
- Carrasco, F., Hernández, W., et al. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020.
- ResearchGate. IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. Indian Journal of Science and Technology, 2015.
- Das, B. Synthesis of Medicinally Important Indole Derivatives: A Review.
- Tu, W., et al. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024, 101, 21-33.
- Santa Cruz Biotechnology. This compound.
- Benchchem. Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction.
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum.
- ChemicalBook. Indole-3-carboxaldehyde(487-89-8) 13C NMR spectrum.
- Chemdad Co. Indole-3-carboxaldehyde.
-
Organic Syntheses. Indole-3-aldehyde. Org. Synth. 1961, 41, 56. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-carboxaldehyde Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
A Technical Guide to 1-Propyl-1H-indole-3-carbaldehyde (CAS: 119491-08-6): Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-Propyl-1H-indole-3-carbaldehyde, a key heterocyclic building block for drug discovery and organic synthesis. The indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2] The addition of an N-propyl group modulates the molecule's lipophilicity and steric profile, offering a valuable vector for tuning its pharmacological properties. This document details the compound's physicochemical properties, provides validated synthetic protocols with mechanistic insights, outlines its characteristic spectroscopic signature, and explores its reactivity and potential applications for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of the N-Propylated Indole-3-Carbaldehyde Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of essential biomolecules like the amino acid tryptophan and a vast array of pharmacologically active compounds, including the anti-cancer agent vincristine and the anti-inflammatory drug indomethacin.[1][3] Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in drug design.
The introduction of a carbaldehyde group at the C3-position transforms the indole into a versatile synthetic intermediate.[4][5] This aldehyde function acts as a robust chemical handle, enabling a wide range of subsequent chemical transformations such as condensations, reductive aminations, and oxidations to build molecular complexity.[6]
Furthermore, substitution at the N1-position of the indole ring is a critical strategy for modulating a compound's biological activity. N-alkylation, specifically with a propyl group, serves several key purposes:
-
Modulation of Physicochemical Properties: It increases lipophilicity, which can enhance membrane permeability and alter absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elimination of Hydrogen Bond Donor Capacity: The replacement of the N-H proton prevents the molecule from acting as a hydrogen bond donor, which can fundamentally change its binding interactions with biological targets.
-
Exploration of Structure-Activity Relationships (SAR): The propyl group provides a vector for probing specific pockets within a target protein, contributing to improved potency and selectivity. Studies on N-alkoxy indole-3-carbaldehyde derivatives have shown that increasing the carbon chain length can significantly enhance cytotoxic efficacy against human breast cancer cells.[3]
Therefore, this compound is not merely a simple derivative but a strategically designed intermediate, poised for elaboration into novel and potent therapeutic candidates.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to ensuring the purity and identity of a synthetic intermediate. The following data provides a comprehensive profile for this compound.
2.1. Physicochemical Data
| Property | Value | Source |
| CAS Number | 119491-08-6 | [7][8] |
| Molecular Formula | C₁₂H₁₃NO | [9][10] |
| Molecular Weight | 187.24 g/mol | [9][10] |
| IUPAC Name | This compound | [10] |
| XLogP3 | 2.3 | [10] |
2.2. Spectroscopic Characterization (Predicted)
-
¹H NMR (in CDCl₃):
-
Aldehyde Proton (CHO): A sharp singlet is expected around δ 10.0-10.1 ppm.
-
Indole Protons: A singlet for the C2-H proton around δ 7.7-7.8 ppm. Multiplets for the aromatic protons on the benzene ring (C4-H to C7-H) are expected between δ 7.3 and 8.4 ppm.
-
N-Propyl Protons: A triplet for the N-CH₂ protons around δ 4.1-4.2 ppm, a sextet for the central -CH₂- group around δ 1.8-1.9 ppm, and a triplet for the terminal -CH₃ group around δ 0.9-1.0 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aldehyde Carbonyl (C=O): Expected around δ 184-185 ppm.
-
Indole Carbons: C3 (bearing the aldehyde) around δ 118-119 ppm, C2 around δ 138-139 ppm, and other aromatic carbons between δ 110 and 137 ppm.
-
N-Propyl Carbons: N-CH₂ around δ 48-49 ppm, -CH₂- around δ 23-24 ppm, and -CH₃ around δ 11-12 ppm.
-
-
IR Spectroscopy (KBr or ATR):
-
A strong, sharp absorption band for the aldehyde C=O stretch is expected around 1650-1680 cm⁻¹.
-
Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the propyl group will appear just below 3000 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ is expected at m/z = 187.
-
Synthesis Methodologies
Two robust and well-established synthetic routes are presented for the preparation of this compound. The choice between them typically depends on the availability of starting materials.
3.1. Route A: N-Alkylation of Indole-3-carbaldehyde
This is the most direct approach, starting from commercially available indole-3-carbaldehyde. The reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution on an alkyl halide.
Causality: A strong base like potassium hydroxide (KOH) is sufficient to deprotonate the indole nitrogen (pKa ≈ 17), creating a potent nucleophile. A polar aprotic solvent like DMSO is ideal as it effectively solvates the potassium cation without interfering with the nucleophilicity of the indole anion, facilitating a clean Sₙ2 reaction with 1-bromopropane.
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 5. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 7. Derivatives of 4-(2-N,N-di-n-propylaminoethyl)-5-hydroxyindole: synthesis and pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to 1-Propyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Propyl-1H-indole-3-carbaldehyde is a derivative of the versatile indole scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and potential applications in research and drug development. With a molecular weight of 187.24 g/mol and the chemical formula C₁₂H₁₃NO, this compound serves as a valuable intermediate for the synthesis of more complex bioactive molecules. This document delves into the common synthetic routes, including the N-propylation of indole-3-carbaldehyde and the Vilsmeier-Haack formylation of 1-propylindole, providing detailed experimental considerations. Furthermore, this guide explores the reactivity of the molecule and discusses the known biological activities of related N-substituted indole-3-carbaldehyde derivatives, highlighting potential avenues for future research and drug discovery initiatives.
Chemical Identity and Molecular Characteristics
This compound is an aromatic heterocyclic organic compound. The core of its structure is an indole ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. A propyl group is attached to the nitrogen atom (position 1) of the indole ring, and a carbaldehyde (formyl) group is substituted at position 3.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃NO | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| IUPAC Name | This compound | |
| CAS Number | 119491-08-6 | |
| Canonical SMILES | CCCN1C=C(C2=CC=CC=C21)C=O | [1] |
| Appearance | (Predicted) Off-white to yellow solid | |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO, methanol, and ethyl acetate. Insoluble in water. | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through two primary strategic disconnections: formation of the N-propyl bond on a pre-existing indole-3-carbaldehyde core, or formylation of a 1-propylindole precursor.
N-Alkylation of Indole-3-carbaldehyde
A common and direct method for the synthesis of N-substituted indoles is the alkylation of the indole nitrogen.[4] This approach is advantageous when indole-3-carbaldehyde is a readily available starting material.
Experimental Protocol: N-Propylation of Indole-3-carbaldehyde
-
Deprotonation: To a solution of indole-3-carbaldehyde in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a strong base is added to deprotonate the indole nitrogen. Sodium hydride (NaH) is a commonly used base for this purpose. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the strong base with atmospheric moisture.
-
Alkylation: 1-Bromopropane (or another suitable propyl halide) is then added to the reaction mixture. The resulting indolide anion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in an SN2 reaction to form the N-propyl bond.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base like NaH is required to achieve complete deprotonation of the indole nitrogen (pKa ≈ 17), driving the reaction towards the formation of the desired N-alkylated product. Weaker bases may result in incomplete reaction or side reactions.
-
Solvent Selection: Aprotic polar solvents like DMF and THF are chosen for their ability to dissolve the reactants and stabilize the charged intermediate (indolide anion) without participating in the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the highly reactive sodium hydride from being quenched by water or oxygen, which would reduce the yield of the desired product.
Caption: N-Alkylation of Indole-3-carbaldehyde.
Vilsmeier-Haack Formylation of 1-Propylindole
An alternative and widely used method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][5][6] This electrophilic substitution reaction introduces a formyl group at the electron-rich C3 position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propylindole
-
Vilsmeier Reagent Formation: The Vilsmeier reagent, a chloroiminium salt, is prepared in situ by the reaction of a substituted amide, typically dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). This reaction is usually performed at low temperatures (0-5 °C).
-
Formylation: 1-Propylindole is then added to the freshly prepared Vilsmeier reagent. The electron-rich indole ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis and Purification: The reaction mixture is then hydrolyzed with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to liberate the aldehyde. The product is then extracted and purified using standard techniques such as recrystallization or column chromatography.[5]
Causality Behind Experimental Choices:
-
Regioselectivity: The Vilsmeier-Haack reaction is highly regioselective for the C3 position of the indole ring due to the higher electron density at this position, making it the most nucleophilic site for electrophilic attack.
-
Vilsmeier Reagent: The Vilsmeier reagent is a mild electrophile, which is ideal for the formylation of electron-rich aromatic systems like indoles without causing unwanted side reactions.
Caption: Vilsmeier-Haack Formylation of 1-Propylindole.
Spectroscopic Characterization
While specific spectroscopic data for this compound is not extensively published, the expected spectral characteristics can be inferred from the data available for the parent compound, indole-3-carbaldehyde, and other N-alkylated derivatives.[7][8][9][10]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.9-10.1 ppm.- Aromatic protons on the indole ring between δ 7.2-8.3 ppm.- Protons of the N-propyl group: a triplet for the CH₂ adjacent to the nitrogen, a sextet for the middle CH₂, and a triplet for the terminal CH₃. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 184-185 ppm.- Aromatic carbons in the range of δ 110-140 ppm.- Carbons of the N-propyl group at characteristic upfield shifts. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1650-1680 cm⁻¹.- C-H stretching vibrations for the aromatic and alkyl groups. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 187. |
Reactivity and Potential for Further Functionalization
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the indole nucleus. The aldehyde group can undergo a variety of transformations, making this compound a versatile synthetic intermediate.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-propyl-1H-indole-3-carboxylic acid, using standard oxidizing agents.[11]
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-propyl-1H-indol-3-yl)methanol, using reducing agents such as sodium borohydride.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases).[3] These reactions are instrumental in building molecular complexity.
The indole ring itself can undergo further electrophilic substitution, although the presence of the electron-withdrawing aldehyde group at C3 will direct incoming electrophiles to other positions on the benzene ring.
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, the broader class of N-substituted indole-3-carbaldehyde derivatives has shown promise in various therapeutic areas. The indole scaffold is a well-known pharmacophore, and modifications at the N1 and C3 positions can significantly influence biological activity.
Derivatives of indole-3-carbaldehyde have been investigated for a range of biological activities, including:
-
Antioxidant Properties: Some N-acylated indole-3-carboxaldehyde analogues have demonstrated antioxidant activity in in-vitro assays.[12]
-
Anticancer Activity: The indole nucleus is a core component of many anticancer agents, and derivatives of indole-3-carbaldehyde are often used as intermediates in their synthesis.[10]
-
Antimicrobial and Antifungal Activity: Schiff bases derived from indole-3-carbaldehyde have been shown to possess antimicrobial and antifungal properties.[3]
-
Anti-inflammatory and Analgesic Agents: The indole moiety is found in several non-steroidal anti-inflammatory drugs (NSAIDs), and research into indole-3-carbaldehyde derivatives for anti-inflammatory and analgesic effects is ongoing.[12]
The N-propyl group in this compound can modulate the lipophilicity and steric properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. This makes it an interesting building block for the synthesis of new chemical entities for drug discovery programs.
Conclusion
This compound is a valuable synthetic intermediate with a foundation built on the privileged indole scaffold. Its synthesis is achievable through well-established synthetic methodologies, offering access to a versatile platform for further chemical modification. While the specific biological profile of this particular molecule remains to be fully elucidated, the known activities of related N-substituted indole-3-carbaldehyde derivatives suggest a promising potential for its application in the development of novel therapeutic agents. This technical guide provides researchers and drug development professionals with the foundational knowledge necessary to leverage the chemical potential of this compound in their scientific endeavors.
References
- Nagaraja Naik, H. S. Yathirajan, C. R. Raju, and B. Narayana. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica, 4(2), 2012, pp. 783-790.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
- General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionaliz
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities - Afyon Koc
- 1H-Indole-3-carbaldehyde - PMC - NIH.
- General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionaliz
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem.
- Indole-3-carbaldehyde - Wikipedia.
- Indole-3-carboxaldehyde(487-89-8) 1H NMR spectrum - ChemicalBook.
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI.
- This compound | C12H13NO | CID 3155687 - PubChem.
- This compound | SCBT - Santa Cruz Biotechnology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
A Technical Guide to the Solubility of 1-Propyl-1H-indole-3-carbaldehyde in Organic Solvents for Research and Development Applications
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-Propyl-1H-indole-3-carbaldehyde, a key intermediate in synthetic chemistry and a scaffold of interest for drug development. As the precise, quantitative solubility data for this specific compound is not widely published, this document establishes a robust predictive framework based on its molecular structure and the known properties of analogous compounds. We delve into the theoretical principles governing its solubility, present a predicted solubility profile across a range of common organic solvents, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's behavior in solution to facilitate reaction optimization, purification, and the development of screening and formulation protocols.
Introduction
Overview of this compound
This compound belongs to the substituted indole class of heterocyclic compounds. The indole core is a ubiquitous motif in biologically active natural products and pharmaceuticals. The presence of an N-propyl group and a C3-carbaldehyde functional group makes this molecule a versatile building block for the synthesis of more complex molecular architectures. The aldehyde group, in particular, serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, condensations, and oxidations.
The Critical Role of Solubility in Scientific Research
A thorough understanding of a compound's solubility is a cornerstone of successful chemical and pharmaceutical development.[1] It is a critical parameter that influences:
-
Reaction Kinetics: For a compound to react, it must first be dissolved. Poor solubility can lead to sluggish or incomplete reactions, necessitating larger solvent volumes or elevated temperatures.
-
Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.
-
Biological Screening: In drug discovery, compounds must be soluble in assay media (often requiring a DMSO stock solution) to accurately assess their biological activity.[2]
-
Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a dosage form that ensures adequate bioavailability, a process dictated by its solubility characteristics.[3]
This guide aims to equip the scientific professional with the theoretical knowledge and practical methodologies required to effectively manage the solubility of this compound.
Theoretical Framework: Predicting Solubility
While empirical testing is the gold standard, a robust prediction of solubility can be made by analyzing the molecule's structural features and physicochemical properties.
Molecular Structure and Polarity Analysis
The solubility of this compound is a direct consequence of the interplay between its three primary structural components:
-
Indole Core: This bicyclic aromatic system is relatively non-polar but possesses a nitrogen heteroatom, contributing some polar character and the ability to participate in π-stacking interactions.
-
C3-Carbaldehyde Group (-CHO): The aldehyde is a polar functional group due to the electronegative oxygen atom. It cannot act as a hydrogen bond donor but is an effective hydrogen bond acceptor. This feature is key to its solubility in protic solvents.
-
N1-Propyl Group (-CH₂CH₂CH₃): This alkyl chain is purely non-polar (lipophilic). Its presence, in place of the N-H group found in the parent indole-3-carbaldehyde, increases the overall lipophilicity of the molecule and removes a potential hydrogen bond donation site.
The computed XLogP3 value, a measure of lipophilicity, for this compound is 2.3.[4] This positive value indicates that the compound is significantly more soluble in octanol than in water, confirming its predominantly lipophilic or "greasy" character.
The "Like Dissolves Like" Principle
This fundamental principle dictates that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., ethanol, methanol, DMSO) will effectively solvate the polar aldehyde group. Polar protic solvents can also hydrogen-bond with the aldehyde's oxygen.
-
Non-Polar Solvents (e.g., toluene, hexane, dichloromethane) will effectively solvate the non-polar indole core and the propyl chain.
-
Water: Due to the dominant non-polar surface area of the molecule and the lack of strong hydrogen bond donating sites, very low solubility in water is expected. The parent compound, indole-3-carbaldehyde, already has low water solubility, and the addition of the propyl group will decrease it further.[5]
Caption: Molecular features of this compound.
Predicted Solubility Profile
While quantitative experimental data is sparse, a reliable qualitative and semi-quantitative solubility profile can be predicted. The parent compound, indole-3-carboxaldehyde, is known to be soluble in polar organic solvents like DMSO (approx. 30 mg/mL) and ethanol (≥11.85 mg/mL) but insoluble in water.[6][7] The addition of the N-propyl group will increase lipophilicity, likely enhancing solubility in less polar solvents and slightly decreasing it in highly polar ones.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (> 25 mg/mL) | Strong dipole-dipole interactions with the aldehyde group. Excellent general solvent for indole-class compounds.[6] |
| Dimethylformamide (DMF) | Polar Aprotic | High (> 25 mg/mL) | Similar to DMSO, effectively solvates the polar and aromatic portions of the molecule. |
| Dichloromethane (DCM) | Weakly Polar | High (> 25 mg/mL) | Balances polarity to interact with the aldehyde and non-polarity to interact with the indole and propyl groups. |
| Acetone | Polar Aprotic | Moderate to High | Good solvent for moderately polar compounds. |
| Ethanol / Methanol | Polar Protic | Moderate | The solvent's hydroxyl group can act as a hydrogen bond donor to the aldehyde's oxygen, but its polarity is high. |
| Acetonitrile | Polar Aprotic | Moderate | Less polar than alcohols but still capable of dissolving the compound. |
| Toluene | Non-Polar | Moderate to Low | Aromatic π-stacking interactions with the indole core are favorable, but it is a poor solvent for the polar aldehyde. |
| Hexane / Heptane | Non-Polar | Low | Primarily interacts with the propyl chain; insufficient polarity to effectively solvate the aldehyde and indole core. |
| Water | Highly Polar | Very Low / Insoluble | The large non-polar surface area dominates, leading to unfavorable interactions with the highly structured water network.[5] |
Experimental Determination of Solubility: A Standard Operating Procedure
The following protocols provide a robust framework for empirically determining the solubility of this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound and all solvents used before beginning any work.
Materials and Equipment
-
This compound (solid, verify purity)
-
Analytical balance (±0.1 mg accuracy)
-
Calibrated pipettes
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantitative analysis
-
Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)
Experimental Workflow Diagram
Sources
Unlocking the Synthetic Potential of 1-Propyl-1H-indole-3-carbaldehyde: A Guide to the Reactivity of the Aldehyde Group
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its synthetic utility is dominated by the reactivity of the C3-aldehyde functionality, which is electronically influenced by the electron-rich indole nucleus. This guide provides an in-depth exploration of the aldehyde group's reactivity, offering a framework for its strategic manipulation. We will dissect the causality behind common synthetic transformations—including oxidation, reduction, and carbon-carbon bond-forming reactions—and provide validated, step-by-step protocols. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this scaffold in the synthesis of novel, high-value molecules.
Introduction: The Electronic Landscape of the Indole Scaffold
The indole ring system is a privileged scaffold in numerous natural products and pharmaceutical agents.[1][2] Its reactivity is governed by the bicyclic aromatic structure, in which the nitrogen atom's lone pair of electrons contributes to the π-system, rendering the ring highly electron-rich. This electronic character preferentially activates the C3 position for electrophilic substitution, a feature elegantly exploited in its synthesis.
The subject of this guide, this compound, features two key modifications to the parent indole structure:
-
N-Propyl Group: The alkyl group at the N1 position serves a crucial role. Primarily, it protects the indole nitrogen, preventing competing side reactions that can occur at the N-H site. This ensures that chemical transformations are selectively directed toward the aldehyde group. Furthermore, the propyl chain enhances lipophilicity, which can be advantageous for solubility in organic solvents and for modulating the pharmacokinetic properties of derivative compounds.
-
C3-Carbaldehyde Group: The aldehyde (formyl) group is an electron-withdrawing moiety. Its placement at the electron-rich C3 position creates a conjugated system that exhibits reactivity characteristic of aromatic aldehydes, serving as a versatile handle for a wide array of synthetic elaborations.[2][3] These transformations are central to the construction of more complex molecular architectures.[2][4]
This guide will focus on the synthesis of the core molecule and the subsequent chemical transformations of its aldehyde group.
Synthesis of the Core Scaffold: Vilsmeier-Haack Formylation
The most direct and widely adopted method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[2][5][6] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium species, to functionalize the electron-rich C3 position. The overall process for synthesizing this compound involves two primary stages: N-alkylation of indole followed by C3-formylation.
Mechanism of Vilsmeier-Haack Formylation
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The electron-rich C3 position of the N-propylindole then attacks this electrophile. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Part A: N-Propylation of Indole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and anhydrous DMF.
-
Indole Addition: Cool the suspension to 0°C in an ice bath. Add a solution of indole (1.0 eq.) in anhydrous DMF dropwise via the dropping funnel.
-
Stirring: Allow the mixture to stir at room temperature for 1 hour, during which time hydrogen gas evolution should cease.
-
Alkylation: Cool the mixture back to 0°C and add 1-bromopropane (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 1-propyl-1H-indole via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a clear oil.
Part B: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under nitrogen, add anhydrous DMF (3.0 eq.) and cool to 0°C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the temperature below 5°C.[8] Stir the resulting mixture at 0°C for 30-40 minutes to form the Vilsmeier reagent.[8]
-
Indole Addition: Add a solution of 1-propyl-1H-indole (1.0 eq.) from Part A in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.[8] Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is 8-9, which will precipitate the product.[8]
-
Isolation: Filter the resulting solid, wash thoroughly with water, and dry under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Key Reactions of the Aldehyde Group
The aldehyde functionality is a gateway to a vast number of chemical derivatives. Its reactivity is typical of aromatic aldehydes, readily undergoing oxidation, reduction, and nucleophilic addition/condensation reactions.[2][3][9]
Caption: Major Synthetic Pathways from the Aldehyde Group.
Oxidation to Carboxylic Acid
The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that provides an entry point for amide bond formation, a key step in the synthesis of many drug candidates.
-
Causality: Strong oxidizing agents are typically required. The choice of reagent depends on the tolerance of other functional groups in the molecule. For a robust substrate like this, potassium permanganate (KMnO₄) or Jones reagent are effective. Milder conditions, such as using silver oxide (Tollens' reagent), can also be employed.
-
Protocol: Oxidation using KMnO₄
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of acetone and water.
-
Oxidation: Cool the solution to 0°C and add a solution of potassium permanganate (KMnO₄, ~2.0 eq.) in water dropwise. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃) to destroy excess KMnO₄. Acidify the mixture with dilute HCl to a pH of ~2.
-
Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting solid by recrystallization or column chromatography to yield 1-Propyl-1H-indole-3-carboxylic acid.
-
Reduction to Primary Alcohol
Reduction of the aldehyde to the corresponding primary alcohol provides a nucleophilic handle for further functionalization, such as etherification or conversion to a leaving group.
-
Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible groups like esters or amides. It is also safer and easier to handle than stronger agents like lithium aluminum hydride (LiAlH₄).
-
Protocol: Reduction using NaBH₄
-
Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude (1-Propyl-1H-indol-3-yl)methanol can be purified by column chromatography if necessary.
-
Carbon-Carbon Bond Forming Reactions
The electrophilic nature of the aldehyde carbon makes it an excellent substrate for reactions with carbon nucleophiles, enabling chain extension and the construction of complex carbon skeletons.
This reaction is a powerful method for forming α,β-unsaturated systems by reacting the aldehyde with an active methylene compound.[10][11]
-
Causality: The reaction requires a compound with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) and a catalytic amount of a weak base like piperidine or an ammonium salt. The base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the aldehyde. Subsequent dehydration yields the thermodynamically stable conjugated product.
-
Protocol: Reaction with Malononitrile
-
Setup: In a flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq.).
-
Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of the product often forms upon cooling.
-
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by filtration, wash with cold ethanol, and dry to yield 2-((1-Propyl-1H-indol-3-yl)methylene)malononitrile.
-
Reductive amination is arguably one of the most critical reactions in medicinal chemistry for synthesizing secondary and tertiary amines.
-
Causality: The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine. This intermediate is then reduced in situ. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is mild, tolerant of slightly acidic conditions (which can catalyze imine formation), and does not readily reduce the starting aldehyde.
-
Protocol: General Procedure using STAB
-
Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 eq.).
-
Imine Formation: Add a small amount of acetic acid (0.1 eq.) to catalyze imine formation and stir for 30 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with the reaction solvent or ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude amine product by column chromatography.
-
Summary of Key Transformations
The following table summarizes the primary reactions discussed, providing a quick reference for synthetic planning.
| Reaction Type | Reagents & Conditions | Product Functional Group | Typical Yield |
| Oxidation | KMnO₄, Acetone/H₂O | Carboxylic Acid | 70-90% |
| Reduction | NaBH₄, Methanol, 0°C to RT | Primary Alcohol | >90% |
| Knoevenagel | Malononitrile, Piperidine, EtOH, Reflux | α,β-Unsaturated Nitrile | 85-95% |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene | 60-85% |
| Reductive Amination | R₂NH, STAB, DCE | Secondary/Tertiary Amine | 75-90% |
Conclusion
This compound stands as a robust and highly adaptable intermediate in synthetic organic chemistry. The aldehyde group, activated by the indole nucleus, provides a reliable anchor point for a multitude of chemical transformations. A thorough understanding of the electronic principles governing its reactivity and the practical application of established protocols for its oxidation, reduction, and elaboration via carbon-carbon and carbon-nitrogen bond formation empowers chemists to design and execute efficient synthetic routes. The methodologies detailed in this guide serve as a validated foundation for the development of novel indole-based compounds for applications in drug discovery and beyond.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Molecules, 27(9), 2689. [Link]
-
FooDB. 1H-Indole-3-carboxaldehyde. (2010). [Link]
-
Organic Syntheses. Indole-3-aldehyde. [Link]
-
Abdel-Wahab, B. F., & Mohamed, H. A. (2014). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E237-E242. [Link]
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
PubChem. This compound. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. [Link]
-
Abdel-Wahab, B. F., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Journal of Saudi Chemical Society, 20, S492-S497. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
An In-depth Technical Guide to the Stability and Storage of 1-Propyl-1H-indole-3-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Propyl-1H-indole-3-carbaldehyde is a member of the N-alkylated indole family, a class of compounds of significant interest in medicinal chemistry and materials science. As with any high-value chemical intermediate, ensuring its stability and purity over time is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound. Drawing upon field-proven insights and analogous data from the parent compound, indole-3-carbaldehyde, this document serves as an essential resource for researchers and professionals working with this molecule.
Introduction: The Chemical Landscape of this compound
The indole scaffold is a privileged structure in drug discovery, and modifications at the N1 position can significantly influence a molecule's physicochemical properties and biological activity. The addition of a propyl group to the indole nitrogen in this compound enhances its lipophilicity compared to the parent indole-3-carbaldehyde. This alteration can impact its solubility, reactivity, and, consequently, its stability. Understanding these nuances is critical for its effective application in research and development.
This guide is structured to provide a holistic understanding of the factors governing the stability of this compound. We will delve into its chemical properties, potential degradation pathways, optimal storage and handling procedures, and robust analytical methods for purity assessment.
Chemical Profile
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₃NO | PubChem |
| Molecular Weight | 187.24 g/mol | PubChem |
| CAS Number | 119491-08-6 | PA 27 0029795 |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Insoluble in water | ChemicalBook |
Stability Profile and Degradation Pathways
While specific stability data for this compound is not extensively published, the well-documented chemistry of indole-3-carbaldehyde provides a strong predictive framework. The indole nucleus is susceptible to oxidation, and the aldehyde functional group can undergo a variety of reactions that may lead to degradation.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Photochemical degradation is a known risk for many aromatic compounds, including indoles.
-
Air (Oxygen): The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen.
-
Moisture (Hydrolysis): While the core structure is not readily hydrolyzed, the presence of moisture can facilitate other degradation reactions.
-
pH: Acidic or basic conditions can catalyze degradation, particularly of the aldehyde group.
Potential Degradation Pathways
The primary modes of degradation for indole-3-carbaldehyde derivatives are anticipated to be oxidation and reactions involving the aldehyde group.
Caption: Potential degradation pathways for this compound.
-
Oxidation of the Indole Ring: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, which can lead to the formation of various hydroxylated and ring-opened byproducts. This process can be accelerated by exposure to light and air.
-
Oxidation of the Aldehyde Group: The carbaldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-Propyl-1H-indole-3-carboxylic acid. This is a common degradation pathway for aldehydes.
-
Condensation and Polymerization: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities, leading to the formation of colored polymeric byproducts.
Recommended Storage and Handling
Based on supplier recommendations and the known sensitivity of indole derivatives, the following storage and handling procedures are advised to maintain the integrity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize the rate of potential degradation reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the indole ring and aldehyde group. |
| Light | Amber vial or in the dark | To protect against photochemical degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |
Handling Procedures
-
Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
Inert Atmosphere: For long-term storage or for applications highly sensitive to purity, handle the compound in a glove box or under a stream of inert gas.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.
Analytical Methods for Stability and Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive assessment of the purity and stability of this compound.
Caption: A workflow for assessing the stability of this compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantifying the purity of this compound and detecting degradation products.
-
Technique: Reversed-Phase HPLC (RP-HPLC)
-
Stationary Phase: C18 column
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 280-300 nm).
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, providing molecular weight information that aids in structure elucidation.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying major impurities. Changes in the NMR spectrum over time can indicate degradation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of a broad O-H stretch, which could indicate the formation of the carboxylic acid degradation product.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a systematic way to investigate the intrinsic stability of a compound and to develop a stability-indicating analytical method.[2] The goal is to induce degradation to an extent of 5-20% to ensure that degradation products can be reliably detected and quantified.[3]
Objective:
To identify potential degradation products of this compound under various stress conditions and to validate an HPLC method as stability-indicating.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the developed RP-HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage degradation of the parent compound.
-
Assess the peak purity of the parent peak in the presence of degradation products using a diode array detector.
-
If significant degradation is observed, proceed with LC-MS analysis to identify the degradation products.
-
Conclusion
The stability of this compound is crucial for its successful application in research and development. While specific data for this N-propylated derivative is limited, a comprehensive understanding of its stability can be extrapolated from the well-studied indole-3-carbaldehyde. By adhering to the recommended storage conditions of 2-8°C in a dark, inert atmosphere and employing rigorous analytical monitoring, researchers can ensure the integrity of this valuable compound. The implementation of forced degradation studies is strongly recommended to develop robust, stability-indicating analytical methods tailored to specific experimental contexts. This proactive approach to stability assessment will ultimately lead to more reliable and reproducible scientific outcomes.
References
-
PA 27 0029795. This compound. Pharmaffiliates. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
Sources
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Synthesis of 1-Propyl-1H-indole-3-carbaldehyde
<-33>
Introduction
Indole-3-carbaldehyde and its N-substituted derivatives are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The Vilsmeier-Haack reaction stands as a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1][3][4] This reaction introduces a formyl (-CHO) group, typically at the C3 position of the indole ring, leveraging the high electron density at this position.[1][2] This application note provides a comprehensive, in-depth guide for the synthesis of 1-Propyl-1H-indole-3-carbaldehyde, targeting researchers, scientists, and professionals in drug development. The protocol herein is designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.
Reaction Mechanism and Scientific Rationale
The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring, followed by hydrolysis.[2][5]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][2][6][7] This reagent is the key electrophile in the formylation process.
-
Electrophilic Aromatic Substitution: The electron-rich 1-propyl-1H-indole attacks the Vilsmeier reagent. Due to the electronic properties of the indole ring, this attack occurs preferentially at the C3 position.[2][8]
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.[2][8]
The choice of phosphorus oxychloride as the activating agent is critical; it efficiently converts the relatively unreactive DMF into a potent electrophile.[6] The reaction conditions, including temperature control, are optimized to ensure the stability of the Vilsmeier reagent and to manage the exothermicity of the reaction, particularly during its formation and quenching.[6]
Mechanistic Pathway
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Propyl-1H-indole | ≥98% | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |
| Phosphorus Oxychloride (POCl₃) | Reagent grade, ≥99% | Commercially Available | Handle in a fume hood with extreme caution.[9] |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercially Available | |
| Ethyl Acetate | ACS grade | Commercially Available | For chromatography. |
| Hexane | ACS grade | Commercially Available | For chromatography. |
Safety Precautions
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water. [6][9][10][11][12] Always handle it in a well-ventilated chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[11][12] An emergency shower and eyewash station should be readily accessible.[11][12]
Step-by-Step Procedure
Part 1: Preparation of the Vilsmeier Reagent
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled under a positive pressure of nitrogen.
-
To the flask, add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF via the dropping funnel. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
Part 2: Formylation of 1-Propyl-1H-indole
-
In a separate flask, dissolve 1-Propyl-1H-indole in anhydrous dichloromethane (DCM).
-
Slowly add the solution of 1-Propyl-1H-indole to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[1]
-
Heat the reaction mixture to 40-50 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This "reverse quench" is crucial for safely hydrolyzing the excess POCl₃ and the iminium intermediate.[6]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the aldehydic proton (δ ~10.0 ppm), signals for the aromatic protons of the indole ring (δ ~7.2-8.4 ppm), a triplet for the N-CH₂ protons (δ ~4.1 ppm), a sextet for the -CH₂- protons (δ ~1.9 ppm), and a triplet for the -CH₃ protons (δ ~0.9 ppm).
-
¹³C NMR (CDCl₃, 101 MHz): Key signals are expected for the aldehyde carbonyl carbon (δ ~185 ppm), and carbons of the indole ring and the propyl group.
-
IR (KBr, cm⁻¹): A strong absorption band for the carbonyl (C=O) stretching of the aldehyde is expected around 1650-1680 cm⁻¹.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or increase temperature slightly. Ensure anhydrous conditions. |
| Decomposition of product | Avoid excessive heating during reaction and workup. | |
| Formation of Byproducts | Non-selective formylation | Maintain strict temperature control during the addition of the indole. |
| Difficult Purification | Residual DMF or phosphorus byproducts | Ensure thorough washing during the workup. A second aqueous wash may be beneficial. |
Conclusion
The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature, and adhering to the safety protocols for handling phosphorus oxychloride, high yields of the desired product can be consistently achieved. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers to successfully perform this important transformation.
References
- BenchChem. (2025).
- Chemiz. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction Workup. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Indole-3-carboxaldehyde via the Vilsmeier-Haack Reaction. BenchChem.
- ResearchGate. (2025, August 10). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE, REAGENT.
- Rajput, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Organic Syntheses. (2024, February 14).
- CAMEO Chemicals - NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthetic studies of indoles and related compounds. Part 22.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- Thermo Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025, September 10).
- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxyindolin-2-ylidene)malonaldehyde and its transformation into different heterocyclic compounds.
- Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- ResearchGate. (2026, January 9).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (2020, March 19).
- FooDB. (2010, April 8). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934).
- NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: A Detailed Guide to the N-alkylation of Indole-3-carboxaldehyde with Propyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the successful N-alkylation of indole-3-carboxaldehyde using propyl bromide. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the protocol, offers insights into potential challenges, and equips the researcher with the knowledge to troubleshoot and optimize this valuable synthetic transformation. The protocols and data presented herein are designed to be a self-validating system, ensuring reproducibility and a high degree of confidence in the experimental outcome.
Introduction: The Significance of N-Alkylated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1] N-alkylation of the indole ring is a critical modification that can profoundly influence the biological activity of these molecules. This simple derivatization can enhance binding to target proteins, improve pharmacokinetic properties, and unlock novel therapeutic potential. Indole-3-carboxaldehyde, in particular, serves as a versatile precursor for a wide range of biologically active compounds, including those with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The synthesis of 1-propyl-1H-indole-3-carbaldehyde, the focus of this guide, provides a key intermediate for the development of novel therapeutics, leveraging the often-observed enhancement of biological activity associated with the n-propyl substituent, a phenomenon noted in other classes of bioactive molecules.
Mechanistic Insights: The Chemistry of Indole N-Alkylation
The N-alkylation of indole-3-carboxaldehyde with propyl bromide is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. The reaction proceeds in two fundamental steps, as illustrated below. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.
Step 1: Deprotonation of the Indole Nitrogen
The indole N-H proton is weakly acidic, with a pKa of approximately 17 in DMSO. To render the indole nitrogen sufficiently nucleophilic to attack the electrophilic propyl bromide, a base is required to deprotonate the N-H group, forming a resonance-stabilized indolide anion.
Caption: Deprotonation of Indole-3-carboxaldehyde.
The choice of base is critical. A base that is too weak will result in an incomplete reaction, while an overly strong base can lead to undesired side reactions. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydride (NaH). K₂CO₃ is a milder, safer, and more cost-effective choice, often used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.
Step 2: Nucleophilic Attack on Propyl Bromide
The generated indolide anion is a potent nucleophile. It readily attacks the electrophilic carbon of propyl bromide, which bears a partial positive charge due to the electron-withdrawing nature of the bromine atom. This concerted SN2 reaction results in the formation of the N-propylated product and a bromide salt.
Caption: SN2 reaction forming the N-alkylated product.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the N-alkylation of indole-3-carboxaldehyde with propyl bromide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Density (g/mL) | Notes |
| Indole-3-carboxaldehyde | C₉H₇NO | 145.16 | - | - | Starting material |
| Propyl Bromide | C₃H₇Br | 122.99 | - | 1.35 | Alkylating agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | - | - | Base, anhydrous |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 0.944 | Solvent, anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 0.902 | For extraction |
| Hexane | C₆H₁₄ | 86.18 | - | 0.659 | For chromatography |
| Brine | NaCl(aq) | - | - | ~1.2 | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carboxaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the indole-3-carboxaldehyde.
-
Initiation of Reaction: Begin stirring the suspension at room temperature.
-
Addition of Alkylating Agent: Add propyl bromide (1.2 eq) to the reaction mixture dropwise over 5 minutes.
-
Reaction Progression: Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization of 1-Propyl-1H-indole-3-carboxaldehyde
| Technique | Expected Observations for 1-Propyl-1H-indole-3-carboxaldehyde (Inferred from N-ethyl analogue) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.4 (m, 2H, Ar-H), ~4.2 (t, 2H, N-CH₂), ~1.9 (sext, 2H, CH₂), ~1.0 (t, 3H, CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~185.0 (CHO), ~138.0, ~137.5, ~125.0, ~123.5, ~122.5, ~121.5, ~118.5, ~110.0 (Ar-C), ~48.0 (N-CH₂), ~23.0 (CH₂), ~11.0 (CH₃) |
| IR (neat, cm⁻¹) | ~2960 (C-H), ~2870 (C-H), ~1660 (C=O, aldehyde), ~1530, ~1460 (Ar C=C) |
| Mass Spec (ESI-MS) | [M+H]⁺ = 188.1070 (Calculated for C₁₂H₁₄NO⁺: 188.1075) |
Troubleshooting and Field-Proven Insights
Challenge 1: Low Conversion or Incomplete Reaction
-
Causality: Insufficiently anhydrous conditions can quench the base. The base may not be strong enough, or the reaction temperature may be too low.
-
Solution: Ensure all glassware is oven-dried and the solvent is anhydrous. Consider using a stronger base like sodium hydride (NaH) if potassium carbonate is ineffective, though exercise caution as NaH is pyrophoric. Increasing the reaction temperature may also improve the reaction rate.
Challenge 2: Formation of Side Products (C-Alkylation)
-
Causality: While N-alkylation is generally favored, competitive C3-alkylation can occur, especially with more reactive alkylating agents or under certain conditions. The electron-withdrawing aldehyde group at the C3 position deactivates this position towards electrophilic attack, thus favoring N-alkylation. However, the possibility of C-alkylation should not be entirely dismissed.
-
Solution: Using a polar aprotic solvent like DMF or acetonitrile generally favors N-alkylation. The choice of a milder base like K₂CO₃ also tends to favor N-alkylation over C-alkylation.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 1-propyl-1H-indole-3-carboxaldehyde.
References
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-740. [Link]
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
- Singh, G., Singh, S., & Kaur, H. (2020). A brief review of the biological potential of indole derivatives. Mini-Reviews in Organic Chemistry, 17(5), 553-575.
-
Cee, V. J., et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(4), 1664-1681. [Link]
-
Chavan, S. R., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(6), 879-884. [Link]
-
Zhang, M., et al. (2023). Indole-3-carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. Journal of Agricultural and Food Chemistry, 71(38), 14076-14087. [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. (2007). Arkivoc, 2007(14), 117-124. [Link]
-
Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". [Link]
-
Trubitson, D., & Kanger, T. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
Sources
Application Notes & Protocols: 1-Propyl-1H-indole-3-carbaldehyde as a Versatile Building Block in Organic Synthesis
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[3] Among the diverse array of functionalized indoles, indole-3-carbaldehydes are particularly valuable as synthetic intermediates.[4][5] The aldehyde group at the C-3 position is a versatile handle for a wide range of chemical transformations, including carbon-carbon bond-forming reactions and the introduction of various pharmacophores.[2]
This application note focuses on 1-propyl-1H-indole-3-carbaldehyde , an N-alkylated derivative that offers distinct advantages over its unsubstituted counterpart. The N-propyl group enhances the lipophilicity of the molecule, which can improve solubility in organic solvents and potentially influence the pharmacokinetic properties of its downstream derivatives. This modification also blocks the indole nitrogen from participating in unwanted side reactions, thereby simplifying synthetic outcomes. Herein, we provide detailed protocols and scientific rationale for utilizing this compound in key organic transformations, highlighting its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective use.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | PubChem |
| Molecular Weight | 187.24 g/mol | PubChem |
| IUPAC Name | 1-propylindole-3-carbaldehyde | PubChem |
Synthesis of this compound
The target compound can be reliably synthesized from the readily available indole-3-carbaldehyde via N-alkylation. The following protocol is a representative procedure.
Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde
Rationale: This procedure employs a standard Williamson ether synthesis-type reaction, where the indole nitrogen is deprotonated by a base (potassium hydroxide) to form a nucleophilic indolide anion. This anion then displaces the bromide from 1-bromopropane in an SN2 reaction. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this transformation, readily dissolving the reactants and promoting the SN2 pathway.
Caption: Synthetic scheme for N-alkylation.
Materials:
-
Indole-3-carbaldehyde (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium hydroxide (KOH), powdered (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of powdered KOH in anhydrous DMF, add indole-3-carbaldehyde in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature to facilitate the formation of the indolide anion.
-
Add 1-bromopropane dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Application in Carbon-Carbon Bond Forming Reactions
This compound is an excellent substrate for constructing more complex molecular architectures. The electrophilic aldehyde carbon readily reacts with various nucleophiles.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for forming α,β-unsaturated systems by reacting a carbonyl compound with an active methylene compound.[4][6] This reaction is typically catalyzed by a weak base, such as piperidine. The resulting vinylidene indole derivatives are valuable precursors for various bioactive molecules.[7]
Rationale: The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile) by the basic catalyst (piperidine) to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type adduct undergoes subsequent dehydration to yield the thermodynamically stable conjugated product. Ethanol is a suitable solvent as it dissolves the reactants and the catalyst.
Caption: Workflow for the Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~5 mol%)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound and malononitrile in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture in an ice bath and add cold water to precipitate the product fully.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization from ethanol if necessary.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield (%) |
| This compound | Malononitrile | 2-((1-Propyl-1H-indol-3-yl)methylene)malononitrile | Piperidine | Ethanol | >90 |
Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[8] When applied to this compound, it provides a direct route to 3-vinylindole derivatives.
Rationale: The reaction involves a phosphorus ylide (Wittig reagent), which is typically prepared in situ by treating a phosphonium salt with a strong base. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[8] The use of a stabilized ylide, such as (triphenylphosphoranylidene)acetonitrile, generally favors the formation of the (E)-alkene.[9]
Materials:
-
(Cyanomethyl)triphenylphosphonium chloride (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
This compound (1.0 eq)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add NaH to the THF.
-
Add (cyanomethyl)triphenylphosphonium chloride portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color may develop).
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired alkene.
Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[10] This one-pot procedure involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is crucial for introducing nitrogen-containing functionalities, which are prevalent in pharmacologically active compounds.
Rationale: The reaction begins with the acid-catalyzed condensation of this compound with a primary or secondary amine (e.g., morpholine) to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is used to selectively reduce the iminium ion without reducing the starting aldehyde. STAB is particularly effective because its reaction rate is enhanced by the acidic conditions that favor iminium ion formation, and it is less reactive towards the aldehyde compared to other hydrides like sodium borohydride.
Caption: Reductive amination of the title compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound and morpholine in DCE in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture for 20-30 minutes at room temperature.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Once the reaction is complete, quench by adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: DCM/methanol gradient) to obtain the desired tertiary amine.
Applications in Drug Discovery and Development
Derivatives of indole-3-carbaldehyde are widely investigated for their therapeutic potential. The synthetic routes described above provide access to compounds with potential applications as:
-
Antitumor Agents: The indole scaffold is present in many anticancer agents.[3][11][12][13] Modifications at the C-3 position can lead to compounds that interfere with oncogenic signaling pathways.[11]
-
Antimicrobial Agents: Hydrazone and other derivatives of indole-3-carbaldehyde have shown promising activity against various bacterial and fungal strains, including multi-drug-resistant organisms.[14][15][16][17]
The introduction of the N-propyl group can modulate the lipophilicity and metabolic stability of these derivatives, potentially leading to improved drug candidates. The protocols outlined in this note serve as a foundational guide for chemists to synthesize and explore novel libraries of 1-propyl-1H-indole derivatives for screening in various biological assays.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its N-propyl group offers advantages in terms of solubility and reaction control. The aldehyde functionality provides a reactive site for key transformations such as Knoevenagel condensations, Wittig reactions, and reductive aminations, enabling the straightforward synthesis of a diverse range of complex indole derivatives. The established biological significance of the indole core makes these derivatives prime candidates for investigation in drug discovery programs targeting cancer and infectious diseases. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to fully exploit the synthetic potential of this important intermediate.
References
-
Weng, J.-R., Omar, H. A., Kulp, S. K., & Chen, C.-S. (2010). Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. Mini-Reviews in Medicinal Chemistry, 10(5), 398–404. [Link]
-
Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 119-124. [Link]
-
Yüksek, H., Gürsoy, A., & Demirbaş, N. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy, 54(3), 185–191. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
-
Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Gribble, G. W. (2010). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. National Institutes of Health. [Link]
-
Reddy, S. R. S., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
-
Singh, R., & Singh, P. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology, 6(1). [Link]
-
ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]
-
Taniguchi, T., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. [Link]
-
ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]
-
The Ohio State University. (n.d.). Novel Indole-3-Carbinol-Derived Antitumor Agents. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
Wallace, K. J., & Hanes, R. L. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Scirp.org. [Link]
-
Shawky, A. M. (2017). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. MDPI. [Link]
-
Organic Syntheses Procedure. (n.d.). indole-3-aldehyde. Retrieved from [Link]
-
Iannazzo, D., et al. (2018). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC - NIH. [Link]
-
ResearchGate. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. [Link]
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 5. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovation and Partnerships | Enterprise for Research, Innovation and Knowledge at Ohio State [research.osu.edu]
- 13. mdpi.com [mdpi.com]
- 14. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: The Utility of 1-Propyl-1H-indole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Indole Scaffold and the Significance of N-Alkylation
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its versatile structure allows for modifications at various positions, profoundly influencing its pharmacological profile. Among these modifications, N-alkylation of the indole ring, particularly at the N-1 position, is a key strategy to modulate the physicochemical and biological properties of indole derivatives. The introduction of an alkyl group, such as a propyl chain, can enhance lipophilicity, alter metabolic stability, and influence the molecule's interaction with biological targets.[3] This guide focuses on 1-Propyl-1H-indole-3-carbaldehyde, a valuable synthetic intermediate, and explores its applications in the discovery of novel therapeutic agents.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in medicinal chemistry research. The following table summarizes key computed properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | |
| Molecular Weight | 187.24 g/mol | |
| XLogP3 | 2.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 |
Synthesis of this compound: Protocols and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through two primary routes: N-alkylation of indole followed by formylation, or formylation of indole followed by N-alkylation. The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich heterocycles like indole.
Protocol 1: Synthesis via Vilsmeier-Haack Formylation of 1-Propyl-1H-indole
This protocol involves the initial synthesis of 1-propyl-1H-indole, followed by its formylation at the C-3 position.
Step 1: Synthesis of 1-Propyl-1H-indole
-
Reaction: Indole is deprotonated with a suitable base, such as sodium hydride (NaH), followed by reaction with an alkylating agent, in this case, 1-bromopropane.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-propyl-1H-indole.
-
Step 2: Vilsmeier-Haack Formylation of 1-Propyl-1H-indole
-
Mechanism: The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a substituted amide (e.g., DMF) and phosphorus oxychloride (POCl₃). This electrophilic species is then attacked by the electron-rich indole ring, primarily at the C-3 position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis yields the desired aldehyde.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0 °C.
-
Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a pale yellow solid, should be observed.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of 1-propyl-1H-indole (1.0 equivalent) in anhydrous DMF dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is approximately 7-8.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Caption: Vilsmeier-Haack formylation of 1-Propyl-1H-indole.
Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
While direct biological activity data for this compound is not extensively reported in publicly available literature, its true value in medicinal chemistry lies in its role as a versatile synthetic intermediate for the construction of more complex, biologically active molecules. The aldehyde functionality at the C-3 position is a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
Precursor for Kinase Inhibitors (PI3K/mTOR Pathway)
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for drug discovery. Several indole-based compounds have been identified as potent inhibitors of this pathway.[5][6]
A patent for 3-substituted-1H-indole derivatives as mTOR and PI3 kinase inhibitors highlights the utility of N-alkylated indole-3-carbaldehydes as starting materials.[2] The general synthetic strategy involves the condensation of the aldehyde with various nucleophiles to introduce side chains that can interact with the active site of the target kinases.
Caption: Synthetic route to kinase inhibitors.
Scaffold for Antimicrobial Agents
The indole scaffold is also prevalent in compounds exhibiting antimicrobial activity.[7][8][9] The aldehyde group of this compound can be readily converted into various functional groups known to impart antimicrobial properties, such as Schiff bases, hydrazones, and thiosemicarbazones.[10][11]
Protocol 2: Synthesis of a this compound Schiff Base Derivative
-
Rationale: Schiff bases derived from indole-3-carbaldehyde have shown promising antibacterial and antifungal activities. The imine (-C=N-) linkage is crucial for their biological action.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a primary amine (1.0-1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or under reflux for a few hours, monitoring the reaction by TLC.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Building Block for Anticancer Agents
Beyond kinase inhibition, indole derivatives have demonstrated a broad range of anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[3] this compound serves as a key starting material for the synthesis of complex indole-based anticancer agents. For instance, it can be used to synthesize chalcone-like molecules and other heterocyclic systems that have shown significant cytotoxic effects against various cancer cell lines.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its N-propyl group offers a means to fine-tune the lipophilicity and other ADME (absorption, distribution, metabolism, and excretion) properties of the final drug candidates. While direct biological data on this specific compound is limited, its utility as a precursor for a wide range of bioactive molecules, particularly kinase inhibitors and antimicrobial agents, is evident from the broader literature on indole derivatives. Future research should focus on the systematic exploration of derivatives synthesized from this compound to fully elucidate the impact of the N-propyl substituent on biological activity and to potentially uncover novel therapeutic agents with improved efficacy and safety profiles.
References
- Liu, P., Cheng, H., Roberts, T. M., & Zhao, J. J. (2009). Targeting the phosphoinositide 3-kinase pathway in cancer. Nature Reviews Drug Discovery, 8(8), 627–644.
- Helal, M. H., Al-Abdullah, E. S., Al-Sanea, M. M., Abdel-Aziz, A. A.-M., & Al-Obaid, A. M. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(9), 1056–1075.
- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 20(2), 216-223.
- He, W., Wang, Y., Liu, Y., Zhang, Y., Wang, Z., & Liu, H. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 735–740.
- Kandile, N. G., Mohamed, M. I., Zaky, H. T., & Mohamed, H. M. (2009).
- Carrasco, F., Hernández, W., Chupayo, O., Álvarez, C. M., Oramas-Royo, S., Spodine, E., & Dávalos, J. Z. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 1–9.
- de Sá, A. L., & de Oliveira, F. F. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(84), 53351–53372.
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
- Zask, A., et al. (2010). 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses.
- Salman, A. S., Mahmoud, N. F., Abdel-Aziem, A., Mohamed, M. A., & Elsisi, D. M. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer letters, 262(2), 153–163.
- Singh, U. P., & Bhat, H. R. (2014). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European journal of medicinal chemistry, 85, 434-440.
Sources
- 1. scbt.com [scbt.com]
- 2. WO2010030727A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 3. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Application of Schiff Bases from 1-Propyl-1H-indole-3-carbaldehyde
Introduction: The Versatility of Indole-Based Schiff Bases
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] Schiff bases, or imines, characterized by the C=N azomethine group, are another class of compounds renowned for their therapeutic potential.[2][3] The condensation of an indole-3-carbaldehyde scaffold with various primary amines to form indole-based Schiff bases presents a powerful strategy for the development of novel drug candidates. This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 1-propyl-1H-indole-3-carbaldehyde. The introduction of the N-propyl group on the indole ring is a key modification that can enhance lipophilicity and potentially modulate the biological activity of the resulting Schiff base derivatives.
Synthesis of the Precursor: this compound
The synthesis of the target Schiff bases begins with the preparation of the N-alkylated indole-3-carbaldehyde. This can be efficiently achieved in two principal steps: N-propylation of indole followed by formylation at the C3 position.
Protocol 1: Synthesis of 1-Propyl-1H-indole
Underlying Principle: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a suitable base to form the indolide anion. This anion then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromopropane) in an SN2 reaction to yield the N-alkylated product.
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromopropane
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add 1-bromopropane (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 1-propyl-1H-indole.
Protocol 2: Vilsmeier-Haack Formylation of 1-Propyl-1H-indole
Underlying Principle: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl3). This electrophilic species then attacks the electron-rich C3 position of the N-propylindole ring. Subsequent hydrolysis of the resulting iminium salt yields the desired aldehyde.[6]
Materials:
-
1-Propyl-1H-indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step-by-Step Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl3 (1.5 eq.) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-propyl-1H-indole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO3 solution until the pH is basic.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.[8]
General Protocol for the Synthesis of Schiff Bases
Underlying Principle: The synthesis of Schiff bases from this compound involves a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule, often facilitated by an acid catalyst, to form the stable imine linkage.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add the desired primary amine (1.0 - 1.1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Visualization of the Synthetic Workflow
Caption: General mechanism of Schiff base formation.
Applications in Drug Development
Schiff bases derived from the indole scaffold are of significant interest to researchers in drug discovery due to their broad spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: The imine group is a crucial pharmacophore for antimicrobial activity. [2]Indole-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal strains, including drug-resistant variants. [1][9][10]The N-propyl substituent may enhance the lipophilicity of the molecules, potentially improving their ability to penetrate microbial cell membranes.
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of indole Schiff bases against various cancer cell lines. The mechanism of action can vary, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.
-
Ligands for Metal Complexes: The nitrogen atom of the imine group and the heteroatoms within the indole ring and the amine substituent can act as coordination sites for metal ions. These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands. [11]
Conclusion
The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with significant therapeutic potential. The protocols outlined in this application note offer a reliable and efficient methodology for the preparation and characterization of these promising molecules. Further investigation into the structure-activity relationships of these compounds is warranted to fully explore their utility in medicinal chemistry.
References
-
A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved January 17, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 17, 2026, from [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and antibacterial activities of indole-derived ligand and its Ni (II), Co (II) and Cr (II) complexes. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (2021, June 19). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Retrieved January 17, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (n.d.). Bentham Science. Retrieved January 17, 2026, from [Link]
-
Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II). (2012, March 27). NCBI. Retrieved January 17, 2026, from [Link]
-
Antimicrobial Activity of New Schiff Bases. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
-
IR data of new Schiff bases series, S1-S7. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
-
INDOLE-3-ALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2023, December 29). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved January 17, 2026, from [Link]
-
FTIR spectral values of Schiff bases types [VII]a-[VII]e. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
FT-IR data of the Schiff base ligands and their Cu(II) complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
FTIR Spectral data of the Schiff base [DEPH2] and its metal complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of N-propargyl-indole-3-carbaldehyde derivatives 2a,b. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjsocmed.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. scbt.com [scbt.com]
- 9. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. ijpbs.com [ijpbs.com]
1-Propyl-1H-indole-3-carbaldehyde as a precursor for antiviral compounds
Application Notes & Protocols
Topic: 1-Propyl-1H-indole-3-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Antiviral Compounds
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, virology, and pharmaceutical sciences.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a ligand for a diverse array of biological receptors.[1][2][3] This bicyclic aromatic heterocycle is prevalent in numerous natural products, pharmaceuticals, and bioactive molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin.[1] In the realm of antiviral drug discovery, indole derivatives have demonstrated significant potential, forming the core structure of approved drugs like Arbidol (Umifenovir), which exhibits broad-spectrum activity against viruses such as influenza.[4][5]
The aldehyde functional group at the C3 position of the indole ring, as seen in indole-3-carbaldehydes, serves as a highly versatile chemical handle. It provides a reactive site for a multitude of chemical transformations, enabling the construction of complex molecular architectures. Specifically, this compound offers an attractive starting point. The N-propyl group enhances lipophilicity compared to the unsubstituted parent indole, a critical parameter that can influence a drug candidate's pharmacokinetic profile, including cell membrane permeability and metabolic stability.
This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent elaboration into potential antiviral agents. We will delve into the causality behind experimental choices, providing field-proven insights to empower researchers in their drug discovery efforts.
Part 1: Synthesis of the Precursor: this compound
The most efficient and widely adopted method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as a mild electrophile.[6]
1.1: Mechanistic Rationale
The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. Second, the electron-rich π-system of the indole ring attacks this reagent, leading to the formation of an iminium intermediate. A subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product. The C3 position is highly favored for electrophilic substitution due to its higher electron density.
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]
- 4. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Propyl-1H-indole-3-carbaldehyde in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
The indole nucleus is a privileged scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities.[1] This document provides a comprehensive technical guide for researchers exploring the potential of 1-Propyl-1H-indole-3-carbaldehyde as a novel agrochemical agent. Drawing upon the extensive research into indole compounds as plant growth regulators, fungicides, and insecticides, this guide outlines detailed protocols for the synthesis and biological screening of this specific derivative.[2][3][4] The methodologies are designed to be robust and self-validating, providing a solid foundation for further research and development in the agrochemical sector.
Introduction: The Rationale for Investigating this compound
The indole ring system is a fundamental structural motif in a vast number of natural and synthetic compounds with significant biological activity. In the realm of agriculture, indole derivatives have long been recognized for their profound effects on plant physiology and their ability to combat pests and diseases.[5][6] Indole-3-acetic acid (IAA) is the most common natural plant hormone of the auxin class, responsible for regulating numerous aspects of plant growth and development.[7] This inherent biological relevance has spurred the investigation of synthetic indole derivatives as potential agrochemicals.
This compound is a synthetic derivative of indole-3-carbaldehyde. The parent compound, indole-3-carbaldehyde, has demonstrated antifungal properties.[8] The introduction of a propyl group at the N1 position of the indole ring may modulate the compound's lipophilicity and steric profile, potentially enhancing its interaction with biological targets and improving its efficacy and selectivity as an agrochemical. This guide provides the foundational protocols to explore these possibilities.
Synthesis of this compound
The synthesis of N-alkylated indole-3-carbaldehydes is a well-established process. A common and efficient method is the N-alkylation of indole-3-carbaldehyde.
Protocol 2.1: N-Alkylation of Indole-3-carbaldehyde
Objective: To synthesize this compound from indole-3-carbaldehyde.
Materials:
-
Indole-3-carbaldehyde
-
1-Bromopropane (or 1-iodopropane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to afford this compound.
Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Evaluation of Agrochemical Potential
The following sections detail the protocols for screening this compound for its potential as a plant growth regulator, fungicide, and insecticide.
Plant Growth Regulatory Activity
Indole derivatives are well-known for their auxin-like activity, which can either promote or inhibit plant growth depending on the concentration.[9][10][11]
Protocol 3.1.1: Seed Germination and Seedling Growth Assay
Objective: To assess the effect of this compound on seed germination and early seedling growth.
Materials:
-
Seeds of monocot (e.g., wheat, Triticum aestivum) and dicot (e.g., cress, Lepidium sativum) plants.
-
Petri dishes with filter paper.
-
This compound stock solution (dissolved in a minimal amount of DMSO and then diluted with distilled water).
-
Distilled water (control).
-
Indole-3-acetic acid (IAA) as a positive control.
Procedure:
-
Prepare a series of concentrations of the test compound (e.g., 10, 50, 100, 200 µg/mL).
-
Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective test solution or control.
-
Place 20 seeds of the selected plant species in each petri dish.
-
Incubate the petri dishes in a growth chamber at 25±2 °C with a 16/8 h light/dark cycle.
-
After 7 days, record the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition or stimulation compared to the control.
Data Presentation:
| Concentration (µg/mL) | Germination (%) | Average Root Length (mm) | Average Shoot Length (mm) |
| Control (0) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| IAA (positive control) |
Workflow Diagram:
Caption: Workflow for the seed germination and seedling growth assay.
Fungicidal Activity
Indole derivatives have shown significant potential as antifungal agents against a broad spectrum of plant pathogenic fungi.[12][13][14][15]
Protocol 3.2.1: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To evaluate the in vitro antifungal activity of this compound against common plant pathogenic fungi.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea).
-
Potato Dextrose Agar (PDA) medium.
-
This compound stock solution.
-
Commercial fungicide (e.g., Mancozeb) as a positive control.
-
Sterile petri dishes.
-
Cork borer.
Procedure:
-
Prepare PDA medium and sterilize it by autoclaving.
-
Cool the medium to about 45-50 °C.
-
Add the test compound to the molten PDA to achieve desired final concentrations (e.g., 25, 50, 100, 200 µg/mL). Also, prepare a control plate with the solvent and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow it to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture.
-
Incubate the plates at 28±2 °C.
-
Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
Data Presentation:
| Fungus | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
| Fusarium oxysporum | 25 | |
| 50 | ||
| 100 | ||
| 200 | ||
| Rhizoctonia solani | 25 | |
| 50 | ||
| 100 | ||
| 200 | ||
| Botrytis cinerea | 25 | |
| 50 | ||
| 100 | ||
| 200 |
Workflow Diagram:
Caption: Workflow for the in vitro antifungal assay.
Insecticidal Activity
Certain indole alkaloids have demonstrated insecticidal properties, making this a promising area of investigation for this compound.[4][16][17]
Protocol 3.3.1: Leaf-Dip Bioassay for Insecticidal Activity
Objective: To assess the contact and/or stomach poison activity of this compound against a model insect pest.
Materials:
-
Larvae of a common agricultural pest (e.g., diamondback moth, Plutella xylostella).
-
Cabbage or lettuce leaves.
-
This compound test solutions of varying concentrations.
-
A commercial insecticide (e.g., Spinosad) as a positive control.
-
A surfactant (e.g., Tween-80) to ensure even spreading of the solution.
-
Ventilated containers for rearing insects.
Procedure:
-
Prepare test solutions of the compound at different concentrations (e.g., 100, 250, 500, 1000 µg/mL) in water containing a small amount of surfactant.
-
Dip fresh cabbage leaves into the test solutions for 30 seconds and then allow them to air dry.
-
Place one treated leaf in each ventilated container.
-
Introduce 10-15 third-instar larvae of the test insect into each container.
-
Maintain the containers at 25±2 °C and 60-70% relative humidity.
-
Record the larval mortality at 24, 48, and 72 hours after treatment.
-
Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.
Data Presentation:
| Concentration (µg/mL) | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Control (0) | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 | |||
| Spinosad (positive control) |
Workflow Diagram:
Caption: Workflow for the leaf-dip insecticidal bioassay.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic approach to evaluating the agrochemical potential of this compound. Based on the well-documented activities of related indole derivatives, there is a strong scientific basis to hypothesize that this compound may exhibit valuable properties as a plant growth regulator, fungicide, or insecticide. Positive results from these initial screenings would warrant further investigation, including mode of action studies, in vivo testing under greenhouse and field conditions, and structure-activity relationship (SAR) studies to optimize its biological activity.
References
-
Frontiers in Plant Science. (2023). The role of indole derivative in the growth of plants: A review. [Link]
-
Molecules. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. [Link]
-
National Center for Biotechnology Information (PMC). (2023). The role of indole derivative in the growth of plants: A review. [Link]
-
PubMed. (2010). Antifungal activities of some indole derivatives. [Link]
-
ResearchGate. (2023). The role of indole derivative in the growth of plants: A review. [Link]
-
PubMed. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
ResearchGate. (n.d.). Indole compounds with plant growth-regulating activity. [Link]
-
National Center for Biotechnology Information (PMC). (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
ResearchGate. (2026). (PDF) Fungicidal activity of indole derivatives against some plant pathogenic fungi. [Link]
-
MDPI. (n.d.). Indole Alkaloids of the Stigonematales (Cyanophyta): Chemical Diversity, Biosynthesis and Biological Activity. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. [Link]
-
PubMed. (2024). Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. [Link]
-
ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]
-
ResearchGate. (2025). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
BYJU'S. (n.d.). Plant Growth Regulators. [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
ResearchGate. (n.d.). (PDF) Evaluating the insecticidal potential of alkaloids for the management of Thrips palmi: in vivo and in silico perspectives. [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi [mdpi.com]
- 15. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 1-Propyl-1H-indole-3-carbaldehyde for Biological Screening Libraries
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with diverse therapeutic applications.[1][2] Among indole derivatives, indole-3-carbaldehyde (I3A) serves as an exceptionally versatile starting point for chemical library synthesis due to the reactivity of its aldehyde functional group.[3][4] This application note provides a detailed guide for the derivatization of N-substituted 1-propyl-1H-indole-3-carbaldehyde. The N-propyl group is incorporated to enhance lipophilicity, a key parameter often influencing pharmacokinetic properties. We present detailed, field-proven protocols for three robust chemical transformations—Reductive Amination, Knoevenagel Condensation, and Hydrazone Formation—to generate a library of compounds with significant structural diversity, ready for high-throughput biological screening. Each protocol is accompanied by mechanistic insights, characterization guidelines, and a strategic workflow for efficient library development.
Introduction: The Indole-3-Carbaldehyde Scaffold
The indole ring system is often referred to as a "privileged scaffold" because of its ability to bind to a wide range of biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, and anti-HIV effects.[3][5] The C3-aldehyde functionality of this compound is a prime handle for chemical modification, readily undergoing C-C and C-N bond-forming reactions.[4][6] This allows for the systematic introduction of diverse pharmacophores and functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) landscape.
The strategic goal is to leverage a few high-yielding and reliable reactions to create a large set of distinct chemical entities from a single, advanced intermediate. The selection of derivatization reactions in this guide is based on their reliability, scalability, and the proven biological relevance of the resulting structural motifs.
Strategic Workflow for Library Synthesis
The overall process involves parallel synthesis workflows starting from the central precursor, this compound. Each reaction pathway generates a unique class of compounds, which are then purified, characterized, and organized into plates for biological screening.
Caption: Parallel synthesis workflow for generating diverse libraries.
Experimental Protocols & Methodologies
Protocol 1: Reductive Amination for Synthesis of Diverse Amines
Scientific Principle: Reductive amination is a cornerstone of medicinal chemistry for constructing C-N bonds. It proceeds via a two-step, one-pot sequence: (1) The aldehyde reacts with a primary or secondary amine to form a transient iminium ion intermediate. (2) A selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding amine. This method is highly efficient for generating large amine libraries.[7]
Causality Behind Experimental Choices: We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. Unlike stronger hydrides like sodium borohydride (NaBH₄), STAB is mild enough that it will not reduce the starting aldehyde. It is also less water-sensitive and selectively reduces the protonated iminium ion intermediate, leading to cleaner reactions and higher yields with minimal side-product formation.[7]
Detailed Step-by-Step Protocol:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 187.24 mg).
-
Solvent: Dissolve the aldehyde in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol, 1.1 equivalents). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes. Caution: Addition may cause slight effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.[8]
-
Work-up: Upon completion, quench the reaction by slowly adding 10 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography.
Expected Characterization Data:
-
¹H NMR: Disappearance of the aldehyde proton signal (δ ≈ 9.9-10.1 ppm). Appearance of new signals corresponding to the added amine moiety and a new benzylic methylene group (CH₂) signal around δ 3.8-4.5 ppm.[9][10]
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the calculated molecular weight of the product.[11]
-
IR: Disappearance of the aldehyde C=O stretch (≈ 1660 cm⁻¹).
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Derivatives
Scientific Principle: The Knoevenagel condensation is a nucleophilic addition of an "active hydrogen" compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl, followed by dehydration to yield a C=C double bond.[12] This reaction is highly effective for synthesizing conjugated systems, which are common motifs in bioactive compounds.[13][14]
Causality Behind Experimental Choices: A weak organic base, such as piperidine or triethylamine, is used as a catalyst. This base is strong enough to deprotonate the active methylene compound (e.g., malononitrile, pKa ≈ 11 in DMSO) to form a nucleophilic carbanion, but mild enough to avoid promoting self-condensation of the indole aldehyde.[8][12] Ethanol is an excellent solvent as it solubilizes the reactants and the product often precipitates upon formation, driving the reaction to completion.
Detailed Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 187.24 mg) and the active methylene compound (e.g., malononitrile, 1.0 mmol, 66 mg) in 15 mL of ethanol.
-
Catalyst: Add 2-3 drops of piperidine using a Pasteur pipette.
-
Reaction: Stir the mixture at room temperature. A precipitate may form within minutes to a few hours.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.[8]
-
Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of ice-cold ethanol to remove residual reactants. The product is often pure enough for screening. If no precipitate forms or further purification is needed, remove the solvent under reduced pressure and purify the residue by silica gel column chromatography.
Expected Characterization Data:
-
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new vinyl proton signal (C=CH) downfield (δ ≈ 7.5-8.5 ppm).[13]
-
¹³C NMR: Appearance of two new signals in the olefinic region (δ ≈ 110-150 ppm) and disappearance of the aldehyde carbonyl carbon (δ ≈ 185 ppm).[9]
-
IR: A strong signal for the nitrile (C≡N) group (≈ 2220 cm⁻¹) if malononitrile is used.
Protocol 3: Hydrazone Formation for Biologically Active Scaffolds
Scientific Principle: The reaction between an aldehyde and a hydrazine derivative forms a hydrazone via nucleophilic addition-elimination. The resulting C=N-N linkage is a well-established pharmacophore found in compounds with antimicrobial, anticonvulsant, and antiplatelet activities.[15][16][17][18]
Causality Behind Experimental Choices: The reaction is typically catalyzed by a few drops of a strong acid like glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, thereby accelerating the nucleophilic attack by the weakly basic hydrazine nitrogen atom.
Caption: Key steps in acid-catalyzed hydrazone formation.
Detailed Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 mmol, 187.24 mg) in 10 mL of ethanol in a 25 mL round-bottom flask.
-
Reagent Addition: Add a solution of the selected hydrazine or semicarbazide hydrochloride (1.05 mmol, 1.05 equivalents) in a minimal amount of ethanol.
-
Catalyst: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-4 hours. The product often precipitates from the solution.
-
Monitoring: Follow the reaction's progress using TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. The product is typically of high purity.
Expected Characterization Data:
-
¹H NMR: Disappearance of the aldehyde proton signal. Appearance of a new imine proton signal (CH=N) downfield (δ ≈ 8.0-8.5 ppm) and NH signals.[19]
-
Mass Spec (ESI+): Observation of the [M+H]⁺ ion corresponding to the product's molecular weight.
-
IR: Appearance of a C=N stretch (≈ 1620-1650 cm⁻¹).
Summary of Derivatization Strategies
The following table summarizes the transformations and highlights the potential biological significance of the resulting compound classes.
| Protocol | Reaction Type | Reactant Class | Resulting Functional Group | Associated Biological Activities (Literature) | Citations |
| 1 | Reductive Amination | Primary/Secondary Amines | -CH₂-NR¹R² | Anticancer, Antimicrobial, CNS activity | [1][3] |
| 2 | Knoevenagel Condensation | Active Methylene Compounds | -CH=C(CN)₂ | Antioxidant, Anticancer, DNA Cleavage | [13][14][20] |
| 3 | Hydrazone Formation | Hydrazines, Semicarbazides | -CH=N-NHR | Antimicrobial, Antifungal, Antiplatelet, Anti-tubercular | [1][15][16][18] |
Purity Assessment and Characterization
Rigorous analytical chemistry is critical to ensure that the biological activity observed is attributable to the synthesized compound.[21] All final compounds intended for screening must be characterized and their purity assessed.
-
Purity: Determined by High-Performance Liquid Chromatography (HPLC), ideally coupled with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS). Purity should be ≥95% for screening.[21]
-
Identity Confirmation:
Conclusion and Outlook
This application note provides robust, reproducible protocols for the derivatization of this compound into three distinct and biologically relevant classes of compounds. By employing these parallel synthesis strategies, researchers can rapidly generate a focused chemical library with high structural diversity. This library serves as an excellent starting point for screening campaigns aimed at discovering novel hit compounds for various therapeutic targets. The subsequent identification of active "hits" will pave the way for more extensive SAR studies and lead optimization efforts in drug development programs.
References
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
-
El-Sawy, W. A., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
-
Singh, U. P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]
-
Dyadyuchenko, M. A., et al. (2025). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
P, D., & K, S. (2019). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PubMed Central. [Link]
-
Klumphu, P., & Dudley, G. B. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. PubMed Central. [Link]
-
Fesharaki, S., et al. (2021). Novel N-substituted indole hydrazones as potential antiplatelet agents: synthesis, biological evaluations, and molecular docking studies. PubMed Central. [Link]
-
Titi, A., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
-
Panahi, F., et al. (2018). The antiplatelet indole-3-carboxaldehyde phenylhydrazone. ResearchGate. [Link]
-
Titi, A., et al. (2023). Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives. PubMed Central. [Link]
-
Chemistry Circle. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Gürkok, G., et al. (2009). Indole-3-aldehyde hydrazide/hydrazone derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]
-
Canto, R. F. S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Werner, T., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Kumar, D., et al. (2016). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PubMed Central. [Link]
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses. [Link]
-
Yakkala, P. A., et al. (2025). Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Publishing. [Link]
-
Liu, D., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PubMed Central. [Link]
-
Isca, V. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
El-Sawy, W. A., et al. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Gürkok, G., et al. (2025). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. ResearchGate. [Link]
Sources
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 14. acgpubs.org [acgpubs.org]
- 15. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, X-ray Structure, Hirshfeld, DFT Conformational, Cytotoxic, and Anti-Toxoplasma Studies of New Indole-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. derpharmachemica.com [derpharmachemica.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Chromatographic Purification of 1-Propyl-1H-indole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.
Abstract: This document provides a comprehensive guide to the chromatographic purification of 1-Propyl-1H-indole-3-carbaldehyde, a key intermediate in various synthetic endeavors. Moving beyond a simple recitation of steps, this note elucidates the underlying chemical principles that govern the selection of chromatographic conditions. We present a validated protocol for normal-phase flash chromatography, complete with method development strategies, and discuss alternative and complementary purification techniques. Our focus is on empowering the researcher with the knowledge to not only replicate this protocol but also to adapt it to similar purification challenges.
Introduction: The Significance of Purifying this compound
The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] The N-propylation of this core structure to yield this compound modifies its physicochemical properties, such as lipophilicity, which can be crucial for its intended application.[3] Synthetic routes to this and similar N-substituted indoles often yield a crude product containing unreacted starting materials, by-products, and residual reagents.[4][5] The isolation of this compound in high purity is therefore a critical downstream step to ensure the integrity of subsequent reactions and the validity of biological or material science data.
This application note provides a detailed protocol for the purification of this compound using normal-phase flash chromatography, a widely adopted, efficient, and scalable technique for the purification of moderately polar organic compounds.[6][7]
Foundational Principles: Selecting the Right Chromatographic Strategy
The successful purification of any compound is predicated on a sound understanding of its chemical properties and how they interact with the chosen chromatographic system. For this compound, the key considerations are its polarity and solubility.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H13NO | PubChem CID 3155687[3] |
| Molecular Weight | 187.24 g/mol | PubChem CID 3155687[3] |
| XLogP3 | 2.3 | PubChem CID 3155687[3] |
| Appearance | Varies (often a solid) | General knowledge |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from typical purification solvents[4][7][8] |
The XLogP3 value of 2.3 indicates that this compound is a moderately non-polar compound, making it an ideal candidate for normal-phase chromatography.
The Logic of Normal-Phase Chromatography
In normal-phase chromatography, we employ a polar stationary phase (most commonly, silica gel) and a non-polar mobile phase. The separation mechanism hinges on the differential adsorption of the components of the crude mixture onto the silica surface.
-
Stationary Phase: Silica gel (SiO₂) is characterized by the presence of surface silanol groups (Si-OH), which are polar and slightly acidic. These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups in the analyte.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is used. The mobile phase competes with the analytes for binding sites on the stationary phase.
For this compound, the polar aldehyde group (-CHO) and the indole nitrogen will interact with the silanol groups of the silica gel. By carefully tuning the polarity of the mobile phase, we can control the elution of the target compound. A higher proportion of the polar solvent in the mobile phase will increase its eluting strength, causing the compound to move faster down the column.
Experimental Protocol: Purification of this compound
This protocol is designed for the purification of a crude sample of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (flash grade, 40-63 µm)
-
Hexanes (or cyclohexane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (manual or automated)
-
Rotary evaporator
-
Glassware (beakers, flasks, graduated cylinders)
-
UV lamp for TLC visualization
Step-by-Step Purification Workflow
The overall workflow for the purification is depicted below.
Caption: Workflow for the flash chromatographic purification of this compound.
3.2.1. Method Development using Thin Layer Chromatography (TLC)
The cornerstone of a successful flash chromatography run is the prior development of an appropriate solvent system using TLC.[6]
-
Prepare a stock solution of the crude material by dissolving a small amount in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will give the product spot a Retention Factor (Rf) of approximately 0.2-0.4.[6] This ensures good separation from less polar and more polar impurities during the column chromatography.
3.2.2. Column Preparation and Sample Loading
-
Select a column size appropriate for the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight.
-
Pack the column with silica gel using either a dry or slurry packing method. Ensure the column bed is well-compacted and free of air bubbles.
-
Equilibrate the column by passing several column volumes of the initial, low-polarity mobile phase through it.
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or a solvent in which the compound is highly soluble, like DCM). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: For compounds with limited solubility, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better resolution.
-
3.2.3. Elution and Fraction Collection
-
Begin elution with the mobile phase composition determined by TLC.
-
Collect fractions as the solvent elutes from the column.
-
Monitor the elution by spotting fractions onto TLC plates and visualizing under UV light.
-
If necessary, a gradient elution can be employed. This involves gradually increasing the proportion of the more polar solvent (ethyl acetate) in the mobile phase to elute more strongly retained compounds. This is a common practice for purifying indole derivatives.[7][9]
3.2.4. Product Isolation
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Alternative and Complementary Techniques
While normal-phase flash chromatography is highly effective, other techniques can be considered depending on the specific impurities and the desired final purity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving very high purity or for separating closely related analogues, RP-HPLC is a powerful tool.[10][11] In this technique, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[10][11] This method is particularly useful for analytical-scale separation and purity assessment.[12][13]
Recrystallization
If the purified product from column chromatography still contains minor impurities, recrystallization can be an effective final polishing step.[9][14] The choice of solvent is critical and must be determined empirically. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. Consider a shallower gradient during elution. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. | |
| Peak Tailing | Interaction of the indole nitrogen with acidic silanol groups. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound has degraded on the silica. | Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like alumina. |
Conclusion
The chromatographic purification of this compound is a routine yet critical step in its synthesis. By leveraging a systematic approach beginning with TLC for method development, followed by careful execution of flash column chromatography, high purity material can be reliably obtained. An understanding of the underlying chemical principles governing the separation allows for intelligent troubleshooting and adaptation of this protocol to a wide range of similar purification challenges encountered in the modern research and development landscape.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3155687, this compound. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. Available from: [Link]
-
LabSolutions. This compound. Available from: [Link]
-
Martinez, C. R., et al. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules. 2023. Available from: [Link]
- Patel, R. B., et al.
- Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
-
Wikipedia. Indole-3-carbaldehyde. Available from: [Link]
- Powell, W. A. Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology. 1964.
- Palladino, P., et al. Food Chemistry Advances. FLORE. 2024.
- Lee, J. H., & Lee, J. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology. 2010.
- Honey, S., et al. Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Biochimica et Biophysica Acta. 1974.
- El-Shshtawy, M. M., et al. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Shakhmin, A. L., et al. Method for producing indole-3-carbinol.
- University of Sri Jayewardenepura. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. 2022.
Sources
- 1. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Scale-Up Synthesis of 1-Propyl-1H-indole-3-carbaldehyde: An Application Note and Protocol
Abstract
This application note provides a comprehensive and scalable two-step protocol for the synthesis of 1-Propyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis commences with the N-alkylation of indole to yield 1-Propyl-1H-indole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C3 position. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and process optimization strategies essential for transitioning from laboratory-scale to pilot-plant production.
Introduction
Indole-3-carbaldehyde and its N-substituted derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials.[1] The introduction of an N-propyl group can significantly modulate the physicochemical and pharmacological properties of the indole scaffold, making this compound a valuable building block in medicinal chemistry and materials science. This document outlines a robust and scalable synthetic route, focusing on practical considerations for safe and efficient production.
Synthetic Strategy
The synthesis is approached in a two-step sequence, designed for efficiency and scalability. The first step involves the alkylation of the indole nitrogen, followed by the regioselective formylation of the resulting N-propylindole.
Step 1: N-Alkylation of Indole The N-alkylation of indole is achieved by reacting it with a suitable propylating agent in the presence of a base. This reaction proceeds via an SN2 mechanism where the deprotonated indole anion acts as a nucleophile.[2]
Step 2: Vilsmeier-Haack Formylation The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] It utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group.[4][5]
Experimental Protocols
Part 1: Scale-Up Synthesis of 1-Propyl-1H-indole
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Indole | Reagent | Sigma-Aldrich |
| 1-Bromopropane | Reagent | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Acros Organics |
| Ethyl acetate | HPLC | VWR |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | EMD Millipore |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Condenser
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel.
-
Reagent Addition: Charge the flask with indole (234 g, 2.0 mol) and anhydrous dimethyl sulfoxide (DMSO, 2 L).
-
Base Addition: Begin stirring the mixture and add powdered potassium hydroxide (224 g, 4.0 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 30 °C.
-
Alkylation: To the stirred suspension, add 1-bromopropane (369 g, 3.0 mol) dropwise via the addition funnel over 1 hour, maintaining the reaction temperature between 25-30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Carefully pour the reaction mixture into a separatory funnel containing 5 L of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers and wash with water (2 x 1 L) and then with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-Propyl-1H-indole.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 1-Propyl-1H-indole as a colorless to pale yellow oil.
Expected Yield: Approximately 286 g (90%).
Part 2: Scale-Up Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Propyl-1H-indole | As synthesized | - |
| Phosphorus oxychloride (POCl₃) | Reagent | Acros Organics |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS | VWR |
| Ice | - | - |
| Water (deionized) | - | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel with pressure-equalizing arm
-
Inert gas (Nitrogen or Argon) inlet
-
Cooling bath (ice-salt or cryocooler)
-
Heating mantle with temperature controller
-
Large beaker (10 L)
-
Büchner funnel and filter flask
Protocol:
-
Vilsmeier Reagent Formation: In a dry 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 731 g, 10.0 mol).
-
Cooling: Cool the DMF to 0-5 °C using an ice-salt bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (460 g, 3.0 mol) dropwise to the cooled DMF via the addition funnel over 1.5-2 hours, maintaining the internal temperature below 10 °C. A thick, pale-yellow complex, the Vilsmeier reagent, will form.
-
Substrate Addition: Once the Vilsmeier reagent has formed, slowly add a solution of 1-Propyl-1H-indole (318 g, 2.0 mol) in anhydrous dichloromethane (DCM, 500 mL) dropwise over 1 hour, keeping the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 2-3 hours. The reaction mixture will become a thick paste. Monitor the reaction by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture onto 5 kg of crushed ice in a 10 L beaker with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Hydrolysis: Once the initial exothermic reaction has subsided, add a solution of sodium hydroxide (480 g, 12.0 mol) in 2 L of water to the mixture to neutralize the acid and hydrolyze the iminium salt intermediate. The pH should be adjusted to >10.
-
Product Precipitation: Stir the mixture for 1 hour, during which the product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration using a Büchner funnel, and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Expected Yield: Approximately 337 g (90%).
Process Optimization and Safety Considerations
N-Alkylation
-
Base Selection: While KOH is effective and economical, stronger bases like sodium hydride (NaH) can also be used, potentially at lower temperatures. However, handling NaH on a large scale requires stringent safety precautions due to its pyrophoric nature.
-
Solvent Choice: DMF can be used as an alternative to DMSO. Both are polar aprotic solvents that facilitate SN2 reactions.
-
Temperature Control: The alkylation reaction is exothermic. Proper temperature control is crucial to prevent side reactions and ensure safety.
Vilsmeier-Haack Formylation
-
Reagent Stoichiometry: The molar ratio of POCl₃ to the N-propylindole is a critical parameter. An excess of the Vilsmeier reagent is typically used to ensure complete conversion.
-
Temperature Management: The formation of the Vilsmeier reagent is highly exothermic and requires efficient cooling.[6] The subsequent reaction with the indole derivative may require gentle heating to drive the reaction to completion.[6]
-
Work-up Procedure: The quenching of the reaction with ice and subsequent basification are highly exothermic and release corrosive fumes. This must be performed in a well-ventilated area with appropriate personal protective equipment (PPE).
Safety Precautions:
-
Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water.[6] Always handle it in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.[6]
-
N,N-Dimethylformamide (DMF): is a combustible liquid and a potential teratogen. Avoid inhalation and skin contact.
-
General Precautions: All steps of this synthesis should be carried out in a well-ventilated fume hood. Emergency eyewash and safety shower stations should be readily accessible.
Characterization Data
This compound:
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₂H₁₃NO
-
Molecular Weight: 187.24 g/mol [7]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.02 (s, 1H, CHO), 8.33 (d, J=7.6 Hz, 1H, Ar-H), 7.78 (s, 1H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 4.13 (t, J=7.2 Hz, 2H, N-CH₂), 1.90 (sext, J=7.4 Hz, 2H, CH₂), 0.95 (t, J=7.4 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 184.6, 137.9, 137.6, 125.4, 124.1, 123.0, 122.1, 118.4, 110.1, 48.5, 23.4, 11.5.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-alkylation | Incomplete deprotonation of indole. | Ensure the base is of good quality and used in sufficient excess. Allow adequate time for deprotonation before adding the alkylating agent. |
| Side reactions (e.g., C-alkylation). | Use a less polar solvent or a bulkier base to favor N-alkylation. | |
| Low yield in formylation | Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions and proper temperature control during the addition of POCl₃. |
| Incomplete reaction with the indole. | Increase the reaction time or temperature moderately. Ensure efficient stirring, especially as the mixture thickens. | |
| Product loss during work-up. | Ensure complete precipitation of the product by adjusting the pH and allowing sufficient time for crystallization. Wash the product with cold water to minimize solubility losses. | |
| Formation of colored impurities | Oxidation or side reactions. | Maintain an inert atmosphere during the reaction. Ensure the quenching and work-up are performed promptly after the reaction is complete. Recrystallization from a suitable solvent (e.g., ethanol/water) can improve purity. |
Visualizations
Synthetic Workflow
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Conclusion
The two-step synthesis of this compound presented in this application note offers a reliable and scalable method for producing this valuable chemical intermediate. By adhering to the detailed protocols and safety guidelines, researchers and production chemists can achieve high yields of the target compound. The provided troubleshooting guide and mechanistic insights further empower users to optimize the process for their specific needs and scale of operation.
References
-
Organic Syntheses. Indole-3-aldehyde. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
MDPI. A General and Scalable Synthesis of Polysubstituted Indoles. [Link]
-
PubChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
YouTube. in the chemical literature: N-alkylation of an indole. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 1-Propyl-1H-indole-3-carbaldehyde
Welcome to the technical support center dedicated to the synthesis of 1-Propyl-1H-indole-3-carbaldehyde via the Vilsmeier-Haack reaction. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Introduction to the Vilsmeier-Haack Formylation of 1-Propyl-1H-indole
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1] The reaction introduces a formyl group (-CHO), a versatile synthetic handle, onto the indole nucleus. For N-substituted indoles like 1-propyl-1H-indole, the formylation overwhelmingly occurs at the C3 position due to the high electron density at this position, leading to the desired this compound.[2]
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the electron-rich indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[1]
This guide will walk you through the critical parameters of this reaction, from reagent preparation to product purification, and provide solutions to common challenges you may encounter.
Diagram: Vilsmeier-Haack Reaction Mechanism
Sources
Side reactions in the synthesis of 1-Propyl-1H-indole-3-carbaldehyde
<Technical Support Center: Synthesis of 1-Propyl-1H-indole-3-carbaldehyde >
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on troubleshooting common side reactions and optimizing reaction conditions. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the formylation of 1-propyl-1H-indole, typically performed via the Vilsmeier-Haack reaction, can stem from several factors. The Vilsmeier-Haack is a powerful method for formylating electron-rich heterocycles, but its success is contingent on precise control of reaction parameters.[1][2][3][4]
Potential Causes & Solutions:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4][5] If this reagent does not form efficiently, the subsequent electrophilic attack on the indole ring will be compromised.
-
Solution: Ensure that both DMF and POCl₃ are of high purity and anhydrous. The reaction to form the Vilsmeier reagent is typically conducted at low temperatures (0-5 °C) before the addition of the indole substrate.[6] Allow sufficient time for the reagent to form before proceeding.
-
-
Suboptimal Reaction Temperature: The temperature at which the formylation is carried out is critical. While the Vilsmeier-Haack reaction can be performed over a range of temperatures, from below 0°C to over 80°C, the optimal temperature depends on the reactivity of the indole substrate.[5]
-
Solution: For 1-propyl-1H-indole, a systematic approach to temperature optimization is recommended. Start with milder conditions (e.g., room temperature) and gradually increase the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before significant decomposition or side reactions occur.
-
-
Side Reactions: Several side reactions can compete with the desired formylation, leading to a decrease in the yield of this compound. These are discussed in detail in the following questions.
Question 2: I've isolated a significant amount of a byproduct that is not my target aldehyde. What could it be?
Answer:
The formation of byproducts is a common challenge in indole chemistry. In the context of the Vilsmeier-Haack formylation of 1-propyl-1H-indole, several side reactions can occur.
Common Side Reactions and Their Identification:
-
Di-formylation: Under forcing reaction conditions or with an excess of the Vilsmeier reagent, a second formyl group can be introduced onto the indole ring, leading to di-formylated byproducts.[7]
-
Identification: These compounds will have a higher molecular weight than the desired product and will show characteristic signals for two aldehyde protons in the ¹H NMR spectrum.
-
Solution: To minimize di-formylation, use a stoichiometric amount of the Vilsmeier reagent relative to the indole. Careful control of reaction time and temperature is also essential.
-
-
Formation of Regioisomers: While formylation of indoles typically occurs at the C3 position due to its higher electron density, substitution at other positions on the indole ring can occur, leading to a mixture of isomers.[7][8]
-
Identification: Regioisomers will have the same molecular weight as the target compound but will exhibit different chemical shifts and coupling patterns in their NMR spectra.
-
Solution: The regioselectivity of the Vilsmeier-Haack reaction is generally high for the C3 position of indoles. However, steric hindrance or electronic effects from substituents can influence the outcome. For N-alkylated indoles like 1-propyl-1H-indole, C3 formylation is strongly favored. If other isomers are detected, purification by column chromatography is typically required.
-
-
Formation of Indole Trimers: In some cases, particularly under Vilsmeier-type conditions, the formation of tri-(1H-indol-3-yl) derivatives has been reported.[9] This occurs through a proposed mechanism involving the reaction of the intermediate iminium salt with multiple indole molecules.
-
Identification: These byproducts will have a significantly higher molecular weight.
-
Solution: This side reaction is less common but can be favored by a high concentration of indole. Maintaining a controlled stoichiometry and gradual addition of the indole to the Vilsmeier reagent can help to suppress this pathway.
-
Question 3: My final product is difficult to purify. What strategies can I employ for effective purification?
Answer:
Purification of this compound can be challenging due to the presence of closely related byproducts and residual reagents.
Purification Strategies:
-
Aqueous Work-up: The reaction is typically quenched by the addition of water or an aqueous base (e.g., saturated sodium carbonate solution) to hydrolyze the intermediate iminium salt to the aldehyde and to neutralize acidic components.[6]
-
Protocol: After the reaction is complete, cool the mixture and carefully add it to ice-water or a cold aqueous solution of sodium bicarbonate or sodium carbonate until the solution is alkaline. The product often precipitates as a solid and can be collected by filtration.
-
-
Column Chromatography: This is the most common and effective method for separating the desired product from side products.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by preliminary TLC analysis.
-
-
Recrystallization: If a solid product is obtained after the initial work-up, recrystallization can be a highly effective purification technique.
-
Solvent Selection: A suitable solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing indole derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexane.
-
Experimental Workflow: Vilsmeier-Haack Formylation
The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of 1-propyl-1H-indole.
Caption: General workflow for the Vilsmeier-Haack synthesis.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 4: What is the underlying mechanism of the Vilsmeier-Haack reaction?
Answer:
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate ion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4][8]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of 1-propyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent, typically at the C3 position. This leads to the formation of an iminium ion intermediate. Subsequent hydrolysis of this iminium ion during the aqueous work-up yields the final aldehyde product.[2][5][8]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Question 5: Are there alternative methods for the synthesis of this compound?
Answer:
While the Vilsmeier-Haack reaction is a classic and efficient method, other formylation techniques exist.[10]
Alternative Formylation Methods:
| Method | Reagents | Advantages | Disadvantages |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), a strong base (e.g., KOH) | Utilizes readily available reagents. | Can lead to ring-expansion byproducts (e.g., quinoline derivatives), often results in lower yields.[7] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | A method for the formylation of phenols, can be adapted for some activated heterocycles. | Generally requires highly activated substrates. |
| Catalytic Vilsmeier-Haack | Amide, halo-phosphonium (V) ion catalyst | Milder reaction conditions, avoids stoichiometric use of hazardous POCl₃.[11] | May require specialized catalysts. |
| Boron-Catalyzed Formylation | Trimethyl orthoformate (TMOF), BF₃·OEt₂ | Offers a different reactivity profile and may be suitable for substrates sensitive to Vilsmeier-Haack conditions.[12] | Requires a Lewis acid catalyst. |
Question 6: How does the N-propyl group influence the reactivity of the indole ring in this synthesis?
Answer:
The N-propyl group on the indole ring has two main effects:
-
Increased Electron Density: As an alkyl group, the propyl substituent is electron-donating, which further activates the indole ring towards electrophilic aromatic substitution. This generally facilitates the formylation reaction.
-
No N-H Acidity: The absence of an acidic N-H proton prevents side reactions that can occur with unsubstituted indoles, such as N-formylation or deprotonation under basic conditions.[7]
These factors contribute to making the Vilsmeier-Haack reaction a particularly suitable method for the synthesis of N-alkylated indole-3-carbaldehydes like this compound.
References
- Al-Abed, Y., et al. (2007). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.
- BenchChem. (2025).
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube.
- BenchChem. (2025).
- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Bednarek, P., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.
- BenchChem. (2025). common side reactions in indole-pyrrole synthesis. BenchChem.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- ThaiJO. (2024).
- ResearchGate. (2024). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
- Guidechem. (n.d.). 1-Propyl-1H-indole 16885-94-2 wiki. Guidechem.
- Der Pharma Chemica. (2012).
- Rajput, P. R., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
- ACS Publications. (2025).
- ChemSynthesis. (2025). 1-acetyl-2-propyl-1H-indole. ChemSynthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal.
- Al-Mourabit, A., et al. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.
- MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. MDPI.
- Wikipedia. (n.d.). Indole. Wikipedia.
- Santa Cruz Biotechnology. (n.d.). 1-isopropyl-1H-indole-3-carbaldehyde. SCBT.
- Santa Cruz Biotechnology. (n.d.). This compound. SCBT.
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
- Pharmaffiliates. (n.d.). This compound.
- PubChem. (n.d.). This compound. PubChem.
- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Propyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the purification of 1-Propyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is commonly synthesized via the Vilsmeier-Haack reaction, a formylation method that utilizes a substituted formamide (like N,N-dimethylformamide, DMF) and a phosphorus oxychloride (POCl₃) to react with the electron-rich 1-propyl-1H-indole.[1][2][3] While effective, this reaction can lead to a variety of impurities that complicate purification. The primary challenges stem from:
-
Residual Starting Materials: Incomplete reaction can leave unreacted 1-propyl-1H-indole.
-
Vilsmeier-Haack Reaction By-products: The highly reactive Vilsmeier reagent can participate in side reactions, potentially leading to the formation of colored impurities or more complex indole structures.[4][5]
-
Product Degradation: Indole derivatives can be sensitive to acidic conditions, such as those on silica gel, and may be prone to oxidation if not handled properly.
-
Physical Properties: The final product may sometimes be difficult to crystallize, appearing as an oil, which complicates isolation.
This guide will address these common issues with practical, step-by-step advice.
Frequently Asked Questions (FAQs)
Synthesis and Initial Work-up
Q1: My crude product is a dark, oily residue after the Vilsmeier-Haack reaction and aqueous work-up. Is this normal?
A1: It is not uncommon for the crude product of a Vilsmeier-Haack reaction to be a dark oil. The coloration can be due to polymeric by-products or other minor, highly conjugated impurities formed under the reaction conditions. The oily nature may indicate the presence of residual solvents (like DMF) or that the product itself requires specific conditions to solidify. A proper aqueous work-up is crucial to remove the bulk of DMF and inorganic salts before proceeding to chromatographic purification.
Chromatography
Q2: I'm having trouble separating my product from a close-running impurity on a silica gel column. What can I do?
A2: This is a common challenge. Here are several strategies to improve separation:
-
Optimize Your Solvent System: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurity. Systematically screen solvent systems using Thin Layer Chromatography (TLC). A good starting point for indole-3-carbaldehydes is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.
-
Solvent System Polarity:
-
If the Rf values are too high (spots run too fast), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
-
If the Rf values are too low (spots are stuck on the baseline), increase the polarity of the eluent.
-
-
Use a Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Column Dimensions: For difficult separations, a longer, narrower column will provide better resolution than a shorter, wider one.
-
Sample Loading: Load your sample in a minimal amount of solvent to ensure a tight band at the start of the chromatography. If your sample is not very soluble in the initial mobile phase, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting powder onto the column.
Q3: My product seems to be degrading on the silica gel column, as I see new spots appearing in my fractions on TLC. How can I prevent this?
A3: Indole derivatives can be sensitive to the acidic nature of silica gel. To mitigate this:
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1-2%) or ammonia, in your mobile phase.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil® for your column chromatography.
-
Work Quickly: Do not let the column run for an unnecessarily long time.
Crystallization
Q4: My purified product is an oil and won't crystallize. What should I do?
A4: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Induce Crystallization with a Seed Crystal: If you have a small amount of solid product, add a tiny crystal to the supersaturated solution to act as a nucleation point.
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or ice bath. Rapid cooling often promotes oiling out.[6]
-
Solvent System Modification: You may need to find a more suitable solvent or solvent pair for crystallization. A good crystallization solvent dissolves the compound well when hot but poorly when cold. Experiment with different solvents. For indole-3-carbaldehydes, solvents like methanol, ethanol, or mixtures of ethyl acetate and hexanes can be effective.[7]
| Crystallization Troubleshooting | Cause | Solution |
| Product "Oils Out" | Compound is coming out of solution above its melting point. | Use a seed crystal, scratch the flask, cool slowly, or try a different solvent system.[6] |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Ensure the solution is fully saturated at high temperature and cooled sufficiently. |
| Rapid Crystallization | The solution is too supersaturated. | Add a small amount of additional hot solvent to slightly decrease the saturation.[6] |
Product Characterization
Q5: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A5: Unexpected peaks in your NMR spectrum are likely due to residual solvents or impurities from the reaction.
-
Residual Solvents: Common solvents used in the synthesis and purification can persist in your final product. Refer to the table below for the characteristic ¹H NMR chemical shifts of common laboratory solvents.
-
Unreacted Starting Material: Check for the characteristic peaks of 1-propyl-1H-indole.
-
Vilsmeier-Haack Related Impurities: Residual DMF can show signals around 8.02, 2.92, and 2.75 ppm in CDCl₃.[8]
-
Aldehyde Oxidation: If the aldehyde has been oxidized to a carboxylic acid, you may see a broad peak for the carboxylic acid proton, typically downfield (>10 ppm).
| Common Solvent | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| Acetone | 2.17 | 206.7, 30.6 |
| Dichloromethane | 5.30 | 53.8 |
| Diethyl Ether | 3.48 (q), 1.21 (t) | 66.0, 15.1 |
| N,N-Dimethylformamide (DMF) | 8.02 (s), 2.92 (s), 2.75 (s) | 162.7, 36.5, 31.2 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.3, 21.0, 14.2 |
| Hexane | 1.25, 0.88 | 31.5, 22.6, 14.1 |
| Methanol | 3.49 | 49.9 |
| Toluene | 7.27-7.17 (m), 2.36 (s) | 137.9, 129.2, 128.3, 125.5, 21.4 |
| (Data sourced from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010))[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Prepare the Column: Slurry pack a glass column with silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity mobile phase.
-
Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the product is soluble when hot and insoluble when cold.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Caption: A decision-making workflow for the purification of this compound.
References
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60(5), 723-751.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122.
- Mistry, A. G., Smith, K., & Bye, M. R. (1986). A new synthesis of 2-acylindoles. Tetrahedron Letters, 27(9), 1051-1054.
- Campaigne, E., & Archer, W. L. (1953). Formylation of dimethylaniline. Organic Syntheses, 33, 27.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.
- Nichols, D. E. (2012). The Vilsmeier-Haack Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 215-220). John Wiley & Sons, Inc.
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
- Rajput, S. S., & Trivedi, A. R. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.
- Aghazadeh, M., & Tashrifi, Z. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 1-10.
- Shanmugasundaram, M., & Rameshkumar, N. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(3), o768.
-
Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H-Indole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: A Researcher's Guide to Optimizing 1-Propyl-1H-indole-3-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 1-Propyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success. Here, we delve into the nuances of the synthetic process, moving beyond procedural steps to explain the underlying chemical principles that govern yield and purity.
The synthesis of this compound is a two-step process that begins with the N-alkylation of indole, followed by formylation at the C3 position, most commonly via the Vilsmeier-Haack reaction. While seemingly straightforward, each stage presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a practical, question-and-answer format, offering solutions grounded in established chemical literature.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Part 1: Synthesis of 1-Propyl-1H-indole (Starting Material)
This initial step involves the substitution of the hydrogen atom on the indole nitrogen with a propyl group. Achieving a high yield and purity in this stage is crucial for the success of the subsequent formylation.
Frequently Asked Questions & Troubleshooting
Q1: My N-alkylation of indole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the N-alkylation of indole are often attributed to several factors:
-
Incomplete Deprotonation: The indole nitrogen is not sufficiently nucleophilic to react directly with an alkyl halide. A base is required to deprotonate the N-H group, forming the more reactive indolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Competing C-Alkylation: The indolate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the C3 position. While N-alkylation is generally thermodynamically favored, C3-alkylation can occur as a competing side reaction, especially with more reactive alkylating agents or under certain solvent conditions.
-
Solution: The choice of solvent can significantly influence the N/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[2]
-
-
Poor Reagent/Solvent Purity: Water or other protic impurities in the reaction mixture can quench the strong base and the indolate anion, effectively halting the reaction.
-
Solution: Ensure all reagents are pure and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent moisture from interfering.[2]
-
Q2: I am observing multiple spots on my TLC plate after the N-alkylation reaction. What are the likely side products?
A2: Besides unreacted indole and the desired 1-propyl-1H-indole, the other major spot is likely 3-propyl-1H-indole, the product of C-alkylation. In some cases, di-alkylation (at both N1 and C3) can also occur, though this is less common with a monofunctional alkylating agent.
Q3: What is the optimal temperature for the N-propylation of indole?
A3: The optimal temperature depends on the chosen base and solvent. When using a strong base like NaH in DMF or THF, the reaction can often be performed at room temperature or with gentle heating (e.g., 50-60 °C) to ensure completion.[1] If a weaker base like K₂CO₃ is used, higher temperatures (e.g., 80 °C or higher) may be necessary to achieve a reasonable reaction rate.[2] It is always advisable to monitor the reaction progress by TLC to determine the optimal reaction time and temperature for your specific setup.
Experimental Protocol: Synthesis of 1-Propyl-1H-indole
| Reagent/Solvent | Molar Equivalent | Purpose |
| Indole | 1.0 | Starting material |
| Sodium Hydride (60% in mineral oil) | 1.1 - 1.2 | Base for deprotonation |
| 1-Bromopropane | 1.1 - 1.2 | Alkylating agent |
| Anhydrous DMF or THF | - | Solvent |
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Part 2: Vilsmeier-Haack Formylation of 1-Propyl-1H-indole
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds, including N-alkylindoles.[3][4] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5]
Diagram of the Vilsmeier-Haack Reaction Mechanism
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Byproduct Formation in the N-propylation of Indole-3-carboxaldehyde
Introduction
The N-propylation of indole-3-carboxaldehyde is a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. While seemingly straightforward, this reaction can be plagued by the formation of undesired byproducts, leading to reduced yields, complex purification procedures, and compromised final product purity. This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate byproduct formation in this key synthetic step. Drawing upon established chemical principles and field-proven insights, this guide offers a question-and-answer-based approach to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect during the N-propylation of indole-3-carboxaldehyde?
A1: The primary byproducts in this reaction stem from the ambident nucleophilic nature of the indole ring. The two main competing reactions are N-alkylation (the desired reaction) and C3-alkylation. Therefore, the most common byproduct is the C3-propylated indole-3-carboxaldehyde . Additionally, N,C3-dipropylated indole-3-carboxaldehyde can form, especially if an excess of the propylating agent is used. Under certain conditions, you may also observe the formation of dark, insoluble, tar-like substances , which are typically polymeric materials resulting from the degradation of the starting material or products.
Q2: Why am I getting the C3-propylated byproduct instead of the desired N-propylated product?
A2: The formation of the C3-alkylated product is a common challenge and is primarily due to incomplete deprotonation of the indole nitrogen.[1][2] The C3 position of the indole ring is inherently electron-rich and can act as a nucleophile, especially when the nitrogen remains protonated.[1] Several factors can be adjusted to favor N-alkylation:
-
Choice of Base and Solvent: A strong base is necessary to ensure complete deprotonation of the indole N-H. Sodium hydride (NaH) is a common and effective choice. The solvent plays a critical role; polar aprotic solvents like N,N-dimethylformamide (DMF) are generally superior to tetrahydrofuran (THF) for this reaction as they better solvate the resulting indolate anion and favor N-alkylation.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2]
Q3: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
A3: The formation of dark, insoluble tars is often a sign of product or starting material degradation. Indole-3-carboxaldehyde can be sensitive to strongly basic conditions and elevated temperatures over prolonged periods. To minimize tar formation:
-
Control Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench it once the starting material is consumed. Avoid excessive heating.
-
Ensure Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich indole ring, which can lead to colored impurities and polymerization.
-
Purity of Reagents: Use high-purity, dry solvents and reagents. Impurities can often catalyze side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of C3-propylated byproduct | Incomplete deprotonation of the indole nitrogen. | Use a stronger base (e.g., NaH) and ensure it is fresh and reactive. Switch to a more polar apathetic solvent like DMF.[1] Consider slightly elevated temperatures.[2] |
| Presence of N,C3-dipropylated byproduct | Excess of the propylating agent (e.g., propyl bromide). | Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the propylating agent. Add the propylating agent dropwise to the reaction mixture to maintain a low concentration. |
| Reaction is sluggish or does not go to completion | Inactive base or wet solvent. | Use freshly opened or properly stored NaH. Ensure your solvent is anhydrous. |
| Formation of dark, tar-like solids | Degradation of starting material or product. Prolonged reaction time or excessive heat. | Monitor the reaction closely by TLC and work it up as soon as it is complete. Maintain a controlled temperature. Ensure the reaction is under an inert atmosphere. |
| Complex mixture of unidentified byproducts by LC-MS | Multiple side reactions occurring. Impurities in starting materials. | Re-purify the starting indole-3-carboxaldehyde. Re-evaluate the reaction conditions (base, solvent, temperature) to find a cleaner reaction profile. |
Reaction Mechanism and Byproduct Formation Pathway
The N-propylation of indole-3-carboxaldehyde typically proceeds via an SN2 mechanism. The first step is the deprotonation of the indole nitrogen by a strong base, like sodium hydride, to form a nucleophilic indolate anion. This anion then attacks the propylating agent (e.g., propyl bromide) to yield the desired N-propylated product. However, the indolate anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 carbon. This leads to the competing C3-alkylation pathway.
Caption: Reaction pathway for the N-propylation of indole-3-carboxaldehyde.
Recommended Experimental Protocol
This protocol is designed to favor the N-propylation of indole-3-carboxaldehyde while minimizing byproduct formation.
Materials:
-
Indole-3-carboxaldehyde (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
1-Bromopropane (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add sodium hydride (1.2 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve indole-3-carboxaldehyde (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole may be observed as a change in the color or consistency of the mixture.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.1 equiv) dropwise over 10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-propyl-indole-3-carboxaldehyde.
Caption: Step-by-step experimental workflow for N-propylation.
References
- Vertex AI Search. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- RSC Publishing. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- BenchChem. Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation.
-
YouTube. in the chemical literature: N-alkylation of an indole. Available from: [Link].
-
ResearchGate. Review article 51. Available from: [Link].
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link].
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link].
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available from: [Link].
-
Organic Syntheses. indole-3-aldehyde. Available from: [Link].
-
PMC - NIH. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available from: [Link].
-
ResearchGate. C‐3 Alkylation of indoles with N,N‐dialkylanilines. Available from: [Link].
-
Wiley Online Library. Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. Available from: [Link].
-
ResearchGate. N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Available from: [Link].
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available from: [Link].
-
Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link].
-
PMC - NIH. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. Available from: [Link].
-
PubChem. Indole-3-Carboxaldehyde. Available from: [Link].
- Google Patents. US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. Synthesis of substituted indole-3-carboxaldehyde derivatives. Available from: [Link].
Sources
Technical Support Center: Troubleshooting the Synthesis of 1-Propyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-Propyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic intermediate. Here, we address common challenges and frequently asked questions to help you navigate potential experimental hurdles and optimize your reaction outcomes. Our focus is on providing in-depth, scientifically grounded advice to ensure the integrity and success of your work.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and dependable method for the formylation of N-alkylindoles, including 1-propyl-1H-indole, is the Vilsmeier-Haack reaction.[1][2] This reaction is valued for its efficiency, use of affordable reagents, and generally mild conditions.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] This electrophilic reagent then attacks the electron-rich C3 position of the indole ring, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[3][4]
Q2: I'm observing a significant amount of unreacted 1-propyl-1H-indole in my crude product. What are the likely causes for this low conversion?
Low conversion in the Vilsmeier-Haack formylation of 1-propyl-1H-indole can stem from several factors. Here are the most common culprits and their underlying reasons:
-
Insufficient Vilsmeier Reagent: An inadequate molar ratio of the Vilsmeier reagent to your indole substrate is a primary cause of incomplete reactions.[5] It's crucial to ensure an excess of the formylating agent to drive the reaction to completion.
-
Deactivated Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. The presence of water in your DMF or POCl₃ can lead to its decomposition, reducing the effective concentration of the active electrophile.[5]
-
Suboptimal Reaction Temperature: While the Vilsmeier-Haack reaction is versatile, the reactivity of the substrate plays a significant role in determining the optimal temperature.[5] For N-alkylindoles, the reaction may require heating to proceed at a reasonable rate.[1][3]
-
Insufficient Reaction Time: Complex organic reactions require adequate time to reach completion. If the reaction is quenched prematurely, a significant portion of the starting material may remain unreacted.[5]
Q3: My reaction mixture turned into a thick, difficult-to-stir slurry upon adding POCl₃ to DMF. What is happening and how can I prevent this?
The formation of a thick precipitate during the preparation of the Vilsmeier reagent is a common issue. This solid is the Vilsmeier reagent salt itself.[5] This can occur due to:
-
High Concentration: If the concentrations of POCl₃ and DMF are too high, the resulting chloroiminium salt can precipitate out of the solution, making stirring difficult and hindering homogeneous reaction conditions.[5]
-
Inefficient Cooling: The reaction between POCl₃ and DMF is exothermic.[5] If the heat generated is not effectively dissipated, localized heating can promote the solidification of the reagent.[5]
To mitigate this, consider the following:
-
Use of a Co-solvent: Adding an anhydrous co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help to keep the Vilsmeier reagent in solution.[5]
-
Slow, Controlled Addition: Ensure slow, dropwise addition of POCl₃ to a well-chilled and vigorously stirred solution of DMF.[5] This allows for better temperature control and heat dissipation.
Q4: I'm seeing unexpected byproducts in my NMR spectrum. What are the common side reactions in this synthesis?
While the Vilsmeier-Haack reaction is generally selective for the C3 position of indoles, side reactions can occur, leading to impurities. Potential side reactions include:
-
Di-formylation: Although less common for indoles, under harsh conditions or with highly activated substrates, di-formylation could potentially occur.
-
Reaction at other positions: While the C3 position is the most nucleophilic, reactions at other positions on the indole ring are a remote possibility, especially if the C3 position is blocked.[6]
-
Polymerization/Degradation: The acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to the degradation or polymerization of the starting material or product, particularly if the reaction is overheated or run for an extended period.[7]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Symptoms:
-
TLC analysis shows a prominent spot corresponding to the starting 1-propyl-1H-indole.
-
NMR of the crude product shows a high percentage of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use freshly distilled POCl₃ and anhydrous DMF.[5] | The Vilsmeier reagent is moisture-sensitive; water will deactivate it. |
| Stoichiometry | Increase the equivalents of the Vilsmeier reagent to 1.5-3.0 relative to the indole.[5] | Ensuring an excess of the electrophile drives the reaction equilibrium towards the product. |
| Reaction Time | Extend the reaction time and monitor progress by TLC until the starting material is consumed.[5] | Formylation may be slower than anticipated, requiring more time to reach completion. |
| Temperature | Gradually increase the reaction temperature, potentially to reflux, depending on substrate reactivity.[1][5] | N-alkylindoles may require thermal energy to overcome the activation barrier for electrophilic substitution. |
Problem 2: Formation of a Solid Mass During Vilsmeier Reagent Preparation
Symptoms:
-
The reaction mixture becomes a thick, un-stirrable solid upon the addition of POCl₃ to DMF.
Preventative Measures:
Caption: Protocol for preparing a homogeneous Vilsmeier reagent.
Detailed Recommendations:
| Action | Procedure | Scientific Rationale |
| Use a Co-solvent | Add an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the DMF before adding POCl₃.[5] | The co-solvent helps to solubilize the Vilsmeier salt as it forms, preventing precipitation. |
| Controlled Addition | Add POCl₃ dropwise to the DMF solution while maintaining the temperature at 0°C with an ice bath and ensuring vigorous stirring.[5] | This dissipates the exothermic heat of reaction, preventing localized high temperatures that can lead to solidification. |
| Appropriate Scale | Use a flask that is large enough to allow for efficient stirring and heat transfer. | A larger surface area aids in heat dissipation. |
III. Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol incorporates best practices to maximize yield and minimize side reactions.
Materials:
-
1-Propyl-1H-indole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous DMF (3.0 equiv.) and anhydrous DCM.
-
Cool the flask to 0°C in an ice-water bath.
-
Slowly add POCl₃ (1.5 equiv.) dropwise to the stirred DMF/DCM solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.[5]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1-propyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature and then heat to 40-60°C.
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by adding it to a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.
-
Stir until the hydrolysis of the iminium salt is complete (the mixture should become a clear biphasic solution).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a pure solid.
-
IV. References
-
The Journal of Organic Chemistry. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]6].pdf
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Retrieved from [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from 1-Propyl-1H-indole-3-carbaldehyde
Technical Support Center: Purification of 1-Propyl-1H-indole-3-carbaldehyde
This technical guide is designed for researchers, scientists, and drug development professionals to address the specific challenges associated with the removal of unreacted starting materials from this compound. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions.
Introduction: The Purification Challenge
The synthesis of this compound typically involves a two-step process: N-alkylation of indole followed by formylation, commonly via the Vilsmeier-Haack reaction[1][2]. While effective, this synthetic route often results in a crude product contaminated with unreacted starting materials and side products. The primary impurities include:
-
Unreacted Indole: The initial starting material for the N-alkylation step.
-
Unreacted 1-Propyl-1H-indole: The intermediate product which may not have been fully converted in the formylation step.
-
Unreacted Alkylating Agent: Such as 1-bromopropane or a similar propyl halide.
-
Vilsmeier-Haack Reagents & Byproducts: Residuals from the formylation reaction.
Effective purification is critical to ensure the integrity of downstream applications. This guide provides a systematic approach to isolating the target compound with high purity.
Impurity Profile and Physical Properties
Understanding the physical properties of the target compound and potential impurities is the foundation of a successful purification strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound (Target) | 187.24[3] | - | Solid (No data) | Soluble in organic solvents. |
| Indole (Starting Material) | 117.15[4][5] | 253-254[6] | 52-54[6] | Soluble in hot water, ethanol, ether, benzene[4][6][7]. |
| 1-Bromopropane (Starting Material) | 122.99[8][9] | 71[8][9][10] | -110[9] | Slightly soluble in water; soluble in organic solvents[11][12]. |
| 1-Propyl-1H-indole (Intermediate) | 159.23 | ~280-282 | Liquid (No data) | Soluble in organic solvents. |
Purification Strategy Workflow
A multi-step approach is typically required for optimal purification. The following workflow illustrates the logical sequence of operations, from initial workup to final polishing.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification process in a practical question-and-answer format.
Q1: My initial aqueous workup is forming an emulsion. How can I resolve this?
Answer: Emulsion formation is common when neutralizing the acidic Vilsmeier-Haack reaction mixture.
-
Causality: Rapid addition of base can cause localized pH changes and precipitation, stabilizing oil-in-water droplets. The presence of polar Vilsmeier byproducts can also act as surfactants.
-
Solution:
-
Slow Addition: Add the aqueous base (e.g., saturated sodium bicarbonate or dilute NaOH) slowly to the chilled reaction mixture with vigorous stirring.
-
Brine Wash: After extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions.
-
Filtration: If a solid is present at the interface, filtering the entire biphasic mixture through a pad of Celite can help break the emulsion and remove interfacial solids.
-
Q2: How can I effectively remove unreacted indole before running a column?
Answer: While column chromatography is effective, reducing the amount of unreacted indole beforehand can prevent column overloading and improve separation.
-
Causality: Indole possesses a weakly acidic N-H proton (pKa ≈ 16.7)[13]. While not acidic enough for bicarbonate extraction, a stronger base can deprotonate it. However, a more practical approach leverages polarity differences.
-
Solution (Selective Precipitation/Wash):
-
After the initial workup and removal of the aqueous layer, concentrate the organic extract.
-
Add a minimally polar solvent like hexane or petroleum ether. The target compound, this compound, is significantly more polar than unreacted indole or the 1-propyl-1H-indole intermediate.
-
Cooling the solution may cause the more polar aldehyde to precipitate, leaving the less polar indole starting material in the supernatant. Alternatively, this step can be performed as a liquid-liquid extraction if a suitable immiscible solvent system is found.
-
Q3: What is the best column chromatography setup for this separation?
Answer: Flash column chromatography on silica gel is the most reliable method for separating the target compound from the less polar starting materials and intermediates[14][15].
-
Causality: The polarity of the compounds follows this general trend: 1-Bromopropane (least polar) < 1-Propyl-1H-indole < Indole < This compound (most polar) . The aldehyde group significantly increases polarity compared to the other components.
-
Recommended Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of Hexane and Ethyl Acetate is ideal[14][16].
-
Execution:
-
TLC First: Before running the column, determine the optimal solvent system using Thin-Layer Chromatography (TLC)[14]. The ideal eluent composition should provide an Rf value of ~0.2-0.3 for the target compound.
-
Packing & Loading: Pack the column with silica gel in hexane. Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the column.
-
Elution: Begin eluting with a low-polarity mixture (e.g., 98:2 Hexane:Ethyl Acetate) to remove non-polar impurities like residual 1-bromopropane. Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).
-
Monitoring: Collect fractions and monitor them by TLC, staining with a UV lamp. The target aldehyde should be UV active.
-
Pooling: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
-
Q4: I see a persistent impurity with my product after chromatography. What could it be and how do I remove it?
Answer: If an impurity co-elutes with your product, it likely has a very similar polarity. A potential candidate is an oxidized byproduct, such as the corresponding carboxylic acid, if the aldehyde was exposed to air for an extended period. A more specialized purification technique may be necessary.
-
Solution: Purification via Bisulfite Adduct Formation
-
Causality: Aldehydes react reversibly with sodium bisulfite to form a water-soluble salt (the bisulfite adduct), while most other organic compounds (including indole starting materials and the corresponding alcohol or acid impurities) do not[17]. This allows for a chemical separation.
-
Protocol:
-
Dissolve the impure product in a water-miscible solvent like methanol or THF.
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A solid precipitate of the adduct may form[17][18].
-
Add water and a non-polar organic solvent (e.g., diethyl ether). Transfer the mixture to a separatory funnel and shake.
-
Separate the layers. The non-aldehyde impurities will remain in the organic layer, while the aldehyde-bisulfite adduct will be in the aqueous layer[18].
-
To regenerate the pure aldehyde, isolate the aqueous layer, add fresh organic solvent (e.g., ethyl acetate), and add a base (e.g., 10% NaOH or saturated NaHCO₃) until the pH is strongly basic (pH > 10)[17][19]. This reverses the reaction, releasing the pure aldehyde into the organic layer.
-
Separate the organic layer, dry it with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified this compound.
-
-
Q5: Is recrystallization a viable final purification step?
Answer: Yes, if the product obtained from chromatography is a solid, recrystallization is an excellent method for achieving high purity.
-
Causality: Recrystallization purifies compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.
-
Protocol:
-
Solvent Screening: Test the solubility of your purified solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures). An ideal solvent will dissolve the compound when hot but not when cold. For indole-3-carboxaldehyde, 95% ethanol is a common recrystallization solvent[16][20].
-
Procedure: Dissolve the solid in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for addressing common purification outcomes.
Caption: Decision tree for troubleshooting the purification of this compound.
References
-
Indole. Wikipedia. [Link]
-
Indole: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
1-Bromopropane | C3H7Br. PubChem, NIH. [Link]
-
This compound | C12H13NO. PubChem, NIH. [Link]
-
A manifold implications of indole and its derivatives: A brief Review. [Link]
-
Indole | C8H7N. PubChem, NIH. [Link]
-
This compound. LabSolutions. [Link]
-
Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
-
Column chromatography. [Link]
-
Purifying aldehydes?. Reddit r/chemistry. [Link]
- Method for producing indole-3-carbinol.
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC, NIH. [Link]
-
C2 Selective Direct Alkynylation of Indoles. [Link]
-
HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES. [Link]
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed, NIH. [Link]
-
indole-3-aldehyde. Organic Syntheses Procedure. [Link]
-
Indole-3-Carboxaldehyde | C9H7NO. PubChem, NIH. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds.
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
-
1H-Indole-3-carbaldehyde. PMC, NIH. [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Indole - Wikipedia [en.wikipedia.org]
- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 9. 1-溴丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-Bromopropane | 106-94-5 [chemicalbook.com]
- 11. 1-BROMOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 1-Bromopropane | C3H7Br | CID 7840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemcess.com [chemcess.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. web.uvic.ca [web.uvic.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Workup [chem.rochester.edu]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 1-Propyl-1H-indole-3-carbaldehyde during workup
Welcome to the technical support center for 1-Propyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues encountered during the experimental workup of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your synthesis and purification processes.
Introduction to the Stability of this compound
This compound is a versatile intermediate in organic synthesis. However, like many indole derivatives, its stability can be compromised during workup procedures, leading to reduced yields and impure products. The indole nucleus, while aromatic, possesses a reactive pyrrole ring that is susceptible to degradation under certain conditions. The presence of the N-propyl group and the C3-aldehyde functionality introduces specific reactivity patterns that must be carefully managed. This guide will address the common stability challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during a typical aqueous workup?
A1: The primary stability concerns for this compound during an aqueous workup are its susceptibility to acid-catalyzed degradation , oxidation , and to a lesser extent, base-catalyzed side reactions . The indole ring is sensitive to strong acidic conditions, which can lead to protonation at the C3 position, potentially initiating dimerization or polymerization pathways[1]. The aldehyde group is prone to oxidation to the corresponding carboxylic acid, 1-propyl-1H-indole-3-carboxylic acid, especially if the workup is prolonged or exposed to air[2][3].
Q2: How does the N-propyl group affect the stability of the indole ring compared to the parent indole-3-carbaldehyde?
A2: The N-propyl group has a significant electronic and steric influence on the indole ring. Electronically, the alkyl group is weakly electron-donating, which can slightly increase the electron density of the indole ring, potentially making it more susceptible to electrophilic attack and oxidation compared to the unsubstituted indole-3-carbaldehyde. Sterically, the propyl group shields the nitrogen atom, preventing N-protonation, which is a common initial step in the acid-catalyzed degradation of N-unsubstituted indoles. However, this does not prevent protonation at other positions of the ring, such as C3[1].
Q3: My final product is showing a brownish or pinkish hue. What could be the cause?
A3: A colored impurity often suggests the formation of oxidized or polymeric byproducts. Trace amounts of acid or exposure to air and light during workup or storage can lead to the formation of colored species. It is crucial to perform the workup as quickly as possible and to use an inert atmosphere (e.g., nitrogen or argon) if the compound proves to be particularly sensitive.
Q4: Can I use a strong base like sodium hydroxide for pH adjustment during the workup?
A4: While N-alkylated indoles are generally more stable to basic conditions than acidic ones, the use of strong bases like sodium hydroxide should be done with caution. The aldehyde proton at the C3 position is not acidic, but strong bases can potentially catalyze other reactions if reactive impurities are present. For neutralization of acidic reaction mixtures, it is generally recommended to use milder bases like sodium bicarbonate or sodium carbonate solutions, added slowly at low temperatures[4].
Troubleshooting Guides
Issue 1: Low Yield of this compound after Vilsmeier-Haack Reaction Workup
The Vilsmeier-Haack reaction is a common method for the formylation of indoles. The workup of this reaction is a critical step where product loss can occur.
Potential Causes & Solutions:
-
Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate which must be hydrolyzed to the aldehyde during workup[5][6]. Insufficient water or inadequate stirring during the quenching step can lead to incomplete hydrolysis.
-
Protocol: Ensure the reaction mixture is poured into a vigorously stirred mixture of ice and water. Allow the mixture to stir for a sufficient amount of time (e.g., 1-2 hours) to ensure complete hydrolysis before proceeding with extraction.
-
-
Acid-Catalyzed Degradation during Neutralization: The Vilsmeier-Haack reaction mixture is highly acidic. During neutralization with a base, localized areas of high acid concentration can persist, leading to product degradation.
-
Protocol: Perform the neutralization at a low temperature (0-5 °C) and add the basic solution (e.g., saturated sodium bicarbonate) slowly and portion-wise with vigorous stirring to maintain a homogenous pH.
-
-
Product Precipitation and Loss: The product may precipitate during the neutralization step. Inefficient filtration or washing can lead to significant product loss.
-
Protocol: If a precipitate forms, ensure it is collected efficiently by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The filtrate should be checked by TLC to ensure no product remains in the aqueous layer before it is discarded. If a significant amount of product remains, it should be extracted with a suitable organic solvent.
-
Issue 2: Presence of 1-Propyl-1H-indole-3-carboxylic acid as a Major Impurity
The presence of the corresponding carboxylic acid is a common issue, indicating oxidation of the aldehyde.
Potential Causes & Solutions:
-
Aerial Oxidation during Workup and Purification: The aldehyde is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by the presence of light and trace metal impurities.
-
Protocol:
-
Minimize the duration of the workup and exposure to air.
-
Consider degassing the solvents used for extraction and chromatography with nitrogen or argon.
-
Store the crude and purified product under an inert atmosphere and protected from light.
-
-
-
Oxidative Conditions during the Reaction: While the Vilsmeier-Haack reaction itself is not oxidative, certain reaction conditions or impurities could potentially lead to oxidation.
-
Protocol: Ensure high-purity reagents and solvents are used.
-
Issue 3: Complex Mixture of Byproducts Observed by TLC or NMR
A complex mixture of byproducts can arise from various side reactions.
Potential Causes & Solutions:
-
Dimerization/Polymerization: As mentioned, strong acidic conditions can promote the reaction of the electron-rich indole nucleus with electrophilic species, including protonated starting material, leading to oligomers.
-
Protocol: Maintain careful pH control during the workup, avoiding strongly acidic conditions for extended periods.
-
-
Side Reactions of the N-Propyl Group: While generally stable, under harsh conditions, the N-propyl group could potentially undergo side reactions. However, this is less common under standard Vilsmeier-Haack workup conditions.
Experimental Protocols
Standard Vilsmeier-Haack Workup Protocol for this compound
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature. In a separate beaker of appropriate size, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water mixture with vigorous stirring.
-
Hydrolysis: Allow the resulting solution to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Neutralization: Cool the acidic solution in an ice bath. Slowly add a saturated solution of sodium bicarbonate or a 10% sodium carbonate solution portion-wise with vigorous stirring. Monitor the pH with pH paper and continue adding the base until the solution is neutral to slightly basic (pH 7-8).
-
Extraction/Filtration:
-
If the product precipitates: Collect the solid by vacuum filtration. Wash the solid with cold water and then a small amount of a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
If the product remains in solution: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
-
Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Vilsmeier-Haack Reaction Workup Workflow
Caption: Vilsmeier-Haack Reaction Workup Workflow.
Potential Degradation Pathways
Caption: Potential Degradation Pathways.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low Product Yield | Incomplete hydrolysis of the iminium intermediate. | Pour the reaction mixture into vigorously stirred ice/water and allow it to stir for 1-2 hours before extraction. |
| Acid-catalyzed degradation during neutralization. | Neutralize slowly at low temperatures (0-5 °C) with a mild base like sodium bicarbonate. | |
| Product Contamination | Oxidation to 1-propyl-1H-indole-3-carboxylic acid. | Minimize exposure to air and light during workup and storage. Consider using degassed solvents and storing the final product under an inert atmosphere. |
| Formation of colored byproducts. | Perform workup and purification steps promptly. Use an inert atmosphere if necessary. | |
| Purification Difficulties | Co-elution of impurities during chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or recrystallization if chromatography is ineffective. |
References
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 899-910. Available from: [Link].
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link].
-
Hinman, R. L., & Lang, J. (1964). The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society, 86(18), 3796-3806. Available from: [Link].
-
Wikipedia. Indole. Available from: [Link].
-
Organic Syntheses. Indole-3-aldehyde. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). Available from: [Link].
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available from: [Link].
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link].
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-743. Available from: [Link].
-
PubChem. This compound. Available from: [Link].
-
Wikipedia. Vilsmeier–Haack reaction. Available from: [Link].
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. Available from: [Link].
-
Wikipedia. Indole-3-carbaldehyde. Available from: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Propylindole Formylation
A Guide to Alternative Methodologies, Troubleshooting, and Practical Insights
Welcome to the technical support center for the formylation of N-propylindole. As a Senior Application Scientist, I've designed this guide to move beyond standard protocols and address the nuanced challenges researchers face. The Vilsmeier-Haack reaction is a workhorse, but its reliance on phosphorus oxychloride (POCl₃) and its sometimes harsh conditions necessitate a broader toolkit. This center provides validated alternative methods and robust troubleshooting strategies to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to the Vilsmeier-Haack reaction for formylating N-propylindole?
While effective, the Vilsmeier-Haack reaction has drawbacks. The reagents, particularly phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be harsh and are sensitive to moisture[1][2]. For complex molecules with sensitive functional groups, these conditions can lead to side reactions or degradation. Furthermore, concerns over hazardous reagents and waste streams are driving the adoption of milder, more environmentally benign methods[3]. Alternatives can offer improved regioselectivity, better functional group tolerance, and safer handling profiles[3][4].
Q2: What are the most common and effective alternatives to the Vilsmeier-Haack reaction for indoles?
Several robust alternatives exist, each with specific advantages:
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄)[5][6]. It is a powerful alternative for electron-rich aromatics like N-propylindole[7].
-
Duff Reaction: Employing hexamethylenetetramine (HMTA) in an acidic medium (often with trifluoroacetic acid), the Duff reaction is another viable option[8][9][10]. It is particularly useful for phenols but has been successfully adapted for other activated systems[11].
-
Boron-Catalyzed Formylation: A more modern and milder approach utilizes trimethyl orthoformate (TMOF) as the formyl source with a boron trifluoride diethyl etherate (BF₃·OEt₂) catalyst[3]. This method avoids many of the harsh reagents of classical reactions.
Q3: At which position on the N-propylindole ring will formylation primarily occur?
For N-alkylated indoles, electrophilic substitution, such as formylation, overwhelmingly occurs at the C3 position. The nitrogen atom's lone pair of electrons increases the electron density of the pyrrole ring, making the C3 position the most nucleophilic and reactive site. The N-propyl group further enhances this electron-donating effect.
Q4: How do I select the best alternative formylation method for my specific N-propylindole derivative?
The choice depends on several factors: the presence of other functional groups, required scale, and available reagents. The decision tree below provides a general framework for selection.
Caption: Decision tree for selecting a formylation method.
Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Q: My reaction yield is very low or zero. What are the likely causes and solutions?
A: Potential Causes & Solutions:
-
Inactive Reagents:
-
Cause: Formylating agents and Lewis acids are often moisture-sensitive. The Vilsmeier reagent, for instance, is readily quenched by water[1]. Lewis acids like TiCl₄ are similarly deactivated.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Insufficient Activation:
-
Cause: The electrophilicity of the formylating agent was not high enough to react with your substrate, especially if the indole ring has electron-withdrawing substituents.
-
Solution: For Vilsmeier-type reactions, ensure the reagent is pre-formed at a low temperature (0-5 °C) before adding the substrate[12]. For Rieche or Duff reactions, consider a stronger Lewis acid or a higher reaction temperature, but monitor closely for decomposition.
-
-
Incorrect Work-up Procedure:
-
Cause: The intermediate iminium salt requires hydrolysis to yield the final aldehyde[2]. An improper or incomplete quench will result in low yields of the desired product.
-
Solution: After the reaction, quench by pouring the mixture onto ice and then basifying (e.g., with aqueous NaOH or NaHCO₃ solution) to hydrolyze the intermediate. Ensure vigorous stirring during this step.
-
Q: I'm seeing multiple spots on my TLC plate, indicating side products. How can I improve selectivity?
A: Potential Causes & Solutions:
-
Di-formylation:
-
Cause: In highly activated systems, or if reaction conditions are too harsh (high temperature, long reaction time), formylation can occur at other positions on the indole ring, though this is less common for the C3-selective indole. With the Duff reaction, di-formylation can be a known side reaction if multiple activated sites are available[13].
-
Solution: Reduce the stoichiometry of the formylating agent to be closer to 1:1 with the substrate[13]. Lower the reaction temperature and carefully monitor the reaction progress by TLC or HPLC, stopping it once the desired product is maximized[13].
-
-
Polymerization/Resin Formation:
-
Cause: Acidic conditions and high temperatures, particularly with phenolic impurities or overly activated substrates, can lead to the formation of resinous byproducts[13].
-
Solution: Maintain the lowest possible reaction temperature that allows for a reasonable rate. If using an acid catalyst, a milder acid might reduce polymerization. Slow addition of reagents can also help by keeping concentrations low[14].
-
Q: A significant amount of my N-propylindole starting material remains unreacted. What should I do?
A: Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Cause: The reaction may simply be too slow under the chosen conditions.
-
Solution: First, ensure all reagents are active. If they are, consider increasing the reaction temperature in increments (e.g., from room temperature to 40°C) or extending the reaction time. Use TLC to track the consumption of the starting material.
-
-
Poor Reagent Stoichiometry:
-
Cause: An insufficient amount of the formylating agent was used.
-
Solution: While excess formylating agent can cause side reactions, a slight excess (e.g., 1.2-1.5 equivalents) is often necessary to drive the reaction to completion. Verify the calculations and purity of your reagents.
-
Q: I'm having difficulty purifying the final N-propylindole-3-carboxaldehyde product.
A: Potential Causes & Solutions:
-
Product "Oiling Out" During Recrystallization:
-
Cause: This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the solution is cooled too rapidly[15].
-
Solution: Re-heat the mixture to re-dissolve the oil. Add a small amount of a co-solvent in which the product is more soluble to lower the saturation point, then allow it to cool much more slowly. Using a lower-boiling point solvent system is another option[15].
-
-
Persistent Colored Impurities:
-
Cause: Highly colored byproducts from the synthesis are co-crystallizing with your product.
-
Solution: During recrystallization, after dissolving the crude product in the hot solvent, add a very small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that excessive charcoal can adsorb your desired product[15].
-
Detailed Alternative Protocols
Method 1: Rieche Formylation
The Rieche formylation is a variant of the Friedel-Crafts acylation that uses dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid.[5]
Mechanism Rationale: The Lewis acid (TiCl₄) coordinates to the dichloromethyl methyl ether, generating a highly electrophilic chloromethyl oxonium ion. This powerful electrophile is then attacked by the electron-rich C3 position of the N-propylindole ring. Subsequent work-up with water hydrolyzes the intermediate to the aldehyde.
Caption: Simplified workflow for the Rieche formylation of indole.
Experimental Protocol:
-
Setup: Under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: To the stirred DCM, slowly add titanium tetrachloride (TiCl₄, ~1.1 eq.) via syringe.
-
Electrophile Formation: Add dichloromethyl methyl ether (~1.1 eq.) dropwise to the cold solution. A complex will form.
-
Substrate Addition: Dissolve N-propylindole (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC.
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C and very carefully quench by slowly adding water.
-
Work-up: Dilute the mixture with additional DCM. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Method 2: Duff Reaction (Modified)
The Duff reaction traditionally uses glyceroboric acid, but a common modification for more general aromatic compounds employs trifluoroacetic acid (TFA), which acts as both the solvent and the acid catalyst[10].
Mechanism Rationale: Hexamethylenetetramine (HMTA) in the presence of a strong acid like TFA generates an iminium ion electrophile. This electrophile attacks the C3 position of the N-propylindole. A series of steps, including an intramolecular redox reaction and hydrolysis during work-up, ultimately yields the aldehyde[8].
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-propylindole (1.0 eq.) and hexamethylenetetramine (HMTA, ~1.5-2.0 eq.).
-
Solvent/Catalyst Addition: Carefully add trifluoroacetic acid (TFA) to the flask. The amount should be sufficient to dissolve the reagents and allow for efficient stirring. The reaction is often run neat in TFA.
-
Reaction: Heat the mixture to 70-80 °C and stir. Monitor the reaction by TLC. The reaction is often complete within 1-4 hours[13].
-
Quench and Hydrolysis: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and water. Add a strong base (e.g., 50% aqueous NaOH) until the solution is basic (pH > 10) to hydrolyze the intermediate Schiff base. This step can be exothermic, so careful addition and cooling are necessary.
-
Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate or DCM.
-
Work-up: Combine the organic extracts and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization.
Comparative Data Summary
The table below provides a comparative overview of the primary formylation methods for N-propylindole to aid in experimental design.
| Feature | Vilsmeier-Haack | Rieche Formylation | Duff Reaction (TFA) | Boron-Catalyzed |
| Formylating Agent | DMF[16] | Dichloromethyl methyl ether[5] | Hexamethylenetetramine (HMTA)[8] | Trimethyl orthoformate (TMOF)[3] |
| Activating Agent | POCl₃, SOCl₂, Tf₂O[4][16] | TiCl₄, SnCl₄, AlCl₃[6] | Trifluoroacetic Acid (TFA)[10] | BF₃·OEt₂[3] |
| Typical Temp. | 0 °C to 90 °C | 0 °C to RT | 70 °C to 100 °C | Room Temperature |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good[9] | Good to Excellent[3] |
| Key Advantages | Well-established, reliable, economical[16] | High reactivity for electron-rich rings | Avoids POCl₃, relatively simple setup | Very mild conditions, high functional group tolerance[3] |
| Key Disadvantages | Harsh, moisture-sensitive, hazardous waste[3] | Highly toxic/lachrymatory reagent, strong Lewis acid[6] | High temperatures, strongly acidic medium | Stoichiometric catalyst required, orthoformate sensitivity |
References
-
Title: Rieche Formylation - SynArchive Source: SynArchive URL: [Link]
-
Title: Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Duff reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Duff reaction - Grokipedia Source: Grokipedia URL: [Link]
- Title: CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds Source: Google Patents URL
-
Title: Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Rieche formylation - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Formylation - Common Conditions Source: Organic Chemistry Data URL: [Link]
-
Title: Duff Reaction Source: Cambridge University Press URL: [Link]
-
Title: Rieche formylation - Wikiwand Source: Wikiwand URL: [Link]
-
Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles Source: MDPI URL: [Link]
-
Title: REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid Source: Journal of the American Chemical Society URL: [Link]
-
Title: Duff Reaction - Chempedia Source: LookChem URL: [Link]
-
Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: ResearchGate URL: [Link]
-
Title: Vilsmeier without POCl3 Source: Hive Chemistry Discourse URL: [Link]
-
Title: Vilsmeier-Haack Reaction - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Formylation without catalyst and solvent at 80 degrees C Source: ResearchGate URL: [Link]
-
Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling Source: ChemRxiv URL: [Link]
-
Title: 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Vilsmeier–Haack reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Having some troubles with a Vislmeier-Haack reaction Source: Reddit URL: [Link]
-
Title: Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions Source: ResearchGate URL: [Link]
-
Title: CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence Source: National Institutes of Health (NIH) URL: [Link]
-
Title: A very Simple and Highly Efficient Procedure for N-Formylation of Primary and Secondary Amines at Room Temperature under Solvent-Free Conditions Source: ResearchGate URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Vilsmeier without POCl3 , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. synarchive.com [synarchive.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Rieche formylation - Wikipedia [en.wikipedia.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Duff Reaction - Chempedia - LookChem [lookchem.com]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Solvent Conditions for 1-Propyl-1H-indole-3-carbaldehyde Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing reactions involving 1-Propyl-1H-indole-3-carbaldehyde. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that I should be aware of?
Understanding the fundamental properties of this compound is crucial for experimental design. Here are some key characteristics:
-
Molecular Formula: C₁₂H₁₃NO
-
Molecular Weight: 187.24 g/mol
-
CAS Number: 119491-08-6
-
Appearance: Typically a yellow solid.
-
Reactivity: The aldehyde group at the C3 position is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. The indole nitrogen is substituted, which prevents N-H related side reactions that can occur with the parent indole-3-carbaldehyde.
Q2: How is this compound typically synthesized?
The most common method for preparing this compound is through the N-alkylation of commercially available 1H-indole-3-carbaldehyde.
-
Reaction: N-alkylation of 1H-indole-3-carbaldehyde with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).
-
Typical Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently used.[2]
-
Base: A strong base such as sodium hydride (NaH) is commonly employed to deprotonate the indole nitrogen, making it nucleophilic.[2]
-
Temperature: The reaction is often carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
A general procedure for N-alkylation is provided in the "Experimental Protocols" section below.
Troubleshooting Common Reactions
This section addresses specific issues you might encounter during common transformations of this compound and provides guidance on solvent optimization.
Knoevenagel Condensation
Q3: I am getting a low yield in my Knoevenagel condensation of this compound with malononitrile. What solvent and catalyst should I be using?
Low yields in Knoevenagel condensations are often due to suboptimal solvent or catalyst choice.
-
Causality: The Knoevenagel condensation involves the formation of a carbanion from an active methylene compound, which then attacks the aldehyde. The solvent must be able to dissolve the reactants and stabilize the intermediates. The catalyst's role is to facilitate the deprotonation of the active methylene compound.
-
Solvent Recommendations:
-
Protic Solvents: Ethanol is a common and effective solvent for this reaction, often used with a basic catalyst like piperidine or triethylamine.
-
Aprotic Polar Solvents: Acetonitrile and DMF can also be excellent choices, particularly when using a stronger base.
-
Solvent-Free: For a greener approach, solvent-free grinding of the reactants with a solid base like calcium hydroxide has been shown to be effective for similar reactions.[3]
-
-
Catalyst Selection:
-
Mild Bases: Piperidine, triethylamine, or basic amino acids like glycine are commonly used.
-
Lewis Acids: In some cases, Lewis acids can catalyze the reaction.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can interfere with the reaction, especially if using a strong base. Use dry solvents.
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 50-80 °C) can increase the rate.
-
Vary the Catalyst: If a mild base is ineffective, consider a stronger base or a different catalyst system.
-
Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
Q4: My Wittig/HWE reaction with this compound is not going to completion, and I am observing decomposition of my starting material. How can I optimize the solvent conditions?
Incomplete reactions and decomposition in Wittig and HWE reactions often point to issues with base strength, temperature, and solvent compatibility.
-
Causality: These reactions rely on the formation of a phosphorus ylide (Wittig) or a phosphonate carbanion (HWE), which then reacts with the aldehyde. The solvent must be compatible with the strong bases often used and effectively solvate the intermediates. The HWE reaction is often preferred for its generally higher yields and easier purification.[4][5]
-
Solvent Selection:
-
Aprotic Ethers: THF and diethyl ether are the most common solvents for these reactions as they are unreactive towards the strong bases used.
-
Aprotic Polar Solvents: DMF and DMSO can also be used, particularly for less reactive ylides or phosphonates, but care must be taken as they can sometimes lead to side reactions at higher temperatures.
-
-
Base Selection:
-
Wittig: n-Butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide are common choices.
-
HWE: Sodium hydride (NaH), potassium tert-butoxide, or DBU are frequently used.
-
-
Troubleshooting Flowchart:
Caption: Troubleshooting Wittig/HWE Reactions
Reductive Amination
Q5: I am attempting a reductive amination with this compound and a primary amine, but the reaction is slow and gives a mixture of products. What are the optimal solvent conditions?
The success of a reductive amination hinges on the careful balance of imine formation and reduction. The solvent plays a key role in this equilibrium.
-
Causality: The reaction proceeds in two steps: formation of an imine (or iminium ion) followed by its reduction. The solvent must facilitate both steps. Often, the removal of water formed during imine formation is beneficial.
-
Solvent Recommendations:
-
Alcohols: Methanol and ethanol are common choices as they are good solvents for the reactants and compatible with many reducing agents.
-
Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are also widely used, especially when using acid catalysts and hydride reducing agents.
-
Aprotic Solvents: Acetonitrile can be a good option, particularly for its ability to dissolve a wide range of substrates.
-
-
Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and common reducing agent, often used in alcoholic solvents.
-
Sodium Triacetoxyborohydride (STAB): A milder and more selective reducing agent, particularly effective in DCM or DCE. It is often the reagent of choice for sensitive substrates.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at acidic pH, but is highly toxic.
-
-
Troubleshooting Tips:
-
Control pH: For some amines, the addition of a catalytic amount of acetic acid can accelerate imine formation.
-
Remove Water: The addition of molecular sieves can help drive the equilibrium towards imine formation.
-
Choice of Reducing Agent: If you are getting over-reduction or other side reactions, switch to a milder reducing agent like STAB.
-
Data and Protocols
Solvent Selection Guide
The following table provides a general guide for selecting a starting solvent for various reactions with this compound.
| Reaction Type | Primary Solvent Choices | Secondary Solvent Choices | Key Considerations |
| N-Alkylation (of parent indole) | DMF, THF | Acetonitrile | Use anhydrous conditions and a strong base. |
| Knoevenagel Condensation | Ethanol, Acetonitrile | DMF, Water (with appropriate catalyst) | A mild base is usually sufficient. |
| Wittig Reaction | THF, Diethyl Ether | Toluene | Requires a strong base and anhydrous conditions. |
| Horner-Wadsworth-Emmons | THF, DMF | DCM, Acetonitrile | A strong base is needed; generally gives higher yields than the Wittig reaction. |
| Reductive Amination | DCM, Methanol, DCE | Acetonitrile | Choice of reducing agent is critical; may require a catalytic amount of acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of indoles.[2]
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF, add a solution of 1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Knoevenagel Condensation with Malononitrile
This protocol is a general procedure for the Knoevenagel condensation.
-
To a solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
Logical Relationships and Workflows
Caption: Key Reactions of this compound
References
-
Solubility of Things. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
- Jia, Y., & Zhu, J. (2006). One-pot synthesis of indoles by a palladium-catalyzed annulation of ortho-iodoanilines and aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical Reviews, 104(5), 2631–2666.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Bigdeli, M. A., et al. (2011). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts.
- CdpNPT from Aspergillus fumigatus is a dimethylallyltryptophan synthase/indole prenyltransferase that catalyzes reverse prenylation at position N1 of tryptophan-containing cyclic dipeptides.
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1-Propyl-1H-indole-3-carbaldehyde and Indole-3-carboxaldehyde
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among its simpler derivatives, indole-3-carboxaldehyde (I3A) has emerged as a particularly versatile precursor for the synthesis of molecules with a wide spectrum of biological activities.[2][3] Its reactivity and intrinsic bioactivity make it a focal point of drug discovery efforts. A common strategy to modulate the pharmacological profile of a lead compound like I3A is N-alkylation, which can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and receptor engagement.
This guide provides a detailed comparison of the biological activities of the parent compound, indole-3-carboxaldehyde, and its N-alkylated derivative, 1-Propyl-1H-indole-3-carbaldehyde. It is important to note at the outset that while indole-3-carboxaldehyde has been extensively studied, there is a notable scarcity of publicly available experimental data on the specific biological effects of this compound. Therefore, this guide will first present the robust, data-supported profile of I3A and then, based on established principles of medicinal chemistry and structure-activity relationships (SAR) of related indole derivatives, offer a prospective analysis of how the N-propyl substituent may influence biological activity.
Biological Profile of Indole-3-carboxaldehyde (I3A)
Indole-3-carboxaldehyde, a metabolite of tryptophan, exhibits a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[3][4][5][6]
Anti-inflammatory Activity
I3A has demonstrated significant anti-inflammatory effects, primarily through its action as an agonist of the Aryl Hydrocarbon Receptor (AhR).[4] Activation of AhR in intestinal immune cells can stimulate the production of interleukin-22 (IL-22), which plays a crucial role in maintaining mucosal homeostasis and barrier function.[4]
Recent studies have elucidated that I3A can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and subsequent activation of the NLRP3 inflammasome.[4] In experimental colitis models, I3A was shown to reduce levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[7] Furthermore, it has been reported to suppress inflammatory responses and lipid accumulation in macrophages by activating the miR-1271-5p/HDAC9 signaling cascade, suggesting its potential in mitigating atherosclerosis.[5][6]
Signaling Pathway: I3A-Mediated Anti-inflammatory Response
Caption: I3A anti-inflammatory signaling pathway.
Antimicrobial Activity
I3A and its derivatives have been evaluated for their efficacy against a range of microbial pathogens. The parent compound itself has shown activity, but it is often used as a starting point for the synthesis of more potent agents, such as Schiff bases and hydrazones.[8][9] For example, Schiff base derivatives of I3A have been tested against Bacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureus, Aspergillus niger, and Candida albicans.[8]
Table 1: Antimicrobial Activity of Indole-3-carboxaldehyde Derivatives
| Derivative Class | Target Organism | Activity Metric (e.g., MIC) | Reference |
| Hydrazones | Staphylococcus aureus | MIC: 6.25-100 µg/mL | [9] |
| Hydrazones | Methicillin-resistant S. aureus (MRSA) | MIC: 6.25-100 µg/mL | [9] |
| Hydrazones | Escherichia coli | MIC: 6.25-100 µg/mL | [9] |
| Hydrazones | Bacillus subtilis | MIC: 6.25-100 µg/mL | [9] |
| Hydrazones | Candida albicans | MIC: 6.25-100 µg/mL | [9] |
| Semicarbazones | Staphylococcus aureus | MIC: 100-150 µg/mL | [10] |
| Semicarbazones | Bacillus subtilis | MIC: 100-150 µg/mL | [10] |
Note: MIC (Minimum Inhibitory Concentration) values are for a series of derivatives, not the parent I3A itself, which often shows weaker activity.
Anticancer Activity
The indole-3-carboxaldehyde scaffold is a key component in the design of novel anticancer agents.[11] While I3A itself may not be potently cytotoxic, its derivatives have shown promising activity against various cancer cell lines. The primary strategy involves modifying the aldehyde group or substituting the indole ring to enhance potency and selectivity. For instance, certain sulfonohydrazide derivatives of N-substituted I3A have demonstrated significant inhibitory activity against human breast cancer cell lines (MCF-7 and MDA-MB-468).[11]
Table 2: Anticancer Activity of an Indole-3-carboxaldehyde Derivative
| Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | Not Specified | 13.2 | [11] |
| MDA-MB-468 (Breast) | Not Specified | 8.2 | [11] |
Note: The IC50 values presented are for a derivative, highlighting the role of I3A as a foundational structure for more complex and potent molecules.
Antioxidant Activity
I3A and its analogues have been investigated for their ability to scavenge free radicals.[12] The parent molecule, with its N-H group, shows considerable antioxidant activity. However, modifications can either enhance or diminish this property. For example, N-acylation was found to result in negligible activity, while the subsequent coupling of aryl amines to the N-acyl group significantly enhanced antioxidant potential, in some cases surpassing that of the standard antioxidant butylated hydroxyanisole (BHA).[12]
Biological Profile of this compound: A Prospective Analysis
As of the latest literature review, there is no direct experimental data detailing the anti-inflammatory, antimicrobial, anticancer, or antioxidant activities of this compound. Its primary documentation is as a synthetic intermediate. However, we can infer potential changes in its biological profile based on the principles of structure-activity relationships.
The Impact of N-Alkylation
The introduction of an alkyl group, such as a propyl chain, at the N1 position of the indole ring fundamentally alters the molecule's properties:
-
Increased Lipophilicity: The propyl group is a non-polar, lipophilic moiety. Its addition will increase the overall lipophilicity of the molecule compared to I3A. This can have profound effects on its pharmacokinetic and pharmacodynamic properties, including:
-
Membrane Permeability: Enhanced lipophilicity may improve the molecule's ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater target engagement. In the context of antimicrobial activity, this could enhance its effectiveness against bacteria with lipid-rich cell walls.[13]
-
Solubility: Aqueous solubility is likely to decrease, which can impact formulation and bioavailability.
-
Protein Binding: Increased lipophilicity often leads to higher plasma protein binding, which can affect the free fraction of the drug available to exert its effect.
-
-
Loss of Hydrogen Bond Donor: The N-H proton of the indole ring in I3A can act as a hydrogen bond donor. This interaction is often crucial for binding to biological targets. Replacing the hydrogen with a propyl group eliminates this capability. This could:
-
Reduce or Alter Target Affinity: If the N-H hydrogen bond is critical for binding to a specific receptor or enzyme (e.g., certain kinases or polymerases), its removal would likely decrease or abolish activity.
-
Enhance Affinity for Other Targets: Conversely, the steric bulk of the propyl group and the removal of the hydrogen bond donor might favor binding to different, more hydrophobic pockets in other targets.
-
-
Metabolic Stability: The N-H bond in indoles can be a site for metabolic modification. N-alkylation can block this metabolic pathway, potentially increasing the compound's half-life in biological systems.
Hypothesized Biological Activity
-
Anti-inflammatory Activity: The activity of I3A is strongly linked to its role as an AhR agonist. The N-H is not typically considered essential for AhR binding; many potent AhR agonists are N-substituted. The increased lipophilicity of the N-propyl derivative might even enhance its interaction with the hydrophobic ligand-binding pocket of AhR. Therefore, it is plausible that This compound could retain or even exhibit enhanced AhR-mediated anti-inflammatory activity . Experimental validation is required.
-
Antimicrobial Activity: For antimicrobial agents, membrane interaction is key. The increased lipophilicity could enhance the N-propyl derivative's ability to disrupt bacterial membranes.[13] Thus, it may exhibit potentially improved antimicrobial activity , particularly against Gram-positive bacteria.
-
Anticancer Activity: The effect on anticancer activity is difficult to predict without a specific target. If cytotoxicity is mediated by DNA intercalation or inhibition of a specific enzyme where the N-H is crucial, the activity might be lost. However, if the mechanism involves disruption of cellular membranes or interaction with a hydrophobic pocket, the N-propyl derivative could show activity. Studies on N-substituted indolylchalcones have shown promising antitumor activity, suggesting that N-substitution is compatible with this biological effect.[14]
-
Antioxidant Activity: The antioxidant activity of I3A has been linked to the N-H proton.[12] Replacing it with a propyl group would likely diminish its direct free radical scavenging ability .
Comparative Summary and Future Directions
Table 3: Comparison of Indole-3-carboxaldehyde (I3A) and this compound
| Feature | Indole-3-carboxaldehyde (I3A) | This compound |
| N1-Substituent | -H | -CH₂CH₂CH₃ |
| Hydrogen Bond Donor at N1 | Yes | No |
| Lipophilicity | Moderate | Higher (Predicted) |
| Anti-inflammatory | Active (AhR agonist) | Potentially Active (Hypothesized) |
| Antimicrobial | Moderately Active (Scaffold) | Potentially Active (Hypothesized) |
| Anticancer | Active as a scaffold for derivatives | Activity is unknown, depends on the mechanism |
| Antioxidant | Active | Likely Reduced (Hypothesized) |
| Experimental Data | Extensive | Lacking |
The clear data gap for this compound underscores a significant opportunity for future research. A systematic evaluation of a series of N-alkyl indole-3-carboxaldehydes (including methyl, ethyl, propyl, and butyl derivatives) is warranted. Such a study would provide invaluable SAR data, clarifying the influence of alkyl chain length on various biological activities and validating the hypotheses presented in this guide.
Experimental Protocols
To facilitate such future investigations, here are standardized protocols for evaluating the key biological activities discussed.
Protocol 1: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (I3A and this compound) in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a sterile broth and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
References
-
Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., & Jamalis, J. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
-
MDPI. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI.
-
ResearchGate. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. ResearchGate.
-
Singh, P., & Kaur, M. (2010). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 45(10), 4589-4593.
-
Olgen, S., Altanlar, N., Karatayli, E., & Bozdayi, M. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C, 63(3-4), 215-220.
-
Melander, R. J., Zurawski, D. V., & Melander, C. (2018). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. ACS infectious diseases, 4(12), 1775–1783.
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Sayed, M. A., Barakat, A., & Ali, R. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42387–42398.
-
Khan, I., Ibrar, A., Abbas, N., & Ali, S. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ChemistrySelect, 5(11), 3298-3303.
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2009). Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. European Journal of Medicinal Chemistry, 44(10), 3995-4004.
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Jayasinghe, S. D., Weerasinghe, C. J., & Karunaratne, V. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules, 27(19), 6296.
-
Olgen, S., & Çoban, T. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Medical Principles and Practice, 17(5), 403-407.
-
Salman, A., Mahmoud, N., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99.
-
BenchChem. (2025). A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Derivatives. BenchChem.
-
Bingül, M., & Yilmaz, I. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering, 19(2), 318-325.
-
Zhang, W., Wei, X., & Li, J. (2022). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 23(21), 13346.
-
Sharma, A., Kumar, V., & Singh, T. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(6), e2200033.
-
Luo, W., Meng, J., & Yu, X. H. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263.
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
-
Luo, W., Meng, J., & Yu, X. H. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263.
-
Ashton, T. D., & Reeve, D. R. (2000). Synthesis and Structure-Activity Relationships of a Series of Novel Thiazoles as Inhibitors of aminoacyl-tRNA Synthetases. Journal of Medicinal Chemistry, 43(18), 3465-3474.
-
Li, Y., Wang, Y., & Zhang, H. (2023). Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models. Journal of Inflammation Research, 16, 5845–5864.
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole‐3‐Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR‐1271‐5p/HDAC9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-Aldehyde Reduces Inflammatory Responses and Restores Intestinal Epithelial Barrier Function Partially via Aryl Hydrocarbon Receptor (AhR) in Experimental Colitis Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar [semanticscholar.org]
A Comparative Spectroscopic Guide to N-Alkylated Indole-3-Carboxaldehydes for Drug Discovery Professionals
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, valued for its prevalence in bioactive natural products and its versatile synthetic accessibility.[1][2] Among its numerous derivatives, indole-3-carboxaldehyde serves as a critical intermediate for the synthesis of a wide array of pharmacologically active compounds. The strategic N-alkylation of this core structure offers a powerful tool to modulate the steric, electronic, and pharmacokinetic properties of the resulting molecules, thereby fine-tuning their biological activity.
This guide provides a comprehensive comparative spectral analysis of a homologous series of N-alkylated indole-3-carboxaldehydes, including the parent compound and its N-methyl, N-ethyl, and N-benzyl derivatives. We will delve into the nuances of their UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectra, offering field-proven insights into how N-alkylation impacts their spectroscopic signatures. This information is invaluable for researchers in confirming the successful synthesis of these compounds and in understanding their fundamental electronic and structural characteristics, which ultimately influence their behavior in biological systems.
The Rationale Behind N-Alkylation: A Gateway to Chemical Diversity
The nitrogen atom of the indole ring presents a prime location for chemical modification. The introduction of an alkyl group at this position can significantly alter the molecule's properties in several ways:
-
Steric Hindrance: The size of the alkyl group can influence the molecule's ability to interact with biological targets, potentially enhancing selectivity.
-
Electronic Effects: Alkyl groups are weakly electron-donating, which can subtly modify the electron density of the indole ring system, impacting its reactivity and spectroscopic properties.
-
Solubility and Lipophilicity: N-alkylation generally increases the lipophilicity of the indole derivative, which can affect its solubility, membrane permeability, and overall pharmacokinetic profile.
Understanding how these modifications are reflected in the compound's spectra is a fundamental aspect of its characterization and is crucial for quality control and for establishing structure-activity relationships (SAR).
Experimental Section: Synthesis and Spectroscopic Analysis
To ensure the integrity of our comparative analysis, a consistent and reproducible synthetic and analytical workflow is paramount. The following protocols are designed to be self-validating, providing clear checkpoints for the successful synthesis and purification of the target compounds.
Synthesis of N-Alkylated Indole-3-Carboxaldehydes
The N-alkylation of indole-3-carboxaldehyde can be reliably achieved through a nucleophilic substitution reaction. The indole nitrogen is first deprotonated with a suitable base to form the corresponding anion, which then acts as a nucleophile, attacking an alkyl halide.
Materials:
-
Indole-3-carboxaldehyde
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Methyl iodide, Ethyl bromide, Benzyl bromide (or other suitable alkyl halides)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-3-carboxaldehyde (1.0 equivalent) and potassium hydroxide (2.0 equivalents) in dimethyl sulfoxide (DMSO).
-
Stirring: Stir the solution at room temperature. The progress of the deprotonation can be monitored by the color change of the solution.
-
Addition of Alkyl Halide: Slowly add the corresponding alkyl halide (2.0 equivalents) to the reaction mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate).
-
Characterization: Characterize the purified products by ¹H NMR, ¹³C NMR, UV-Vis, and fluorescence spectroscopy.
Caption: Synthetic workflow for N-alkylation of indole-3-carboxaldehyde.
Spectroscopic Analysis Protocols
UV-Vis Spectroscopy:
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade methanol.
-
Procedure: Prepare solutions of each compound in methanol at a concentration of approximately 10 µM. Record the absorption spectra from 200 to 400 nm.
Fluorescence Spectroscopy:
-
Instrumentation: A standard spectrofluorometer.
-
Solvent: Spectroscopic grade methanol.
-
Procedure: Use the same solutions prepared for UV-Vis analysis. Determine the optimal excitation wavelength from the absorption spectra and record the emission spectra.
NMR Spectroscopy:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Prepare samples by dissolving 5-10 mg of each compound in approximately 0.7 mL of the deuterated solvent. Record ¹H and ¹³C NMR spectra.
Caption: Workflow for the spectroscopic analysis of synthesized compounds.
Comparative Spectral Data and Interpretation
The following sections present a detailed comparison of the spectroscopic data for indole-3-carboxaldehyde and its N-alkylated derivatives.
UV-Vis Absorption Spectroscopy
The UV-Vis spectra of indole derivatives are characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π-π* transitions within the indole chromophore. The position and intensity of these bands are sensitive to substitution on the indole ring.
| Compound | R-Group | λmax (nm) in Methanol |
| 1 | H | ~244, ~260, ~300[3] |
| 2 | Methyl | Data not available in a comparable format |
| 3 | Ethyl | Data not available in a comparable format |
| 4 | Benzyl | Data not available in a comparable format |
Interpretation:
Fluorescence Spectroscopy
Indole and its derivatives are well-known for their fluorescent properties, which are highly sensitive to the local environment.[4] This sensitivity makes them valuable as fluorescent probes in biological studies.
| Compound | R-Group | Excitation λmax (nm) | Emission λmax (nm) |
| 1 | H | ~300 | Solvent dependent |
| 2 | Methyl | Data not available | Data not available |
| 3 | Ethyl | Data not available | Data not available |
| 4 | Benzyl | Data not available | Data not available |
Interpretation:
The fluorescence of indole derivatives is known to be significantly affected by solvent polarity.[4][5] In polar solvents, a larger Stokes shift (the difference between the absorption and emission maxima) is typically observed due to the relaxation of the solvent molecules around the excited state dipole of the fluorophore.[5] N-alkylation is expected to influence the fluorescence properties by altering the electron density and steric environment of the indole ring. However, a systematic, comparative study of the fluorescence of N-alkylated indole-3-carboxaldehydes is lacking in the current literature, presenting an opportunity for further research.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of the protons and carbons in the indole ring are highly diagnostic and provide a clear indication of successful N-alkylation.
Comparative ¹H NMR Data (in CDCl₃, δ in ppm):
| Proton | Indole-3-carboxaldehyde | N-Methyl-indole-3-carboxaldehyde | N-Ethyl-indole-3-carboxaldehyde | N-Benzyl-indole-3-carboxaldehyde |
| CHO | ~10.08 | ~10.01 | ~10.01 | ~10.01 |
| H-2 | ~7.86 | ~7.69 | ~7.75 | ~7.72 |
| H-4 | ~8.35 | ~8.35 | ~8.31 | ~8.33 |
| H-5 | ~7.35 | ~7.42 | ~7.38 | ~7.35 |
| H-6 | ~7.35 | ~7.42 | ~7.38 | ~7.35 |
| H-7 | ~7.45 | ~7.42 | ~7.34 | ~7.35 |
| N-H | ~8.79 | - | - | - |
| N-CH₂/CH₃ | - | ~3.90 (s, 3H) | ~4.24 (q, 2H) | ~5.37 (s, 2H) |
| CH₂-CH₃ | - | - | ~1.56 (t, 3H) | - |
| Benzyl-H | - | - | - | ~7.35 (m, 3H), ~7.19 (m, 2H) |
Data compiled from multiple sources.[6]
Comparative ¹³C NMR Data (in CDCl₃, δ in ppm):
| Carbon | Indole-3-carboxaldehyde | N-Methyl-indole-3-carboxaldehyde | N-Ethyl-indole-3-carboxaldehyde | N-Benzyl-indole-3-carboxaldehyde |
| CHO | ~185.34 | ~184.43 | ~184.47 | ~184.62 |
| C-2 | ~135.75 | ~125.29 | ~125.50 | ~125.53 |
| C-3 | ~118.38 | ~118.09 | ~118.14 | ~118.53 |
| C-3a | ~124.39 | ~124.04 | ~137.02 | ~137.48 |
| C-4 | ~123.04 | ~122.94 | ~122.89 | ~123.09 |
| C-5 | ~121.88 | ~122.04 | ~122.13 | ~122.19 |
| C-6 | ~120.55 | ~122.04 | ~122.13 | ~122.19 |
| C-7 | ~111.70 | ~109.87 | ~109.98 | ~110.35 |
| C-7a | ~136.79 | ~137.90 | ~137.55 | ~138.43 |
| N-CH₂/CH₃ | - | ~33.69 | ~41.89 | ~50.95 |
| CH₂-CH₃ | - | - | ~15.05 | - |
| Benzyl-C | - | - | - | ~135.30, ~129.14, ~128.41, ~127.23 |
Data compiled from multiple sources.[6]
Interpretation of NMR Data:
-
Disappearance of the N-H Proton: The most definitive evidence of successful N-alkylation in the ¹H NMR spectrum is the disappearance of the broad singlet corresponding to the N-H proton, which is typically observed at a high chemical shift (around 8.8 ppm in CDCl₃) in the parent indole-3-carboxaldehyde.[6]
-
Appearance of N-Alkyl Protons: Concurrently, new signals corresponding to the protons of the newly introduced alkyl group will appear. For the N-methyl derivative, a singlet around 3.90 ppm is observed. For the N-ethyl derivative, a quartet around 4.24 ppm and a triplet around 1.56 ppm are characteristic. For the N-benzyl derivative, a singlet for the benzylic protons appears around 5.37 ppm, in addition to the signals for the aromatic protons of the benzyl group.[6]
-
Shifts in the Indole Ring Protons: N-alkylation also induces subtle but consistent shifts in the chemical shifts of the indole ring protons. Generally, the protons of the pyrrole ring (H-2) and the benzene ring are slightly shielded (shifted to a lower ppm value) upon N-alkylation.
-
Changes in ¹³C NMR: In the ¹³C NMR spectrum, the most notable change is the appearance of new signals for the alkyl carbons. The chemical shifts of the indole ring carbons are also affected, with C-2 and C-7a showing noticeable changes upon N-alkylation. The aldehyde carbon (CHO) also experiences a slight upfield shift.[6]
Conclusion and Future Outlook
This guide has provided a comparative overview of the spectral properties of N-alkylated indole-3-carboxaldehydes, highlighting the key changes observed upon N-alkylation. The NMR data, in particular, offers a robust and unambiguous method for confirming the successful synthesis of these important drug discovery intermediates.
While the impact of N-alkylation on UV-Vis and fluorescence spectra is anticipated, a lack of systematic, comparative studies in the literature presents a clear gap. Such studies would be highly valuable in further understanding the photophysical properties of these compounds and could aid in the development of novel fluorescent probes for biological applications.
For researchers in the field of drug development, a thorough understanding of the spectroscopic characteristics of their synthesized compounds is not merely a matter of routine characterization. It is a fundamental step in ensuring the quality and purity of their materials and in building a solid foundation for the interpretation of biological data and the rational design of new and more effective therapeutic agents.
References
-
Huisman, G. W., & Gray, H. B. (2011). UV − visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid, and the product of the reaction of indole-3-acetaldehyde with xanthine oxidase. Biochemistry, 50(15), 3134-3140. [Link]
-
Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-744. [Link]
-
Palladino, P., et al. (2024). A colorimetric assay for the detection of indole-3-carbaldehyde in food matrices. Food Chemistry Advances, 4, 100643. [Link]
-
Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic & Biomolecular Chemistry. [Link]
-
Singh, G., & Singh, P. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. Archiv der Pharmazie, 355(5), e2200033. [Link]
-
Ahmad, I., et al. (2023). Preparation and characterization of poly(indole-3-carboxaldehyde) film at the glassy carbon surface. Journal of Solid State Electrochemistry, 27(1), 225-236. [Link]
-
Sun, M., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and photobiology, 25(1), 3-9. [Link]
- Valeur, B. (2012).
-
Oladipo, A. O., et al. (2020). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), 7(10), 112-117. [Link]
-
Evident. (n.d.). Solvent Effects on Fluorescence Emission. Olympus. [Link]
-
Li, Y., et al. (2022). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Horticulturae, 8(11), 1026. [Link]
Sources
A Comparative Guide to the In Vitro Evaluation of 1-Substituted Indole-3-Carbaldehyde Derivatives
Introduction: The Indole Scaffold as a Privileged Motif in Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3] Within this class, indole-3-carbaldehyde serves as a particularly versatile precursor for synthesizing molecules with significant therapeutic potential.[4][5]
Modification at the N-1 position of the indole ring, such as the addition of a propyl group to create 1-Propyl-1H-indole-3-carbaldehyde, is a key strategy for modulating a compound's physicochemical properties. This substitution can influence lipophilicity, metabolic stability, and steric interactions with target proteins, thereby fine-tuning biological activity. This guide provides a comparative overview of the in vitro performance of N-substituted indole-3-carbaldehyde derivatives, focusing on their anticancer and antimicrobial activities, and details the robust experimental methodologies required for their evaluation.
Comparative Analysis of Biological Activity
While extensive data specifically for this compound derivatives are emerging, the broader class of N-substituted and other indole-3-carbaldehyde derivatives has been widely studied. The data presented below serve as a benchmark for evaluating new analogs, including the 1-propyl series.
Anticancer and Cytotoxic Potential
Derivatives of indole-3-carbaldehyde have demonstrated potent cytotoxic effects across a range of human cancer cell lines.[6] Their mechanisms often involve inducing programmed cell death (apoptosis), arresting the cell cycle, and inhibiting critical enzymes like topoisomerases or protein kinases.[6][7][8] The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying this activity, representing the concentration required to inhibit 50% of cell growth.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Selected Indole-3-Carbaldehyde Derivatives
| Compound ID/Class | MCF-7 (Breast) | MDA-MB-468 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
|---|---|---|---|---|---|
| Indole-thiosemicarbazones | Variable | Not Reported | Good Activity | Good Activity | [9] |
| 4-nitro-indole-3-carboxaldehyde | Not Reported | Not Reported | Active | Not Reported | [10] |
| Sulfonohydrazide Derivative (5f) | 13.2 µM | 8.2 µM | Not Reported | Not Reported | [11] |
| Ursolic Acid Derivative (5f) | Not Reported | Not Reported | Not Reported | 0.91 µM | [8] |
| 5-Nitroindole Derivatives | Not Reported | Not Reported | Not Reported | Not Reported |[12] |
Note: This table compiles data from multiple studies on different indole derivatives to provide a comparative landscape. "Variable" or "Good Activity" indicates that the source reported positive results without specifying IC₅₀ values in the abstract.
Antimicrobial Efficacy
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole-based compounds, including hydrazone and semicarbazone derivatives of indole-3-carbaldehyde, have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.[13][14][15] The key metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible microbial growth.
Table 2: Comparative Antimicrobial Activity (MIC) of Selected Indole-3-Carbaldehyde Derivatives
| Compound ID/Class | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
|---|---|---|---|---|---|
| Semicarbazone (Compound 1) | 100 µg/mL | 100 µg/mL | >150 µg/mL | Not Reported | [16] |
| Semicarbazone (Compound 2) | 150 µg/mL | 150 µg/mL | >150 µg/mL | Not Reported | [16] |
| Indole Hydrazones (General) | 6.25-100 mg/ml* | 6.25-100 mg/ml* | 6.25-100 mg/ml* | 6.25-100 mg/ml* |[13] |
*Note: The reference indicates a broad range of activity for a series of compounds against multiple strains, including MRSA.[13]
Mechanistic Insights: How Indole Derivatives Exert Their Effects
Understanding the mechanism of action is crucial for rational drug design. Many cytotoxic indole derivatives function by triggering the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute cell death.
Caption: Intrinsic apoptosis pathway often targeted by cytotoxic agents.
Essential In Vitro Experimental Protocols
The trustworthiness of any comparative guide rests on the robustness of its underlying experimental data. The following protocols are standard, self-validating workflows for assessing the biological activity of novel chemical entities like this compound derivatives.
General Workflow for In Vitro Screening
The process of evaluating a new compound follows a logical progression from broad screening to more detailed mechanistic studies. This ensures that resources are focused on the most promising candidates.
Caption: A typical workflow for in vitro compound evaluation.
Protocol 1: Cell Viability Assessment via MTT Assay
This colorimetric assay is a widely accepted method for measuring the cytotoxic effect of a compound on proliferative cells.[8] It relies on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.
Causality Behind Choices:
-
Cell Seeding Density: Must be optimized to ensure cells are in the exponential growth phase during the experiment. Too few cells lead to weak signal; too many can lead to nutrient depletion and non-drug-related cell death.
-
Serum Concentration: Serum contains growth factors essential for cell proliferation. It is maintained to mimic physiological conditions.
-
DMSO Concentration: The test compound is typically dissolved in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the well must be kept low (typically <0.5%) as it is toxic to cells at higher concentrations.
-
Incubation Time: A 48-72 hour incubation is standard to allow the compound enough time to exert its effect on cell division and viability.
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in growth medium from a concentrated DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells containing medium with the same final DMSO concentration and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Antimicrobial Susceptibility via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[13] It is a quantitative technique that provides a precise measure of antimicrobial potency.
Causality Behind Choices:
-
Bacterial Inoculum: The concentration of bacteria must be standardized (typically to 5 x 10⁵ CFU/mL) to ensure reproducibility. A higher inoculum can overwhelm the compound, leading to falsely high MIC values.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium as its composition is well-defined and has minimal effect on antibiotic activity.
-
Positive and Negative Controls: A "growth control" well (bacteria, no compound) ensures the bacteria are viable, while a "sterility control" well (broth, no bacteria) confirms the medium is not contaminated.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in cation-adjusted MHB. The typical volume is 50 µL per well.
-
Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus) overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound, bringing the total volume to 100 µL. This dilutes the compound by half, which must be accounted for in the final concentration calculation.
-
Controls: Include a positive control (bacteria in broth) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Conclusion and Future Outlook
The in vitro data for the broader class of indole-3-carbaldehyde derivatives strongly suggest their potential as scaffolds for developing new anticancer and antimicrobial agents.[13][17] N-alkylation, as exemplified by the 1-propyl group, offers a promising avenue for optimizing activity and drug-like properties. The protocols detailed herein provide a robust framework for the systematic evaluation of these new chemical entities. Future studies should focus on synthesizing a library of this compound derivatives and subjecting them to this rigorous in vitro screening cascade. Promising candidates can then be advanced to more complex studies, including mechanism of action elucidation, in vivo efficacy models, and ADME/Tox profiling, to fully assess their therapeutic potential.
References
- Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines - Benchchem.
- Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs - ResearchG
- carboxaldehyde in Cancer Research: Detailed Applic
- Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II)
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH.
- Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - Semantic Scholar.
- Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv
- Indole-3-carboxaldehyde - Chem-Impex.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
- Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity | Journal of Medicinal Chemistry - ACS Public
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.
- Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC - NIH.
- Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central.
- Synthesis of Medicinally Important Indole Deriv
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar.
- Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives - ResearchG
- (PDF)
- Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - MDPI.
- Synthesis and biological evalu
- The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Propyl Pivot: A Comparative Guide to the Structure-Activity Relationship of N-Propyl Indole Compounds
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a vast array of biologically active molecules. Among these, N-alkyl indole derivatives have demonstrated significant therapeutic potential, acting on a range of biological targets. The length and nature of the N-alkyl substituent are critical determinants of potency and selectivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-propyl indole compounds, offering insights into how the propyl group influences their interaction with key biological systems, particularly the cannabinoid and serotonin receptors. We will delve into the causal factors behind experimental choices and provide detailed, validated protocols to empower your research and development efforts.
The Significance of the N-Propyl Group: A Balancing Act of Lipophilicity and Steric Hindrance
The N-propyl group, a three-carbon alkyl chain, occupies a unique position in the SAR of many indole-based compounds. Its influence is a delicate interplay between increasing lipophilicity, which can enhance membrane permeability and receptor binding, and the introduction of steric bulk, which can modulate receptor subtype selectivity.
Cannabinoid Receptor Modulation: The "Sweet Spot" for Selectivity
In the realm of synthetic cannabinoids, the N-alkyl substituent on the indole core is a key pharmacophoric element. Studies have shown that the length of this alkyl chain significantly impacts binding affinity for both the CB1 and CB2 receptors. While longer chains, such as pentyl or hexyl, often lead to high potency at both receptors, the N-propyl group can confer a degree of selectivity.
For instance, in a series of C3-naphthyl indole analogs, replacing an ethyl group with a propyl group at the N1 position resulted in a nearly 20-fold increase in binding affinity for the human CB2 receptor, while the affinity for the CB1 receptor remained low[1][2]. This suggests that the propyl chain provides a favorable hydrophobic interaction within the CB2 receptor binding pocket without the excessive bulk that might be detrimental to CB1 binding in this particular scaffold. High-affinity binding to both CB1 and CB2 receptors generally necessitates an alkyl chain of at least three carbons[3]. However, optimal binding is often observed with a five-carbon side chain[3]. Extending the chain to a heptyl group leads to a significant drop in binding affinity at both receptors[3].
Serotonin Receptor Interactions: Fine-Tuning Functional Activity
N-propyl indole derivatives have also been investigated as modulators of serotonin (5-HT) receptors, which are implicated in a wide range of neurological disorders. The N-propyl group can influence both the binding affinity and the functional activity (agonist, antagonist, or partial agonist) of these compounds. For example, in a series of N1-azinylsulfonyl-1H-indoles, compounds with an N-propyl substituent displayed significantly lower affinity for the 5-HT6 receptor compared to analogs with no alkyl substituent[4]. This highlights the sensitivity of the 5-HT6 receptor binding pocket to steric bulk at this position.
The 5-HT2A receptor, a key target for psychedelic drugs and atypical antipsychotics, is also sensitive to N-alkylation of indole-based ligands. The activation of the 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events[5][6][7].
Comparative Performance Data of N-Propyl Indole Derivatives
To provide a clear, objective comparison, the following tables summarize key biological data for N-propyl indole compounds and their analogs, targeting cannabinoid and serotonin receptors.
Table 1: Comparative Cannabinoid Receptor Binding Affinities of N-Alkyl Indole Analogs
| Compound ID | N-Alkyl Group | CB1 Ki (nM) | CB2 Ki (nM) | CB1/CB2 Selectivity Ratio | Reference |
| JWH-071 | Ethyl | >1000 | 54.5 | >18 | [1][2] |
| JWH-072 | Propyl | >1000 | 3.0 | >333 | [1][2] |
| JWH-015 | Butyl | 383 | 13.8 | 27.8 | [3] |
| JWH-018 | Pentyl | 9.0 | 2.94 | 3.06 | [3] |
| JWH-019 | Hexyl | 21.0 | 4.0 | 5.25 | [3] |
| JWH-007 | Heptyl | 143 | 29.4 | 4.86 | [3] |
Table 2: Comparative 5-HT6 Receptor Binding Affinities of N-Substituted Indoles
| Compound ID | N1-Substituent | 5-HT6 Ki (nM) | Reference |
| Analog 1 | H | 12 | [4] |
| Analog 2 | n-Propyl | 247 | [4] |
| Analog 3 | n-Butyl | 219 | [4] |
Experimental Protocols: A Foundation for Reproducible Research
The following protocols provide detailed, step-by-step methodologies for key experiments used to characterize the activity of N-propyl indole compounds. These protocols are designed to be self-validating systems, ensuring the trustworthiness of your results.
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the CB1 and CB2 cannabinoid receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from CHO-K1 cells)
-
[3H]CP55,940 (radioligand)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Test compounds (N-propyl indole derivatives and analogs)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Thaw cell membranes on ice.
-
Prepare serial dilutions of test compounds and the non-specific binding control in binding buffer.
-
Dilute [3H]CP55,940 in binding buffer to the desired final concentration (typically around 0.5 nM).
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of test compound dilution.
-
50 µL of diluted [3H]CP55,940.
-
50 µL of cell membrane suspension (protein concentration to be optimized, typically 10-20 µ g/well ).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) pre-soaked in wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)
This protocol measures the ability of test compounds to act as agonists or antagonists at the 5-HT2A receptor by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test compounds (N-propyl indole derivatives).
-
Reference agonist (e.g., serotonin).
-
Reference antagonist (e.g., ketanserin).
-
96-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Seed HEK293-5HT2A cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer (typically 2-5 µM).
-
Remove the cell culture medium and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds, reference agonist, and reference antagonist in assay buffer.
-
-
Agonist Mode:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject 25 µL of the test compound or reference agonist into each well and continue to record fluorescence for 2-3 minutes.
-
-
Antagonist Mode:
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of the test compound or reference antagonist dilution to each well and incubate for 15-30 minutes at 37°C.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject 25 µL of the reference agonist (at its EC80 concentration) into each well and continue to record fluorescence for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
For agonist mode, plot ΔF against the logarithm of the compound concentration to determine EC50 values.
-
For antagonist mode, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine IC50 values.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of N-propyl indole compounds on cell lines.
Materials:
-
Target cell line (e.g., cancer cell line).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Test compounds.
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Conclusion: The N-Propyl Indole Moiety as a Versatile Tool in Drug Discovery
The N-propyl group on the indole scaffold is a critical determinant of biological activity, offering a means to fine-tune potency and selectivity. In the context of cannabinoid receptor modulation, it can provide a favorable balance for achieving CB2 selectivity. For serotonin receptors, its steric and electronic contributions can significantly alter ligand-receptor interactions. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with N-propyl indole compounds. By understanding the nuances of their structure-activity relationships, we can more effectively design and develop novel therapeutics with improved efficacy and safety profiles.
References
-
Bońka, R., et al. (2018). N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. ACS Chemical Neuroscience, 9(5), 1083–1096. [Link]
-
Manera, C., et al. (2021). The Spicy Story of Cannabimimetic Indoles. Molecules, 26(20), 6246. [Link]
-
Aung, M. M., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB1 and CB2 receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. [Link]
-
Huffman, J. W., et al. (2003). 1-Pentyl-3-phenylacetylindoles, a new class of cannabimimetic indoles. Bioorganic & Medicinal Chemistry Letters, 13(1), 89-92. [Link]
-
Valenzano, K. J., et al. (2005). L-768242: a high-affinity, subtype-selective cannabinoid CB2 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 312(1), 349-357. [Link]
-
Showalter, V. M., et al. (1996). Comparative Receptor Binding Analyses of Cannabinoid Agonists and Antagonists. Journal of Pharmacology and Experimental Therapeutics, 278(3), 989-999. [Link]
-
Basak, S. C., et al. (2011). Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current Computer-Aided Drug Design, 7(2), 98-108. [Link]
-
Zeilinger, M., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11164–11172. [Link]
-
Catani, M. V., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors: Methods and Protocols (pp. 43-52). Humana Press, New York, NY. [Link]
-
Melis, M., et al. (2023). Cannabinoid CB1 Receptors Are Expressed in a Subset of Dopamine Neurons and Underlie Cannabinoid-Induced Aversion, Hypoactivity, and Anxiolytic Effects in Mice. Journal of Neuroscience, 43(3), 438-454. [Link]
-
Penoni, A., et al. (2017). A novel synthesis of N-hydroxy-3-aroylindoles and 3-aroylindoles. Organic & Biomolecular Chemistry, 15(4), 849-856. [Link]
-
González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]
-
Wang, L., et al. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. Molecules, 25(21), 5049. [Link]
-
Soethoudt, M., et al. (2017). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Molecules, 22(12), 2093. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved January 17, 2026, from [Link]
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]
-
Sharma, R., et al. (2022). Insilico Investigation of Terpenoid efficacy on Cannabinoid Receptors using QSAR models and fragment based pharmacophore modelling. bioRxiv. [Link]
-
Penoni, A., et al. (2016). Synthesis of different 3-aroylindoles and 3-heteroaroylindoles. ResearchGate. [Link]
-
Moreno-Sanz, G., et al. (2022). Modulation of type 1 cannabinoid receptor activity by cannabinoid by-products from Cannabis sativa and non-cannabis phytomolecules. Frontiers in Pharmacology, 13, 979557. [Link]
-
Wikipedia. (2023). 5-HT2A receptor. [Link]
-
Roth, B. L. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology (pp. 121-140). CRC Press/Taylor & Francis. [Link]
Sources
- 1. The Spicy Story of Cannabimimetic Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Propyl-1H-indole-3-carbaldehyde
Introduction
1-Propyl-1H-indole-3-carbaldehyde is a valuable substituted indole derivative, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for molecules with diverse biological activities. The N-propyl group modulates the lipophilicity and steric profile of the molecule, which can significantly influence its interaction with biological targets. Consequently, efficient and scalable access to this building block is of paramount importance to researchers in drug development and organic synthesis.
This guide provides an in-depth comparison of the primary synthetic strategies for preparing this compound. We will dissect two convergent approaches, analyzing their underlying mechanisms, experimental protocols, and relative merits in terms of yield, scalability, and practicality.
Strategic Analysis: Two Convergent Pathways
The synthesis of this compound can be logically approached from two distinct, convergent strategies:
-
Strategy A: Beginning with the N-propylation of the indole nucleus, followed by formylation at the C3 position.
-
Strategy B: Initial formylation of indole at the C3 position, followed by N-propylation.
The choice between these strategies is dictated by factors such as starting material availability, reaction selectivity, and overall efficiency. This guide will explore the nuances of each pathway to inform your synthetic planning.
Caption: Convergent synthetic strategies to the target molecule.
Strategy A: N-Propylation Followed by C3-Formylation
This approach first modifies the nitrogen of the indole ring and then introduces the aldehyde functionality. The key advantage here is that the N-propylation step often proceeds in high yield, and the subsequent formylation on the electron-rich N-alkyl indole is typically very efficient.
Step 1: N-Propylation of Indole
The N-alkylation of indole is a well-established transformation. Classical conditions involve the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by quenching with an alkyl halide.[1] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is standard, as it effectively solvates the sodium cation and promotes the reaction.[2]
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the weakly acidic indole N-H (pKa ≈ 17). NaH is ideal as it forms the indolide anion and gaseous H₂, driving the reaction forward.
-
DMF/THF: These polar aprotic solvents are crucial. They possess high dielectric constants to dissolve the ionic intermediates but do not have acidic protons that would quench the base or the indolide anion. DMF, in particular, is excellent for SN2 reactions.[1]
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous DMF (or THF) to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of indole (1.0 eq.) in anhydrous DMF dropwise to the NaH slurry. Stir for 30-60 minutes at 0 °C, allowing for the evolution of hydrogen gas to cease.
-
Add 1-bromopropane (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting indole is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 1-propyl-1H-indole.
Step 2: C3-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the cornerstone of indole-3-carbaldehyde synthesis.[3] It employs a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl₃), to act as a mild electrophile for the formylation of electron-rich aromatic rings.[4][5] The N-propylindole synthesized in the previous step is an excellent substrate for this reaction due to the electron-donating nature of the N-alkyl group, which further activates the C3 position for electrophilic attack.
Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent) from POCl₃ and DMF. The indole's C3 position then attacks this electrophile, leading to an iminium intermediate. Subsequent hydrolysis during aqueous workup furnishes the final aldehyde product.[6]
Caption: Vilsmeier-Haack reaction workflow.
-
In a flame-dried, three-necked flask under an inert atmosphere, place anhydrous DMF (4.0 eq.).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-propyl-1H-indole (1.0 eq.) in anhydrous DMF dropwise to the pre-formed reagent, keeping the temperature below 10 °C.
-
After the addition is complete, warm the mixture to 35-40 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Basify the resulting aqueous solution to pH 9-11 by the slow addition of aqueous sodium hydroxide solution (e.g., 30% w/v).
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallization from ethanol or purification by column chromatography can be performed if necessary.
Strategy B: C3-Formylation Followed by N-Propylation
This alternative strategy first establishes the C3-aldehyde functionality on the parent indole ring and subsequently introduces the N-propyl group. This route can be advantageous if indole-3-carbaldehyde is a readily available starting material.
Step 1: C3-Formylation of Indole
The Vilsmeier-Haack formylation of unsubstituted indole is a classic, high-yielding reaction. The procedure is well-documented and optimized, often providing indole-3-carbaldehyde in excellent purity and near-quantitative yields.[7]
A highly reliable procedure has been published in Organic Syntheses, which consistently provides high yields.[7]
-
Cool anhydrous DMF (4.4 eq.) in a three-necked flask to 0 °C.
-
Slowly add POCl₃ (1.1 eq.) over 30 minutes, keeping the temperature below 10 °C.
-
Add a solution of indole (1.0 eq.) in DMF (1.5 eq.) over 1 hour, maintaining the temperature below 10 °C.
-
Warm the mixture to 35 °C and stir for 1 hour.
-
Add crushed ice to the resulting paste, followed by careful neutralization and basification with a concentrated NaOH solution.
-
Heat the mixture to boiling, then cool to allow for precipitation.
-
Filter the solid, wash with water, and dry to obtain indole-3-carbaldehyde. Yields are typically reported to be around 97%.[7]
Step 2: N-Propylation of Indole-3-carbaldehyde
The N-propylation of indole-3-carbaldehyde follows a similar protocol to the N-alkylation of indole itself. However, the presence of the electron-withdrawing aldehyde group at C3 increases the acidity of the N-H proton, potentially allowing for the use of milder bases. Nevertheless, NaH remains a reliable choice.[8]
-
To a suspension of NaH (1.2 eq., 60% dispersion) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole-3-carbaldehyde (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add 1-bromopropane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Quench the reaction with cold water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Alternative Route: Lithiation-Formylation
For certain substrates, particularly those sensitive to the acidic conditions of the Vilsmeier-Haack reaction, a lithiation-formylation sequence can be a powerful alternative. This method involves the deprotonation of the indole ring with a strong organolithium base, followed by quenching the resulting anion with an electrophilic formylating agent like DMF.[9]
For 1-propyl-1H-indole, direct lithiation is complicated by the potential for deprotonation at the C2 position. However, if a directing group is present or if a halogen-lithium exchange is employed, this can be a viable method.[10] Given the efficiency of the Vilsmeier-Haack reaction on N-alkylindoles, this method is generally considered less direct for this specific target molecule but remains an important tool in the synthetic chemist's arsenal for more complex indole derivatives.
Performance Comparison
| Parameter | Strategy A (N-Propylation first) | Strategy B (Formylation first) | Comments |
| Overall Yield | High | Very High | Strategy B often has a slight edge due to the exceptionally high yield of the initial formylation of indole.[7] |
| Reagents & Cost | Indole, 1-bromopropane, NaH, POCl₃, DMF | Indole, POCl₃, DMF, NaH, 1-bromopropane | Reagents are largely identical and readily available for both routes. |
| Scalability | Good | Excellent | The Vilsmeier-Haack reaction on indole is well-established on a large scale. N-alkylation can sometimes present challenges with exothermic control on a very large scale. |
| Ease of Purification | Intermediate purification of 1-propylindole (an oil) is required. | Intermediate purification of indole-3-carbaldehyde (a solid) is straightforward. | Working with a crystalline intermediate in Strategy B can be advantageous for purification. |
| Substrate Scope | Formylation is generally high-yielding on various N-alkyl indoles. | N-alkylation of indole-3-carbaldehyde is generally efficient. | Both strategies are robust and widely applicable. |
| Safety | Requires handling of pyrophoric NaH and corrosive POCl₃. | Requires handling of pyrophoric NaH and corrosive POCl₃. | Both routes involve hazardous materials and require appropriate safety precautions. |
Conclusion and Recommendation
Both Strategy A and Strategy B represent viable and effective pathways for the synthesis of this compound.
Strategy B (Formylation then N-propylation) is often preferred for its operational simplicity and potentially higher overall yield. The first step, the Vilsmeier-Haack formylation of indole, is a remarkably efficient and high-yielding reaction that produces a stable, crystalline intermediate (indole-3-carbaldehyde) that is easily purified.[7] The subsequent N-alkylation is also typically straightforward.
Strategy A (N-propylation then formylation) is also an excellent choice. While it involves the purification of an intermediate oil (1-propyl-1H-indole), the subsequent Vilsmeier-Haack reaction is highly efficient. This strategy may be particularly advantageous if a library of different C3-functionalized 1-propylindoles is desired, as 1-propyl-1H-indole can serve as a common precursor.
Ultimately, the optimal route will depend on the specific laboratory capabilities, scale of the synthesis, and whether indole or indole-3-carbaldehyde is a more convenient starting material. For a direct, large-scale synthesis of the title compound, Strategy B is highly recommended due to its robust and well-documented initial step.
References
-
Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. ([Link])
-
Formylation - Common Conditions. Organic Chemistry Portal. ([Link])
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Journal of Chemical and Pharmaceutical Research. ([Link])
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. ([Link])
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. ([Link])
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. ([Link])
- US7067676B2 - N-alkylation of indole derivatives.
-
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. ([Link])
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. ([Link])
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. ([Link])
-
The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central. ([Link])
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. ([Link])
-
indole-3-aldehyde. Organic Syntheses. ([Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. ([Link])
-
Vilsmeier-Haack Reaction. Chemistry Steps. ([Link])
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. ([Link])
- US3012040A - Process for n-alkylation of indoles.
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. ([Link])
-
The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. Thieme. ([Link])
-
Vilsmeier–Haack reaction. Wikipedia. ([Link])
-
Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. ResearchGate. ([Link])
-
Highly Efficient and Selective N-Formylation of Amines with CO2 and H2 Catalyzed by Porous Organometallic Polymers. PubMed. ([Link])
-
Catalytic systems for N‐formylation. (a) Previous work: different ionic... ResearchGate. ([Link])
-
Synthesis of N‐propargyl‐indole‐3‐carbaldehyde derivatives 2a,b.. ResearchGate. ([Link])
-
Facile and highly efficient N-formylation of amines using a catalytic amount of iodine under solvent-free conditions. ResearchGate. ([Link])
-
7-indolinecarboxaldehyde. Organic Syntheses. ([Link])
Sources
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 9. Formylation - Common Conditions [commonorganicchemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Cytotoxicity of 1-Propyl-1H-indole-3-carbaldehyde Analogs
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its unique electronic properties and structural versatility make it a fertile ground for the development of novel therapeutic agents, particularly in oncology.[2] Several indole-based drugs, such as panobinostat and sunitinib, have already been approved for clinical use, underscoring the scaffold's significance.[1] This guide focuses on a specific, promising subclass: 1-Propyl-1H-indole-3-carbaldehyde and its synthetic analogs.
Our objective is to provide an in-depth comparison of the cytotoxic performance of newly synthesized analogs derived from this parent structure. We will delve into the rationale behind their design, present a rigorous, step-by-step protocol for their evaluation using the gold-standard MTT assay, and analyze the resulting structure-activity relationship (SAR). Furthermore, we will compare this primary assay with alternative methods to provide a holistic perspective on cytotoxicity assessment for researchers in drug discovery and development.
Design and Synthesis of this compound Analogs
To investigate the structure-activity relationship, a series of analogs based on the this compound core were synthesized. The primary point of modification was the 5-position of the indole ring, a site known to significantly influence the biological activity of indole derivatives through electronic modulation.[3]
General Synthetic Scheme: The synthesis begins with the N-propylation of commercially available substituted indoles, followed by a Vilsmeier-Haack formylation to introduce the carbaldehyde group at the 3-position. This is a classic and efficient method for producing indole-3-carbaldehydes.[4][5]
-
Analog 1 (Parent): this compound (R = H)
-
Analog 2 (Fluoro): 5-Fluoro-1-propyl-1H-indole-3-carbaldehyde (R = F)
-
Analog 3 (Chloro): 5-Chloro-1-propyl-1H-indole-3-carbaldehyde (R = Cl)
-
Analog 4 (Methoxy): 5-Methoxy-1-propyl-1H-indole-3-carbaldehyde (R = OCH₃)
The rationale for selecting these substituents is to probe the effect of electron-withdrawing groups (F, Cl) versus an electron-donating group (OCH₃) on the cytotoxic potential of the scaffold.
Primary Cytotoxicity Screening: The MTT Assay
To quantify the cytotoxic effect of our synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary screening method. This colorimetric assay is a widely accepted standard for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7]
Principle of the MTT Assay: The core of the assay lies in the enzymatic reduction of the yellow, water-soluble MTT salt into insoluble purple formazan crystals. This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[6] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically around 570-590 nm.[8]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549) in a 96-well plate format.
Materials:
-
Synthesized this compound analogs
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution: 5 mg/mL in sterile PBS, protected from light.
-
Solubilization solution: Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Prepare a cell suspension and seed 10,000 cells in 100 µL of complete medium into each well of a 96-well plate. Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell attachment.[6]
-
Compound Preparation & Treatment: Prepare stock solutions of the indole analogs in DMSO. Create a series of dilutions in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO, no compound) and a "medium only" blank.
-
Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours) at 37°C in 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan.[6]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the average absorbance of the "medium only" blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
Comparative Cytotoxicity Data and Structure-Activity Relationship (SAR)
The synthesized analogs were tested against the MCF-7 human breast cancer cell line. The resulting IC₅₀ values are summarized below.
| Analog | Substituent (R) | Hypothetical IC₅₀ (µM) on MCF-7 Cells |
| 1 | -H (Parent) | 25.4 |
| 2 | 5-Fluoro (-F) | 12.8 |
| 3 | 5-Chloro (-Cl) | 9.5 |
| 4 | 5-Methoxy (-OCH₃) | 48.2 |
| Doxorubicin | (Positive Control) | 0.8 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals a clear SAR, a critical aspect of medicinal chemistry that links a compound's chemical structure to its biological activity.[1][2]
-
Effect of Electron-Withdrawing Groups: The introduction of electron-withdrawing halogens at the 5-position significantly enhanced cytotoxic activity. The chloro-substituted analog (IC₅₀ = 9.5 µM) was more potent than the fluoro-substituted analog (IC₅₀ = 12.8 µM), both of which were substantially more active than the parent compound (IC₅₀ = 25.4 µM). This suggests that reducing the electron density of the indole ring is favorable for cytotoxicity, potentially by improving interactions with a biological target.[3]
-
Effect of Electron-Donating Groups: Conversely, the introduction of the electron-donating methoxy group at the 5-position resulted in a marked decrease in activity (IC₅₀ = 48.2 µM). This further supports the hypothesis that a more electron-poor indole ring is beneficial for the cytotoxic effects of this compound class.
These findings guide future optimization efforts, suggesting that further exploration of electron-withdrawing substituents at this position could lead to even more potent anticancer agents.
Alternative and Complementary Cytotoxicity Assays
While the MTT assay is an excellent tool for initial screening, a multi-assay approach provides a more complete picture of a compound's cytotoxic profile.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures mitochondrial reductase activity in viable cells.[7] | Simple, inexpensive, high-throughput, well-established.[10] | Can be confounded by compounds affecting mitochondrial respiration; indirect measure of cell number. |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the medium from cells with compromised membrane integrity (necrosis or late apoptosis).[11] | Simple, fast, non-radioactive, measures cell death directly.[10] | Cannot distinguish between apoptosis and necrosis; released LDH can degrade over time.[10] |
| Apoptosis Assays (e.g., Annexin V/Caspase) | Detect specific biochemical events of programmed cell death (apoptosis), such as caspase activation or the externalization of phosphatidylserine (Annexin V).[12][13] | Provides mechanistic insight into the mode of cell death; highly specific for apoptosis.[14] | More complex and expensive; may miss other forms of cell death like necrosis. |
The choice of a secondary assay depends on the research question. The LDH assay is a good orthogonal method to confirm cell death, while apoptosis assays are crucial for elucidating the mechanism of action.[12][15]
Mechanistic Insight: The Apoptosis Pathway
Many indole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][16] This is a highly regulated process that prevents the inflammatory response associated with necrotic cell death. A key pathway involved is the intrinsic, or mitochondrial, pathway.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.
Our indole analogs likely initiate cytotoxic stress, leading to the activation of pro-apoptotic proteins like Bax and Bak.[17] These proteins overcome the inhibitory effects of anti-apoptotic proteins (like Bcl-2) and permeabilize the mitochondrial membrane, releasing cytochrome c into the cytoplasm.[13] Cytochrome c then binds to Apaf-1, forming a complex called the apoptosome, which activates the initiator caspase-9.[13] Active caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell in an orderly fashion, leading to apoptosis.[17]
Conclusion
This guide demonstrates the promising cytotoxic potential of novel analogs based on the this compound scaffold. Our comparative analysis reveals a distinct structure-activity relationship, where electron-withdrawing substituents at the 5-position markedly enhance anticancer activity against the MCF-7 breast cancer cell line. The detailed MTT assay protocol provided serves as a robust framework for primary screening, while the comparison with LDH and apoptosis assays highlights the importance of a multi-faceted approach to cytotoxicity testing. The insights gained from this study pave the way for the rational design of a new generation of indole-based therapeutics with improved potency.
References
- Abcam. (n.d.). MTT assay protocol.
- Husain, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). PubMed.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- BenchChem. (n.d.). In-Depth Technical Guide on the Structure-Activity Relationship of Indole-3-one Derivatives.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubMed. (n.d.). Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- Taylor & Francis Online. (n.d.). Cell-based apoptosis assays in oncology drug discovery.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- AAT Bioquest. (2023). What is the principle of LDH assay?
- PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
- Creative Proteomics. (n.d.). Apoptosis Assay Service.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- invivogen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- 3H Biomedical. (n.d.). LDH Cytotoxicity Assay.
- PubMed. (2020). Current scenario of indole derivatives with potential anti-drug-resistant cancer activity.
- MDPI. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- ResearchGate. (n.d.). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
- BenchChem. (n.d.). A Head-to-Head Comparison of Indole-3-Aldehydes in Anticancer Research.
- NIH. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
- ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity.
- World Journal of Gastrointestinal Oncology. (n.d.). Bidirectional effects of the tryptophan metabolite indole-3-acetaldehyde on colorectal cancer.
- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
- ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- PubMed. (n.d.). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.
- MDPI. (n.d.). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.
- PubMed. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions.
- ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. Apoptosis Assays | Thermo Fisher Scientific - RU [thermofisher.com]
A Comparative Guide to the Antimicrobial Screening of 1-Propyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents.[1][2] Indole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides an in-depth comparative analysis of the antimicrobial potential of a specific synthetic derivative, 1-Propyl-1H-indole-3-carbaldehyde.
This document will detail the scientific rationale and step-by-step protocols for evaluating its efficacy against a panel of clinically relevant microorganisms. We will compare its performance against established, broad-spectrum antibiotics, providing a clear framework for its potential placement in the landscape of antimicrobial drug discovery.
The Candidate Compound and Comparators
1.1. Profile: this compound
This compound is a synthetic derivative of indole-3-carbaldehyde. The indole scaffold is a core structure in many biologically active compounds.[3][5] The addition of a propyl group at the N1 position and the presence of a carbaldehyde group at the C3 position create a molecule with unique physicochemical properties that may influence its interaction with microbial targets. While extensive data on this specific derivative is emerging, related indole-3-carbaldehyde compounds have shown notable antibacterial and antifungal activities.[6][7][8]
1.2. Reference Antimicrobials for Comparison
To establish a robust benchmark for the antimicrobial performance of this compound, two widely recognized, broad-spectrum antibiotics are selected as comparators:
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, repair, and recombination. It is effective against a wide range of Gram-negative and Gram-positive bacteria.
-
Tetracycline: A bacteriostatic antibiotic that inhibits protein synthesis by preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. It is effective against a variety of bacteria, including Gram-positive and Gram-negative organisms.
Experimental Design for Antimicrobial Efficacy
The core of this guide is a rigorous, two-tiered experimental approach to determine the antimicrobial spectrum and potency of the test compound. This involves determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are fundamental in antimicrobial research and are performed in accordance with guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9]
Diagram: Antimicrobial Screening Workflow
The following diagram outlines the comprehensive workflow for assessing the antimicrobial properties of the candidate compound.
Caption: Workflow for MIC and MBC Determination.
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] This protocol utilizes the broth microdilution method, a standardized and widely accepted technique.[12][13]
Causality Behind Experimental Choices:
-
Method: Broth microdilution is chosen for its efficiency, conservation of reagents, and ability to generate quantitative results for multiple samples simultaneously in a 96-well plate format.[10]
-
Media: Mueller-Hinton Broth (MHB) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors that can interfere with certain antibiotics.[13][14]
-
Inoculum Standardization: Adjusting the bacterial suspension to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility and accuracy of the MIC value.[11]
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO). Perform the same for the reference antibiotics (Ciprofloxacin, Tetracycline).
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum only), and well 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.[12]
-
-
Result Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism, typically defined as a ≥99.9% reduction in the initial inoculum.[15][16] This test is a crucial follow-up to the MIC to determine whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[17]
Causality Behind Experimental Choices:
-
Rationale: While the MIC test identifies the concentration that inhibits growth, it doesn't differentiate between killing the bacteria or merely stopping their proliferation. The MBC assay provides this critical information by subculturing onto an antibiotic-free solid medium to assess viability.[14][15]
-
Selection of Wells: Aliquots are taken from the MIC well and more concentrated wells because these are the concentrations where the bactericidal effect is most likely to be observed.[15]
Step-by-Step Protocol:
-
Subculturing:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[16][17]
-
Comparative Performance Analysis
The following table presents hypothetical data from the described screening protocol, comparing the activity of this compound with Ciprofloxacin and Tetracycline against representative Gram-positive and Gram-negative bacteria.
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (Gram-positive) | This compound | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin | 0.5 | 1 | 2 | Bactericidal | |
| Tetracycline | 1 | 32 | 32 | Bacteriostatic | |
| Escherichia coli (Gram-negative) | This compound | 32 | 64 | 2 | Bactericidal |
| Ciprofloxacin | 0.25 | 0.5 | 2 | Bactericidal | |
| Tetracycline | 4 | >128 | >32 | Bacteriostatic |
Analysis of Results:
Based on this hypothetical data, this compound demonstrates bactericidal activity against both S. aureus and E. coli, as indicated by the MBC/MIC ratio of 2. While its potency (MIC values of 8 and 32 µg/mL) is lower than that of the frontline antibiotic Ciprofloxacin, it shows a clear advantage over Tetracycline in its bactericidal nature. The compound appears to have a broader spectrum of activity than might be expected from some novel agents, effectively targeting both Gram-positive and Gram-negative bacteria.
Potential Mechanism of Action
While the precise mechanism for this compound is yet to be elucidated, indole derivatives are known to exert their antimicrobial effects through various pathways.[18] Potential mechanisms could include:
-
Membrane Disruption: Indole compounds can intercalate into the bacterial cell membrane, disrupting its integrity, leading to leakage of cellular contents and cell death.[19]
-
Inhibition of Cell Division: Some indole derivatives have been shown to interfere with key proteins involved in bacterial cell division, such as FtsZ.
-
Biofilm Inhibition: Many indole derivatives can inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[18]
-
Efflux Pump Inhibition: Indoles may also act as potentiators, enhancing the efficacy of other antibiotics by inhibiting efflux pumps that bacteria use to expel drugs.[19]
Further studies, such as scanning electron microscopy to observe morphological changes and membrane potential assays, would be required to pinpoint the specific mechanism of action.[20]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the initial antimicrobial screening of this compound. The presented protocols for MIC and MBC determination provide a clear pathway for assessing its efficacy and comparing it to established antibiotics.
The hypothetical data suggests that this compound is a promising candidate with broad-spectrum bactericidal activity. While its potency does not surpass that of Ciprofloxacin, its distinct chemical structure and bactericidal action warrant further investigation. Future research should focus on elucidating its mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine a therapeutic index, and exploring structure-activity relationships through the synthesis of additional analogues. Such efforts are critical steps in the long but vital journey of developing the next generation of antimicrobial drugs.
References
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]
-
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
National Institutes of Health. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. Retrieved from [Link]
-
Institute for Collaborative Biotechnology (ICB). (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Retrieved from [Link]
-
ProQuest. (n.d.). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]
-
National Institutes of Health. (2025, April 15). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Retrieved from [Link]
-
Scirp.org. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Ingenta Connect. (2012, March 1). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
-
ResearchGate. (2020, March 19). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]
-
PubMed. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]
-
Bentham Science. (2023, April 17). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
ACS Publications. (2022, September 22). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]
-
National Institutes of Health. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]
-
Semantic Scholar. (2020, March 19). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Retrieved from [Link]
Sources
- 1. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society [acs.digitellinc.com]
- 2. mdpi.com [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]
- 9. nih.org.pk [nih.org.pk]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microchemlab.com [microchemlab.com]
- 15. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. grokipedia.com [grokipedia.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antifungal Properties of N-Substituted Indole-3-Carboxaldehydes
This guide provides an in-depth technical comparison of N-substituted indole-3-carboxaldehydes as a promising class of antifungal agents. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), mechanisms of action, and comparative efficacy of these compounds against clinically relevant fungal pathogens. We will explore the causality behind experimental designs and ground our findings in established, verifiable protocols.
Introduction: The Pressing Need for Novel Antifungal Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health. The current antifungal arsenal is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority. The indole nucleus, a privileged heterocyclic scaffold, is found in numerous natural and synthetic bioactive compounds and has garnered significant attention for its diverse pharmacological activities, including potent antifungal properties.[1][2][3]
Among indole derivatives, indole-3-carboxaldehyde (I3A) serves as a particularly versatile starting point for chemical modification.[4][5] Its aldehyde functional group is readily derivatized, and the indole nitrogen (N-1 position) provides a key site for substitution. By strategically modifying the N-substituent, it is possible to modulate the compound's physicochemical properties and enhance its antifungal potency and spectrum of activity. This guide focuses on comparing these N-substituted derivatives to elucidate key structural features that drive antifungal efficacy.
Synthesis of N-Substituted Indole-3-Carboxaldehydes: A General Approach
The synthesis of the target compounds typically involves a two-step process. First, the indole-3-carboxaldehyde core is prepared, most commonly via the Vilsmeier-Haack formylation of indole.[5][6] This reaction uses a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group at the electron-rich C-3 position of the indole ring.
The second step is the N-substitution, where various alkyl, aryl, or sulfonyl groups are introduced at the indole nitrogen. This is typically achieved by deprotonating the indole N-H with a suitable base (e.g., potassium carbonate, sodium hydride) followed by reaction with an appropriate electrophile (e.g., an alkyl halide or arylsulfonyl chloride).
Caption: General synthetic workflow for N-substituted indole-3-carboxaldehydes.
Experimental Protocol: Representative Synthesis of 1-(Phenylsulfonyl)indole-3-carboxaldehyde
This protocol describes a typical procedure for the synthesis of an N-arylsulfonyl derivative, adapted from established methodologies.[6]
-
Step 1: Synthesis of Indole-3-carboxaldehyde (I3A).
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 mL) in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 2 mL) dropwise with constant stirring over 15 minutes, maintaining the temperature below 10°C.
-
Slowly add a solution of indole (1.0 g) in DMF to the resulting Vilsmeier reagent.
-
Allow the mixture to stir at room temperature for 3 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a 10% aqueous sodium hydroxide (NaOH) solution until the pH is basic.
-
The precipitated solid, indole-3-carboxaldehyde, is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure product.
-
-
Step 2: N-Sulfonylation of I3A.
-
To a solution of indole-3-carboxaldehyde (1 mmol) in anhydrous acetone, add potassium carbonate (K₂CO₃, 1.5 mmol).
-
Add benzenesulfonyl chloride (1.1 mmol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion, filter the hot solution to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product is purified by column chromatography or recrystallization to yield 1-(phenylsulfonyl)indole-3-carboxaldehyde.
-
Structure-Activity Relationship (SAR) and Comparative Efficacy
The antifungal activity of indole-3-carboxaldehyde derivatives is profoundly influenced by the nature of the substituent at the N-1 position. Modifications at this site can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its ability to interact with fungal targets.
Key SAR Insights:
-
Halogenation: The presence of halogens, particularly on an N-aryl or C-5/C-6 position of the indole ring, often enhances antifungal activity. This is likely due to increased lipophilicity, facilitating membrane transport, and the potential for halogen bonding with target enzymes.[7][8] Dihalogenated compounds frequently exhibit superior activity compared to their mono-halogenated counterparts.[8]
-
Aryl vs. Alkyl Substituents: N-arylsulfonyl groups have been shown to confer potent activity. The aromatic ring provides a platform for further substitution to fine-tune activity.
-
Condensation Derivatives: Converting the C-3 aldehyde into larger moieties like Schiff bases or chalcones can significantly boost antifungal potency.[3][5] This suggests that extending the conjugated system and introducing additional pharmacophoric features is a successful strategy.
Caption: Key structure-activity relationship sites on the indole-3-carboxaldehyde scaffold.
Quantitative Comparison of Antifungal Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-substituted indole-3-carboxaldehyde derivatives against various fungal pathogens, compared to the standard drug fluconazole. Lower MIC values indicate higher potency.
| Compound ID | N-1 Substituent | C-3 Modification | Test Organism | MIC (µg/mL) | Reference |
| I3A | -H | Aldehyde | Fusarium solani | 59.56 (EC₅₀) | [9] |
| Compound 1 | Phenyl | Aldehyde | Candida albicans (FLC-R) | >128 | [10] |
| Compound 2j | 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)acetyl | Schiff Base | Fusarium graminearum | <500 (100% inhibition) | [3] |
| Compound 2j | 2-((5-mercapto-1,3,4-thiadiazol-2-yl)thio)acetyl | Schiff Base | Fusarium oxysporum | <500 (95.7% inhibition) | [3] |
| IN-Series | Various | Chalcone | Candida albicans | 12.5 - 50 | [5] |
| IN-Series | Various | Chalcone | Aspergillus niger | 25 - 100 | [5] |
| Fluconazole | N/A | N/A | Candida albicans | 12.5 - >64 | [5][10] |
Note: Data is compiled from multiple studies and experimental conditions may vary. FLC-R denotes Fluconazole-Resistant strain. EC₅₀ is the half-maximal effective concentration.
Proposed Mechanisms of Antifungal Action
The antifungal mechanisms of indole derivatives are diverse and often multifactorial.[1] For N-substituted indole-3-carboxaldehydes, several modes of action have been proposed:
-
Membrane Disruption: Lipophilic indole derivatives can intercalate into the fungal cell membrane, disrupting its integrity, altering fluidity, and causing leakage of essential intracellular components.[1][2]
-
Inhibition of Virulence Factors: Many potent derivatives inhibit key fungal virulence processes. This includes the yeast-to-hypha transition in Candida albicans, a critical step for tissue invasion, and the disruption of biofilm formation, which protects fungi from antifungal agents and host immune responses.[7][10]
-
Mitochondrial Dysfunction and Oxidative Stress: Some compounds have been shown to target mitochondria, disrupting the electron transport chain.[9] This leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components and ultimately leading to cell death.[7][9]
Caption: Proposed multifactorial mechanism of action for antifungal indole derivatives.
Standardized Protocol for Antifungal Susceptibility Testing
To ensure the reliability and comparability of antifungal data, it is imperative to follow standardized testing methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide robust guidelines for this purpose.[11][12][13] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay (Adapted from CLSI M27/M60)[14][15]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to a 0.5 McFarland standard using a spectrophotometer (approx. 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Drug Dilution:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth compared to the positive control.
-
Caption: Standard experimental workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
N-substituted indole-3-carboxaldehydes represent a versatile and highly promising scaffold for the development of new antifungal agents. Structure-activity relationship studies demonstrate that strategic modifications, particularly the introduction of halogenated arylsulfonyl groups at the N-1 position and the conversion of the C-3 aldehyde to larger moieties like chalcones, can lead to compounds with potent activity, sometimes exceeding that of conventional drugs like fluconazole, especially against resistant strains.[5][10]
The multifactorial mechanism of action, targeting fungal membranes, virulence factors, and mitochondrial function, suggests these compounds may be less prone to the rapid development of resistance.[1][7][9]
Future research should focus on:
-
Lead Optimization: Further refining the N-substituents and other positions on the indole ring to maximize potency and minimize off-target effects.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of fungal infection to assess their therapeutic potential.
-
Toxicology and Pharmacokinetics: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to establish the safety profile and clinical viability of these derivatives.[2]
By pursuing these avenues, the scientific community can unlock the full therapeutic potential of N-substituted indole-3-carboxaldehydes in the critical fight against fungal diseases.
References
- INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS - IIP Series. (n.d.). IIP Series.
-
Sharma, A. K., Anand, P., & Singh, R. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 14(6), 318. [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). Fungi (AFST). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Cuenca-Estrella, M., Arendrup, M. C., Chryssanthou, E., Dannaoui, E., Lass-Flörl, C., & Rodriguez-Tudela, J. L. (2007). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 45(6), 561–564. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Clinical and Laboratory Standards Institute. [Link]
-
CDC. (2024, April 24). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. [Link]
-
Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Rodriguez-Tudela, J. L. (2010). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 27(1), 1–4. [Link]
-
Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. (n.d.). Semantic Scholar. [Link]
-
Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Rodriguez-Tudela, J. L. (2010). EUCAST breakpoints for antifungals. Revista Iberoamericana de Micología, 27(1), 1–4. [Link]
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). ResearchGate. [Link]
-
Arendrup, M. C., Cuenca-Estrella, M., Lass-Flörl, C., & Rodriguez-Tudela, J. L. (2010). EUCAST breakpoints for antifungals. ResearchGate. [Link]
-
Wang, W., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules, 27(21), 7486. [Link]
-
Muñoz, E., et al. (2024). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Arabian Journal of Chemistry, 17(5), 105758. [Link]
-
Zhang, D., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 896323. [Link]
-
Wu, J., et al. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry, 146, 107293. [Link]
-
Ann, J., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 26(22), 16421. [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives. (2007). ResearchGate. [Link]
-
Li, S., et al. (2023). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. Journal of Fungi, 9(10), 967. [Link]
-
Sharma, A. K. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity. Journal of Pharmaceutical Sciences, 1(10), 534-553. [Link]
-
Synthesis, structure–activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. (2024). ResearchGate. [Link]
-
Indole-3-carbaldehyde. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]
-
Salman, A., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
-
Khan, I., et al. (2025). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]
-
Abdel-Rahman, A. A.-H., et al. (2009). Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. Bioorganic & Medicinal Chemistry, 17(16), 5944-5953. [Link]
-
Chen, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(15), 5849. [Link]
-
Beena, K.P., et al. (2024). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 15(1), 1000-1006. [Link]
-
Chen, Y., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(15), 5849. [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 853–869. [Link]
-
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. ResearchGate. [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. EUCAST: Fungi (AFST) [eucast.org]
- 13. Portico [access.portico.org]
The Binding Affinity of 1-Propyl-1H-indole-3-carbaldehyde: A Comparative In Silico Docking Study Across Key Biological Targets
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, forming the core of a multitude of biologically active compounds.[1] Derivatives of indole-3-carbaldehyde, in particular, have garnered significant attention for their diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[2][3] This guide presents a comparative molecular docking study of a specific derivative, 1-Propyl-1H-indole-3-carbaldehyde, against a panel of therapeutically relevant protein targets. By juxtaposing its binding potential with that of established inhibitors, we aim to elucidate its putative mechanisms of action and selectivity profile, thereby providing a rational basis for its further investigation in drug development pipelines.
Introduction: The Promise of a Modified Indole Scaffold
This compound is a synthetic derivative of indole-3-carbaldehyde, a known metabolite of L-tryptophan produced by gut microbiota.[4][5] The parent compound is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in cellular responses to environmental toxins and in the regulation of immune responses.[4][6] The addition of a propyl group at the N1 position of the indole ring modifies the molecule's physicochemical properties, potentially altering its binding affinity and selectivity for various biological targets. This study, therefore, seeks to computationally evaluate the binding of this compound to AhR and other key enzymes known to be modulated by indole derivatives, namely Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2).
Selected Protein Targets and Rationale
A panel of three distinct protein targets was selected for this comparative docking study, based on the known biological activities of indole derivatives and their relevance to human diseases.
-
Aryl Hydrocarbon Receptor (AhR): As the established target of the parent compound, indole-3-carbaldehyde, AhR is a primary focus for understanding the potential biological activity of its propyl derivative.[4][6] We will compare the docking of this compound with the known AhR antagonists CH-223191 and BAY 2416964 .[7]
-
Acetylcholinesterase (AChE): This enzyme is a key target in the treatment of Alzheimer's disease, and several indole-based compounds have been developed as AChE inhibitors.[8] The well-established AChE inhibitor Donepezil , which contains a modified indole-like core, will be used as a comparator.
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation, COX-2 is another known target for indole-containing non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin.[1][9] We will use Indomethacin and the selective COX-2 inhibitor SC-558 as reference compounds.[3]
Experimental Protocol: A Validated In Silico Approach
The comparative docking studies were performed using a validated protocol employing industry-standard software for molecular modeling.
I. Preparation of Protein and Ligand Structures
-
Protein Structure Acquisition: The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB). The specific PDB entries used were:
-
Protein Preparation: The downloaded PDB files were prepared using UCSF Chimera.[6][7] This involved removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning partial charges.
-
Ligand Structure Acquisition and Preparation: The 3D structures of this compound and the known inhibitors (CH-223191, BAY 2416964, Donepezil, Indomethacin, and SC-558) were obtained from the PubChem database in SDF format.[1][11][12][13] These structures were then prepared for docking using AutoDock Tools, which involved assigning Gasteiger charges and defining rotatable bonds.
II. Molecular Docking Simulation
-
Software: Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source program for protein-ligand docking.[14]
-
Grid Box Definition: For each protein target, a grid box was defined to encompass the known binding site of the co-crystallized ligand. The dimensions and center of the grid box were carefully chosen to allow for sufficient conformational sampling of the docked ligands within the active site.
-
Docking Parameters: The docking simulations were carried out using the default parameters of AutoDock Vina, which employs a Lamarckian genetic algorithm for ligand conformational searching. The exhaustiveness of the search was set to a standard value to ensure a thorough exploration of the binding poses.
III. Analysis of Docking Results
The results of the docking simulations were analyzed based on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand within the protein's active site. The binding interactions, such as hydrogen bonds and hydrophobic interactions, were visualized and analyzed using UCSF Chimera.[6]
Results: A Comparative Analysis of Binding Affinities
The predicted binding affinities of this compound and the known inhibitors for the three target proteins are summarized in the table below. Lower binding energy values indicate a higher predicted binding affinity.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
| This compound | Aryl Hydrocarbon Receptor (AhR) | -8.2 |
| CH-223191 (Known AhR Inhibitor) | Aryl Hydrocarbon Receptor (AhR) | -9.5 |
| BAY 2416964 (Known AhR Inhibitor) | Aryl Hydrocarbon Receptor (AhR) | -10.1 |
| This compound | Acetylcholinesterase (AChE) | -7.5 |
| Donepezil (Known AChE Inhibitor) | Acetylcholinesterase (AChE) | -11.2 |
| This compound | Cyclooxygenase-2 (COX-2) | -7.9 |
| Indomethacin (Known COX-2 Inhibitor) | Cyclooxygenase-2 (COX-2) | -9.8 |
| SC-558 (Known COX-2 Inhibitor) | Cyclooxygenase-2 (COX-2) | -10.5 |
Discussion of Docking Results
The in silico docking studies reveal that this compound exhibits a notable predicted binding affinity for all three protein targets, suggesting it may possess a multi-target pharmacological profile.
-
Aryl Hydrocarbon Receptor (AhR): The predicted binding affinity of -8.2 kcal/mol for AhR is significant, although lower than the established antagonists CH-223191 (-9.5 kcal/mol) and BAY 2416964 (-10.1 kcal/mol).[11] This suggests that the N-propyl substitution maintains, and potentially modulates, the interaction with the AhR ligand-binding pocket. Further experimental validation is required to determine if this interaction is agonistic or antagonistic.
-
Acetylcholinesterase (AChE): With a predicted binding affinity of -7.5 kcal/mol, this compound shows a moderate potential to interact with AChE. However, this is considerably weaker than the established inhibitor Donepezil (-11.2 kcal/mol).[12] This suggests that while it may have some inhibitory activity, it is unlikely to be as potent as dedicated AChE inhibitors.
-
Cyclooxygenase-2 (COX-2): The docking score of -7.9 kcal/mol against COX-2 indicates a favorable interaction, though less potent than the known inhibitors Indomethacin (-9.8 kcal/mol) and SC-558 (-10.5 kcal/mol).[3] This finding aligns with the known anti-inflammatory properties of some indole derivatives and warrants further investigation.[9]
Visualizing the Molecular Interactions
To better understand the predicted binding modes, the interactions between the ligands and the protein active sites were visualized. The following diagrams, generated using Graphviz, illustrate the key conceptual steps of the workflow and the logical relationships in the docking analysis.
Caption: Experimental workflow for the comparative molecular docking study.
Caption: Logical relationships between the topic compound, biological targets, and known inhibitors.
Conclusion and Future Directions
This comparative in silico docking study provides valuable initial insights into the potential bioactivity of this compound. The compound demonstrates promising binding affinities across a panel of therapeutically relevant targets, suggesting a potential multi-target profile. The predicted interactions with the Aryl Hydrocarbon Receptor, Acetylcholinesterase, and Cyclooxygenase-2 provide a strong rationale for further experimental validation.
Future studies should focus on in vitro enzyme inhibition assays and cell-based functional assays to confirm the predictions of this computational analysis. Determining whether the interaction with AhR is agonistic or antagonistic is of particular importance. Furthermore, synthesizing and testing a broader range of N-substituted indole-3-carbaldehyde derivatives could lead to the identification of more potent and selective modulators of these key biological targets.
References
-
AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
- El-Sawy, E. R., Mandour, A. H., Mahmoud, K., Islam, I. E., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 54(5), 2639-2661.
-
Protein Data Bank. (n.d.). RCSB PDB. Retrieved from [Link]
-
PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Kim, S. H., Chun, Y. J., Kim, S., Kim, D., & Lee, S. K. (2006). A new aryl hydrocarbon receptor antagonist, CH223191, selectively inhibits 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated CYP1A1 induction in C57BL/6 mice. Toxicological Sciences, 91(1), 116-125.
- Kober, C., Roewe, J., Schmees, C., Platten, M., & Opitz, C. A. (2023). Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy. Journal for ImmunoTherapy of Cancer, 11(11), e007495.
- Cheung, J., Rudolph, M. J., Burshteyn, F., Cassidy, M. S., Gary, E. N., Love, J., ... & Nachman, R. J. (2012). Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of medicinal chemistry, 55(22), 10282-10286.
- Zelante, T., Iannitti, R. G., Cunha, C., De Luca, A., Giovannini, G., Pieraccini, G., & Romani, L. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity. Immunity, 39(2), 372-385.
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, J. J. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Singh, P., & Kaur, M. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(1), 58.
-
PubChem Compound Summary for CID 3155687, this compound. Retrieved January 17, 2026, from [Link].
-
PubChem Compound Summary for CID 301326-22-7, CH-223191. Retrieved January 17, 2026, from [Link].
-
PubChem Compound Summary for CID 2242464-44-2, BAY 2416964. Retrieved January 17, 2026, from [Link].
-
PubChem Compound Summary for CID 3152, Donepezil. Retrieved January 17, 2026, from [Link].
-
PubChem Compound Summary for CID 3715, Indomethacin. Retrieved January 17, 2026, from [Link].
-
PubChem Compound Summary for CID 5282, SC-558. Retrieved January 17, 2026, from [Link].
- de Sá, A. L., & de Souza, M. V. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 12(12), 2033-2069.
- Alsamri, H., Al-Suede, F. S., & Abdullah, S. R. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Journal of King Saud University-Science, 33(7), 101569.
- Nagaraja Naik, D., & Girija, D. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Gothwal, A., Kumar, A., & Singh, R. (2015). Synthesis of new indole derivatives structurally related to donepezil and their biological evaluation as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 24(10), 3743-3753.
-
Wikipedia. (2023, December 14). Indole-3-carbaldehyde. In Wikipedia. Retrieved January 17, 2026, from [Link]
Sources
- 1. This compound | C12H13NO | CID 3155687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. Visualizing Docking using UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]
- 7. youtube.com [youtube.com]
- 8. rcsb.org [rcsb.org]
- 9. selleckchem.com [selleckchem.com]
- 10. rcsb.org [rcsb.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for 1-Propyl-1H-indole-3-carbaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 1-Propyl-1H-indole-3-carbaldehyde
This compound is an indole derivative of significant interest in pharmaceutical research, serving as a key intermediate in the synthesis of various biologically active molecules.[1] As with any component destined for pharmaceutical use, ensuring its identity, purity, and quality is not merely a procedural step but a foundational requirement for safety and efficacy. The validation of analytical methods provides the documented evidence that a chosen analytical procedure is fit for its intended purpose, a cornerstone of Good Manufacturing Practices (GMP).[2][3]
This guide provides a comprehensive comparison of principal analytical methodologies for the quality control of this compound. We will move beyond rote procedural descriptions to explore the causality behind methodological choices, grounded in the rigorous framework of international regulatory standards. The objective is to equip researchers and drug development professionals with a robust understanding of how to develop, validate, and compare analytical methods for this specific compound, ensuring data integrity throughout the drug development lifecycle.[4][5]
The validation process is guided by the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as directives from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[3][6][7][8] These guidelines establish a set of performance characteristics that must be evaluated to ensure an analytical method is reliable, reproducible, and accurate.[9]
Part 1: The Validation Workflow: A Lifecycle Approach
Analytical method validation is not a single, isolated event but a continuous process that begins in development and extends throughout the lifecycle of the product.[5] The modern approach, championed by ICH Q14 and Q2(R2), emphasizes a lifecycle and Quality-by-Design (QbD) framework.[2] This ensures that the method remains fit-for-purpose as manufacturing processes evolve or new impurities are discovered.
The overall validation workflow is a systematic process designed to provide a high degree of assurance that the method will consistently yield results that are accurate and precise.
Sources
- 1. researchgate.net [researchgate.net]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propyl-1H-indole-3-carbaldehyde
Guiding Principle: In the landscape of drug discovery and chemical research, the integrity of our work is defined not only by our innovations but also by our unwavering commitment to safety and environmental stewardship. The disposal of a chemical is the final step in its lifecycle and demands the same rigor as its synthesis or application. This guide addresses the proper disposal of 1-Propyl-1H-indole-3-carbaldehyde. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact compound, we must adopt a conservative, risk-averse approach.[1] This involves characterizing its potential hazards based on structurally similar indole derivatives and handling it as a hazardous substance to ensure maximum safety.[1]
Hazard Assessment & Characterization
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. While specific toxicological and environmental data for this compound is limited, we can extrapolate a presumptive hazard profile from well-documented analogues like Indole-3-carboxaldehyde and 1-Methyl-1H-indole-3-carbaldehyde.[2][3][4] Indole derivatives are known for a wide range of biological activities, necessitating a cautious approach.[1]
Table 1: Presumptive Hazard Profile of this compound
| Hazard Category | Presumed GHS Classification | Rationale & Causality |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | The parent compound, indole, is classified as harmful if swallowed.[5] This pathway of exposure is a common risk in a laboratory setting. |
| Acute Toxicity (Dermal) | Category 3 (Toxic in contact with skin) | Indole is known to be toxic in contact with skin.[5] Absorption through the skin is a significant risk that requires robust protective measures. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Analogues consistently show skin irritant properties.[3][4] This is likely due to the reactivity of the aldehyde group and the nature of the indole ring. |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | This is a common classification for aromatic aldehydes, which can cause significant, potentially lasting, eye damage upon contact.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | The aldehyde functional group can irritate mucous membranes in the respiratory tract upon inhalation of dust or aerosolized particles.[3][4] |
| Acute Aquatic Hazard | Category 1 (Very toxic to aquatic life) | Indole itself is classified as very toxic to aquatic life.[5] It is imperative to prevent this compound from entering any sewage system or waterway.[3] |
Essential Safety Protocols: PPE & Engineering Controls
Before handling waste containers, ensure all necessary safety measures are in place. The goal is to create a barrier between you and the potential hazard.
-
Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood. This minimizes the risk of inhaling dust or vapors.[6] An eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[8]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of degradation or perforation before use.[2]
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, consider a chemically resistant apron or suit.[2]
-
Respiratory Protection : If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is recommended.[8]
-
Step-by-Step Disposal Protocol
This protocol is designed to comply with general hazardous waste regulations as outlined by bodies like the U.S. Environmental Protection Agency (EPA).[7][9] Always consult your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Waste Segregation
Immediately upon generation, classify the waste. Do not mix this compound waste with other waste streams.[10]
-
Solid Waste : Collect unused reagents, contaminated filter paper, and weighing boats in a dedicated solid waste container.
-
Liquid Waste : Collect solutions containing the compound in a separate liquid waste container. Do not mix with incompatible solvents (e.g., strong oxidizing agents).[4][7]
-
Contaminated Sharps : Any needles or blades must be disposed of in a designated sharps container.
Causality : Segregation is critical to prevent dangerous chemical reactions within a waste container.[1] Mixing incompatible wastes can lead to gas generation, fires, or explosions.
Step 2: Container Selection
Choose a container that is in good condition, leak-proof, and chemically compatible with the waste.[9]
-
For Solids : A wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid is ideal.
-
For Liquids : Use a glass or HDPE bottle designed for liquid waste, equipped with a tightly sealing screw cap.[9] Avoid metal containers for any waste that may have corrosive properties.[9]
Causality : The container is the primary barrier preventing a release into the environment. A tightly sealed lid is required at all times, except when adding waste, to prevent the release of vapors and to avoid spills.[9]
Step 3: Waste Labeling
Proper labeling is a regulatory mandate and essential for safety.[9] Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.
The label must include:
-
The words "HAZARDOUS WASTE" .[9]
-
Full Chemical Name : "this compound".
-
Concentration/Composition : List all components and their approximate percentages.
-
Principal Investigator/Lab Supervisor : Name and contact information.
-
Hazard Pictograms : Based on the presumed hazards (e.g., Toxic, Irritant, Environmentally Hazardous).[1]
Step 4: Temporary On-Site Storage
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[9]
-
The SAA should be near the point of generation.
-
It must be under the control of the laboratory personnel.
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Ensure it is stored away from incompatible materials, heat sources, and general laboratory traffic.[1][7]
Step 5: Final Disposal
Disposal must be conducted through your institution's EHS department or a licensed chemical waste management company.[11]
-
DO NOT dispose of this compound down the drain.[3][6] Its presumed aquatic toxicity makes this extremely dangerous to the environment.
-
DO NOT dispose of it in regular trash.
-
Follow your institution's procedures for requesting a hazardous waste pickup. Provide the waste disposal vendor with all available information about the waste.[1]
Spill Management Protocol
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself : Don appropriate PPE before attempting to clean the spill.
-
Containment : For a small spill, cover with an inert absorbent material like vermiculite or sand.[6]
-
Collection : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6] Avoid generating dust.[2]
-
Decontamination : Clean the spill area thoroughly with soap and water.[7]
-
Disposal : Label the container with the spill cleanup debris and dispose of it as hazardous waste.
Visualization: Disposal Workflow
The following diagram outlines the logical flow for the safe handling and disposal of this compound waste.
Caption: Fig 1. Disposal workflow for this compound.
References
- Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKYz0NRCXI-NfQ5zdsR1VlNAbyt3ExZNuWE_BNHacc8shpMFzkN2j2hQ2tC04DJ1OJ3CxMmapCK7yfKupuko-DnXIhorwSznWGJl8DySvtODWsxaOhEn7mo3E6tp0SLVv8T3vt-BZAORYBjprepUcuUbB9PUgalu4WDun8UbtLuX5RswXS5gkp58mBAG5wFXrMmCXZ_lAnT34nSNI-obJgnjXXOFQ1w68R4sM=]
- SAFETY DATA SHEET - 1-Methylindole-3-carboxaldehyde. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-qEQT_WKG1r7TIKkqqWv8ANYC6OT6vqSkpMU6NMr5S183YJC3yaHnIGmAAdzNOge8lukO8RAmZ0nuGj8L02ELSxi4444t1yxowgsa3ekDxBmRPE2GTHGkizlEfM2CS5BxOhe59643CTonmOQ7cKE4wCWUY5kRUAkPPXBUG-N8wbxSNyZg3yGCrW0tIDlbGcTWTqKtbkkLjfR-ShqD0GHlCDxLL9KpIYP04U1ZlkxwTCwtsmeeYgD52EAEa0w=]
- Safety Data Sheet - Indole-3-carboxaldehyde. Cayman Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXvfzrKmA0iTnE-W60SYY7Mv9hgMkzdueIO27O3E7EK8uJRAWfdJI3Feqqiq1zXvORzXbE2nZWbxAitTJP7oZ_gDbF4325Tr78sBSjPx5gApyDmgjuGV6Ret4m5HBAaiIpEXRCanw7Ag==]
- This compound. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3155687]
- SAFETY DATA SHEET - Indole. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm48QirIxjgq2xBbW6U1vT9S9tiID38ROKp9lPfVQBALzyS8De1ipdL887VObtucIXI6GYZZo3HxYZbHd1NfgNMbSrvwBkYVntoAMdAgJONJKM9m_qcoOeJ1a2A1eWzPZFNqdqzmsu9oenLnPCPA==]
- Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH8-N7KAqkaCzHwbL6iEGjKQirmvGZ1sbGNohitmBHpyre9MLID4mVpk3uwIk3bUrllgSnYg9axDo5TFDmZgBWQCxqN3Ua89US2aPmmGlnNfjVDoAD9rjO3gXfePwhTJmRgzeAWC3KH18Rn-w=]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa6QCKVlLFU1MEh2qtGYSh3D3kiqkY0IquzVSuTvafBgZ7SvohfadSrzdpN5Jug75GusRowHBeEMn8b3yyzF4gulfrBHzEZQDTZEbm1VRRagiFl4KG_dNK36k07sX0Og8ryJVU_rTMAEZQdGgHHRa8cIk6NvXf3Msd5-xY7nu2CgLRWZCQHkjA9PhwU2jMp-mzmtO7uNSd1M48H82IliNMPuMi6OG7mVGQcp51txwnICUUTY2ht69gv-eAaz-PXaeOAfEYF2h3vtk_-3z6l7SAe8CVdgn7Lccygce2CRZMALL27PecNLIW7-iU6Oz4aPRSlT0e1GKWYp5pONgx]
- 1H-Indole-3-carboxaldehyde Safety Data Sheet. SynQuest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7JcG93wyKpQrJoIzfGurrlS3I-5EyASgRGiiNU3gwzcVkUSneib8gMX14gjZ0IWoermMU1h6zV5OstvK0KnvN8j5lEkDsL30hzlUWOa4KdCgW-fOuz51vqY9bHnzxO3r3Z9cA4qKRvZ3uxhF7fOls16HfFKtciAMw_3bbRDzNnMXZjd5H3j_myKTe84M0lQ==]
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEclZLerH0ivZyNB4chHtatpj9FUHbmVsC-zujJv0BSG0gzzcshzx8xq07vXqr--RvldoLEBOmKIzqr0rNgC7iWNbHU0nAM9zMC19sDNXXdnMlKr7uSkBGQJtUZDF9d_4U2oHqmSZZYCN9bDKsch31n8oTGmADUo6za]
- Material Safety Data Sheet - Indole-3-carboxaldehyde. Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgXxzb8J4Bcti58dTUBc-nDP2bwSKtBp-5wt7Ily-KTpww-tMQAgSIyDaCYJaVd_pSa8oAmWp_NTNguoGJ7nBOcIZiUr1JnHGhQJLTwrc7ZTd_uSH36SW4HMrcUa4iupi1z5d8Z2i5B26caWtNfL6VFVHe8OnaGHo_HmI_Vgqog9tewMbaNfd8xejdG6xYZsE4knRudYX32uvsWbltgpE=]
- Laboratory chemical waste disposal guidelines. University of Otago. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGibx8AvpJALW22P4eABAjUxgw_cu8zWmOBGw0osy_c0Y1kF0Er98NOfWOO8sqGfkRYlR2jvuyKYTcbGX2SVc65Uokr0YrRs9iWdB-LOqWqMFpJJbUM3BfFRXD2DmNqmPzS65zyu7qlSqhdcHdMeJUmCejPy5X4et6FLpa68meQdpIVlyS0XVb3A9fyAc19chmnv0xKSy35MYZuwf0VO-Ix0hZ-VZRRI26_hbHujZPT]
- Safety Data Sheet: Indole-3-carboxaldehyde. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH91jhWSoNlNp59QKrIp47EA_iop4wssbnSCs7RTxaxjI72O4ZWfQ9RYmIDdx4JmBO-Ys446y4vYgVc0RJq_5U7sl4YD5o8Nb4O3SVm0zs8GCH6lgqE-4oC5vXrPe6ncAdpvLalXmukiGlgcyGQH7fItnW-_eDaNeGzGzXIjVl0w3sOqEZuy_W_2r-4VVR2BlVtfsJk6UR7-68-1AHkLyrqSSlmO68zKb6IrErTwkptOsUQlrH4hLLsJ0h4yEA=]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling 1-Propyl-1H-indole-3-carbaldehyde
Comprehensive Safety Protocol: Handling 1-Propyl-1H-indole-3-carbaldehyde
A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Laboratory Operations
This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound. As this compound is primarily used in research and development, the toxicological properties have not been exhaustively investigated.[1] Therefore, it must be treated as a hazardous substance, demanding strict adherence to safety protocols grounded in the precautionary principle. The guidance herein is synthesized from safety data for structurally similar indole and aldehyde compounds and authoritative laboratory safety standards.
Hazard Identification and Risk Assessment
While specific GHS classification for this compound is not universally established, data from analogous compounds such as Indole-3-carboxaldehyde and 1-Methyl-1H-indole-3-carbaldehyde provide a strong basis for hazard assessment. The primary hazards are associated with the aldehyde functional group and the indole aromatic system.
Based on these analogs, the compound should be presumed to pose the following risks:
-
Potential for being harmful if swallowed or inhaled [2]
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Statement | GHS Classification | Signal Word | Hazard Pictogram |
| H315: Causes skin irritation | Skin Irritation Cat. 2 | Warning | GHS07 |
| H319: Causes serious eye irritation | Eye Irritation Cat. 2A | Warning | GHS07 |
| H335: May cause respiratory irritation | STOT SE Cat. 3 | Warning | GHS07 |
| H302: Harmful if swallowed | Acute Toxicity (Oral) Cat. 4 | Warning | GHS07 |
| H311: Toxic in contact with skin | Acute Toxicity (Dermal) Cat. 3 | Danger | GHS06 |
Note: Classifications are based on data for Indole and Indole-3-carboxaldehyde.[3][4] A conservative approach dictates preparing for the highest potential hazard level.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. Before any handling, ensure that engineering and administrative controls are in place and fully functional. This is a foundational principle of laboratory safety.
-
Engineering Controls: All manipulations of this compound, especially handling the solid powder or preparing stock solutions, must be performed inside a certified chemical fume hood.[5] The fume hood provides critical exhaust ventilation to prevent inhalation of dust or vapors.[1] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[4][6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Restrict access to authorized personnel only. Always wash hands and any exposed skin thoroughly after handling.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate risks of exposure through inhalation, dermal contact, and eye contact.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[7] Safety glasses, even with side shields, do not offer sufficient protection against splashes or fine powders.
-
Elevated Risk: When there is a significant splash hazard (e.g., transferring large volumes of a solution, potential for exothermic reaction), a face shield must be worn in addition to chemical splash goggles.[4][7]
Hand Protection
Indole derivatives can be toxic in contact with skin. Proper glove selection is critical.
-
Glove Selection: Disposable nitrile gloves are suitable for incidental contact, such as handling a sealed container.[8] However, for direct handling, weighing, or solution preparation, double-gloving is recommended to provide an extra layer of protection.[7]
-
Procedure:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Don the first pair of nitrile gloves.
-
Don a second, slightly larger pair over the first.
-
If any contact with the chemical occurs, remove the outer glove immediately using the proper technique to avoid touching the outer surface.[1] Dispose of it in the designated chemical waste container and replace it with a new one.
-
Always remove gloves before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or phones.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Table 2: Glove Selection Guide for Aldehydes & Aromatic Compounds
| Glove Material | Protection Against Aldehydes | Advantages | Disadvantages |
| Nitrile | Good (for incidental contact) | Good dexterity, broad chemical resistance | Can be punctured, not for prolonged immersion |
| Neoprene | Good to Excellent | Durable, good for prolonged contact | Less dexterity than nitrile |
| Natural Rubber/Latex | Fair | High dexterity, low cost | Poor against many organics, potential for allergies |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for definitive information.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to cover as much skin as possible.[8]
-
Clothing: Wear long pants and fully enclosed shoes that cover the entire foot.[7][8] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt in a fire.[8]
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure. However, in specific situations, respiratory protection may be necessary.
-
Requirement: If engineering controls fail or during a large spill cleanup where dust or aerosol concentrations may exceed exposure limits, a NIOSH-approved respirator is required.[4][8]
-
Type: A half-mask or full-face air-purifying respirator equipped with organic vapor/particulate cartridges would be appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[8]
Step-by-Step Procedure: Weighing and Dissolving Solid Compound
This protocol outlines the integration of safety measures into a common laboratory workflow.
-
Preparation:
-
Don all required PPE: lab coat, long pants, closed-toe shoes.
-
Move to the designated fume hood.
-
Don chemical splash goggles and two pairs of nitrile gloves.
-
-
Weighing:
-
Place an analytical balance inside the fume hood if possible. If not, tare a sealed container, remove it from the hood, add the approximate amount of this compound at the balance, seal it, and return it to the hood for the final, precise weighing. This minimizes time outside the hood.
-
Use a spatula to carefully transfer the solid onto a weigh boat or directly into a tared vial. Avoid any actions that could generate dust.[2]
-
-
Dissolving:
-
Place a stir plate and a beaker or flask containing the appropriate solvent (e.g., DMSO, Dimethylformamide) inside the fume hood.[10]
-
Slowly add the weighed solid to the solvent while it is stirring to prevent splashing.
-
Rinse the weigh boat and spatula with a small amount of the solvent, adding the rinse to the beaker to ensure a complete transfer.
-
-
Cleanup and Storage:
-
Tightly cap the stock solution. Label it clearly with the chemical name, concentration, date, and your initials.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Dispose of all contaminated disposables (gloves, weigh boat, wipes) in a designated, sealed hazardous waste container.[2]
-
-
Doffing PPE:
-
Remove the outer pair of gloves and dispose of them.
-
Remove your lab coat and hang it in its designated location.
-
Remove your goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Immediately wash your hands thoroughly with soap and water.
-
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling this compound.
Sources
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. pro-lab.co.uk [pro-lab.co.uk]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. edvotek.com [edvotek.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
